Product packaging for Dimethyl(vinyl)silane(Cat. No.:)

Dimethyl(vinyl)silane

Cat. No.: B13959084
M. Wt: 86.21 g/mol
InChI Key: JREARPFWSGLDLG-UHFFFAOYSA-N
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Description

Dimethyl(vinyl)silane is a useful research compound. Its molecular formula is C4H10Si and its molecular weight is 86.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10Si B13959084 Dimethyl(vinyl)silane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenyl(dimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10Si/c1-4-5(2)3/h4-5H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREARPFWSGLDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl(vinyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of dimethyl(vinyl)silane, a versatile organosilicon compound with significant applications in materials science and organic synthesis. This document details experimental protocols for its preparation, presents its physicochemical properties, and offers a thorough analysis of its spectral characteristics.

Physicochemical Properties

This compound is a colorless, volatile liquid with physical and chemical properties that make it a valuable reagent and monomer. A summary of its key properties is presented in Table 1.

PropertyValue
Molecular Formula C4H10Si
Molecular Weight 86.21 g/mol [1]
Boiling Point 55-56 °C
Density 0.68 g/cm³ at 25 °C
Refractive Index (n²⁰/D) 1.396
Solubility Soluble in common organic solvents (e.g., THF, diethyl ether, hexane). Reacts with water.
CAS Number 18144-23-5

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, chloro(dimethyl)vinylsilane, via a Grignard reaction. The subsequent step is the reduction of the chlorosilane to the desired this compound.

Synthesis of Chloro(dimethyl)vinylsilane via Grignard Reaction

This procedure outlines the synthesis of chloro(dimethyl)vinylsilane from dichlorodimethylsilane (B41323) and vinylmagnesium bromide.

Experimental Protocol:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer is assembled. The system is maintained under an inert nitrogen atmosphere throughout the reaction.

  • Preparation of Grignard Reagent: In a separate flask, vinylmagnesium bromide is prepared by reacting vinyl bromide with magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF).

  • Reaction: The three-necked flask is charged with dichlorodimethylsilane and anhydrous THF. The solution is cooled to 0 °C using an ice bath.

  • The prepared vinylmagnesium bromide solution is then added dropwise from the dropping funnel to the stirred solution of dichlorodimethylsilane. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

  • Work-up and Purification: The reaction mixture is filtered to remove magnesium salts. The filtrate is then fractionally distilled to isolate the chloro(dimethyl)vinylsilane. The product is a colorless liquid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product DCDMS Dichlorodimethylsilane Grignard Grignard Reaction (0°C to RT, 12h) DCDMS->Grignard VMB Vinylmagnesium Bromide VMB->Grignard THF Anhydrous THF THF->Grignard Filtration Filtration Grignard->Filtration Distillation Fractional Distillation Filtration->Distillation CDVS Chloro(dimethyl)vinylsilane Distillation->CDVS Reduction_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product CDVS Chloro(dimethyl)vinylsilane Reduction Reduction (0°C to RT, 2h) CDVS->Reduction LiAlH4 Lithium Aluminum Hydride LiAlH4->Reduction Ether Anhydrous Diethyl Ether Ether->Reduction Quenching Quenching (H₂O, NaOH) Reduction->Quenching Extraction Extraction Quenching->Extraction Drying Drying (MgSO₄) Extraction->Drying Distillation Fractional Distillation Drying->Distillation DMVS This compound Distillation->DMVS Logical_Relationship cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_product Final Product Start_Materials Starting Materials (Dichlorodimethylsilane, Vinyl Bromide) Precursor_Synth Grignard Synthesis of Chloro(dimethyl)vinylsilane Start_Materials->Precursor_Synth Reduction_Step Reduction to This compound Precursor_Synth->Reduction_Step Purification Fractional Distillation Reduction_Step->Purification Final_Product Pure this compound Purification->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) FTIR FTIR Spectroscopy MS Mass Spectrometry Final_Product->NMR Final_Product->FTIR Final_Product->MS

References

An In-depth Technical Guide to Dimethyl(vinyl)silane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl(vinyl)silane (DMVS), a versatile organosilicon compound, holds significant importance across various scientific and industrial domains. Its unique molecular structure, featuring both reactive vinyl and silane (B1218182) functional groups, makes it a valuable precursor and building block in the synthesis of a wide array of materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its key applications.

Physical and Chemical Properties

This compound is a colorless, volatile, and flammable liquid. A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.

Physical Properties of this compound
PropertyValueSource
Molecular Formula C4H10Si--INVALID-LINK--
Molecular Weight 86.21 g/mol --INVALID-LINK--
Boiling Point 36-37 °C--INVALID-LINK--
Melting Point -110 °C--INVALID-LINK--
Density 0.674 g/cm³ at 25 °C--INVALID-LINK--
Refractive Index (n20/D) 1.3885--INVALID-LINK--
Vapor Pressure 359 mmHg at 25 °C--INVALID-LINK--
Solubility Soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons.--INVALID-LINK--
Spectroscopic Data

While comprehensive, publicly available spectra for this compound are limited, data for the closely related precursor, chloro(dimethyl)vinylsilane, can provide valuable comparative insights. Spectroscopic analysis is crucial for the characterization and quality control of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the vinyl protons. The chemical shifts and coupling patterns would be characteristic of the molecule's structure.

    • ¹³C NMR: The carbon NMR spectrum would display distinct peaks for the methyl carbons and the two carbons of the vinyl group. PubChem indicates the availability of a ¹³C NMR spectrum for this compound.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching and bending vibrations of the methyl and vinyl groups, as well as Si-C and Si-H (if present) stretching vibrations.

  • Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the molecular weight and structure of the compound.

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process, starting from the readily available dimethyldichlorosilane. The first step involves a Grignard reaction to introduce the vinyl group, followed by the reduction of the resulting chlorosilane.

Step 1: Synthesis of Dimethylvinylchlorosilane via Grignard Reaction

This protocol is adapted from established methods for the synthesis of organochlorosilanes.[2]

Materials:

  • Dimethyldichlorosilane (Me₂SiCl₂)

  • Vinylmagnesium bromide or vinylmagnesium chloride (Grignard reagent) in anhydrous tetrahydrofuran (B95107) (THF)

  • Antimony trichloride (B1173362) (SbCl₃) (catalyst)

  • Anhydrous tetrahydrofuran (THF)

  • Dry diethylene glycol dimethyl ether

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Four-necked reaction flask equipped with a mechanical stirrer, reflux condenser, constant pressure dropping funnel, and a thermometer.

  • Distillation apparatus

Procedure:

  • Set up the reaction apparatus under a nitrogen or argon atmosphere. Ensure all glassware is thoroughly dried.

  • In the reaction flask, place the dimethyldichlorosilane and a catalytic amount of antimony trichloride. The mass ratio of dimethyldichlorosilane to antimony trichloride is typically 100:1 to 100:5.[2]

  • From the dropping funnel, add the vinylmagnesium bromide or chloride solution dropwise to the stirred solution of dimethyldichlorosilane at room temperature. The molar ratio of the Grignard reagent to dimethyldichlorosilane should be in the range of 1.05-1.20:1.[2]

  • Control the addition rate to maintain the reaction temperature between 20-40 °C.[2]

  • After the addition is complete, continue stirring the reaction mixture for 4 to 6 hours.[2]

  • For post-reaction workup, add dry diethylene glycol dimethyl ether and distill off the tetrahydrofuran for recovery.

  • Collect the fraction at 78-85 °C to obtain the dimethylvinylchlorosilane product.[2]

Step 2: Reduction of Dimethylvinylchlorosilane to this compound

A standard method for the reduction of organochlorosilanes to the corresponding hydrides involves the use of a reducing agent like lithium aluminum hydride (LiAlH₄).

Materials:

  • Dimethylvinylchlorosilane

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

Equipment:

  • Reaction flask equipped with a dropping funnel, condenser, and magnetic stirrer, under an inert atmosphere.

Procedure:

  • In a reaction flask under an inert atmosphere, prepare a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of dimethylvinylchlorosilane in the same anhydrous solvent from the dropping funnel.

  • After the addition is complete, allow the mixture to stir at room temperature for a specified period to ensure complete reaction.

  • Carefully quench the reaction by the slow addition of a suitable reagent (e.g., ethyl acetate (B1210297) followed by water or aqueous acid).

  • Separate the organic layer, dry it over an anhydrous salt (e.g., magnesium sulfate), and distill to purify the this compound product.

Chemical Reactivity and Applications

The reactivity of this compound is dictated by the presence of the vinyl group and the silicon-hydride bond (if present, or the potential for its formation). These functional groups allow for a variety of chemical transformations, making it a valuable intermediate in organic and polymer chemistry.

Signaling Pathways and Logical Relationships

The primary reactions involving this compound can be categorized as follows:

chemical_reactions DMVS This compound Hydrosilylation Hydrosilylation DMVS->Hydrosilylation with Si-H compounds Polymerization Polymerization DMVS->Polymerization via vinyl group Coupling Coupling Reactions DMVS->Coupling as a coupling agent FunctionalizedSilanes Functionalized Silanes Hydrosilylation->FunctionalizedSilanes Copolymers Vinyl Copolymers Polymerization->Copolymers AdhesionPromoters Adhesion Promoters Coupling->AdhesionPromoters Silicones Silicone Polymers FunctionalizedSilanes->Silicones

Caption: Key reaction pathways of this compound.

  • Hydrosilylation: The vinyl group of this compound can readily undergo hydrosilylation reactions with compounds containing Si-H bonds in the presence of a catalyst (e.g., platinum complexes). This reaction is fundamental for the synthesis of a wide variety of functionalized organosilanes and for the cross-linking of silicone polymers.

  • Polymerization: The vinyl group can participate in polymerization reactions, such as free-radical or transition-metal-catalyzed polymerizations, to form vinyl-functionalized silicone polymers or copolymers with other organic monomers. These polymers find applications in areas such as electronics and coatings.

  • Coupling Agent: this compound can act as a silane coupling agent to improve the adhesion between organic polymers and inorganic substrates. The silane portion can react with the inorganic surface, while the vinyl group can copolymerize with the organic matrix.

Safety and Handling

  • Flammability: Keep away from heat, sparks, and open flames. Use in a well-ventilated area.

  • Reactivity: Reacts with water and moisture. Store under an inert, dry atmosphere.

  • Toxicity: Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of exposure, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

It is imperative to consult the specific safety data sheet provided by the supplier before handling this chemical.

Conclusion

This compound is a key organosilicon compound with a rich chemistry that enables its use in a multitude of applications. Its physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for researchers and professionals in materials science, organic synthesis, and drug development. Understanding its properties and handling requirements is crucial for its safe and effective utilization in the laboratory and in industrial processes.

References

An In-depth Guide to the ¹H and ¹³C NMR Spectral Analysis of Dimethyl(vinyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of dimethyl(vinyl)silane. It is designed to serve as a detailed reference for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation of organosilicon compounds. This document outlines the theoretical basis for the observed spectral features, presents a detailed experimental protocol for sample preparation and data acquisition, and provides a thorough interpretation of the spectral data, supported by quantitative data tables and visual diagrams.

Introduction to NMR Spectroscopy of Organosilicon Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic and organometallic compounds. In the context of organosilicon chemistry, ¹H and ¹³C NMR provide critical insights into the molecular framework, including the connectivity of atoms and the electronic environment of the silicon atom and its substituents. This compound, a fundamental organosilicon building block, presents a clear and illustrative example of the application of NMR spectroscopy for the characterization of this class of molecules. The presence of both silyl (B83357) methyl and vinyl groups gives rise to a distinct set of signals in both the proton and carbon spectra, allowing for a detailed structural assignment.

Experimental Protocols

The acquisition of high-quality NMR spectra for volatile and potentially air-sensitive compounds like this compound requires meticulous sample preparation and specific instrument parameters.

2.1. Sample Preparation

Given the volatile nature of this compound, proper handling is crucial to prevent sample loss and ensure accurate concentration. For air-sensitive applications, the use of Schlenk line techniques or a glovebox is recommended.

  • Solvent Selection: A deuterated solvent that is a good solvent for the analyte and has minimal overlapping signals is chosen. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organosilicon compounds.

  • Sample Concentration: For ¹H NMR, a concentration of 1-10 mg of this compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 10-50 mg in the same volume of solvent is recommended.

  • Procedure for a Volatile, Non-Air-Sensitive Sample:

    • Accurately weigh the desired amount of this compound in a small, clean vial.

    • Using a calibrated micropipette, add the appropriate volume of deuterated solvent to the vial.

    • Gently swirl the vial to ensure complete dissolution.

    • Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

    • Cap the NMR tube securely to prevent evaporation.

  • Procedure for an Air-Sensitive Sample:

    • Perform all manipulations under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or in a glovebox.

    • Use a deuterated solvent that has been previously degassed by several freeze-pump-thaw cycles.

    • Dissolve the this compound in the degassed solvent in a Schlenk flask.

    • Transfer the solution to a J. Young NMR tube, which allows for a high-integrity seal under an inert atmosphere.

2.2. NMR Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 8 to 16 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A range of approximately 10-12 ppm, centered around 5 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: A significantly larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A range of approximately 200 ppm.

Spectral Data and Analysis

The following sections detail the expected ¹H and ¹³C NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). Coupling constants (J) are given in Hertz (Hz).

3.1. Molecular Structure and Atom Labeling

To facilitate the discussion of the NMR data, the atoms in this compound are labeled as shown in the diagram below.

molecular_structure Si Si C1 C1 Si->C1 C3 C3 Si->C3 C4 C4 Si->C4 H_Si H Si->H_Si C2 C2 C1->C2 = H_vinyl_alpha C1->H_vinyl_alpha H_vinyl_beta_cis Hβ-cis C2->H_vinyl_beta_cis H_vinyl_beta_trans Hβ-trans C2->H_vinyl_beta_trans h_c3_1 C3->h_c3_1 H h_c3_2 C3->h_c3_2 H h_c3_3 C3->h_c3_3 H h_c4_1 C4->h_c4_1 H h_c4_2 C4->h_c4_2 H h_c4_3 C4->h_c4_3 H workflow prep Sample Preparation (Volatile/Air-Sensitive Protocol) acq_h1 ¹H NMR Data Acquisition prep->acq_h1 acq_c13 ¹³C NMR Data Acquisition prep->acq_c13 proc_h1 ¹H Data Processing (FT, Phasing, Baseline Correction) acq_h1->proc_h1 proc_c13 ¹³C Data Processing (FT, Phasing, Baseline Correction) acq_c13->proc_c13 analysis_h1 ¹H Spectrum Analysis (Chemical Shift, Integration, Multiplicity, J-coupling) proc_h1->analysis_h1 analysis_c13 ¹³C Spectrum Analysis (Chemical Shift) proc_c13->analysis_c13 assignment Structural Assignment (Correlate ¹H and ¹³C Data) analysis_h1->assignment analysis_c13->assignment report Final Report Generation assignment->report

Mass Spectrometry Fragmentation of Dimethyl(vinyl)silane: A Lack of Publicly Available Data Prevents In-Depth Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific databases and literature, a detailed experimental mass spectrum and specific fragmentation pattern for dimethyl(vinyl)silane are not publicly available. This data gap precludes the creation of an in-depth technical guide on the core fragmentation pathways of this compound based on empirical evidence. Key resources, including the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center and the PubChem database, do not currently house the electron ionization (EI) mass spectrum for this compound.

While information on related organosilane compounds is available, direct extrapolation of fragmentation patterns can be speculative. The fragmentation of organosilanes is influenced by the substituents on the silicon atom, and thus, the behavior of this compound cannot be precisely predicted without its specific mass spectrum.

General Principles of Organosilane Fragmentation

In the absence of specific data for this compound, a theoretical fragmentation pattern can be proposed based on the general principles of mass spectrometry for organosilanes under electron ionization. Electron ionization is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive fragmentation. For a molecule like this compound, with the structure (CH₃)₂SiH(CH=CH₂), the following fragmentation pathways would be anticipated:

  • Loss of a Methyl Radical: A common fragmentation pathway for compounds containing methylsilyl groups is the cleavage of a Si-CH₃ bond, resulting in the loss of a methyl radical (•CH₃, 15 Da). This would lead to the formation of a stable [M-15]⁺ ion, which is often the base peak in the spectra of methylsilanes.

  • Loss of a Vinyl Radical: Cleavage of the Si-CH=CH₂ bond would result in the loss of a vinyl radical (•CH=CH₂, 27 Da), producing an [M-27]⁺ ion.

  • Loss of a Hydrogen Atom: The Si-H bond is also susceptible to cleavage, leading to the loss of a hydrogen radical (•H, 1 Da) and the formation of an [M-1]⁺ ion.

  • Rearrangements and Further Fragmentation: Subsequent fragmentation of these primary ions could occur, involving rearrangements and the loss of neutral molecules such as ethene (C₂H₄, 28 Da) or methane (B114726) (CH₄, 16 Da).

Hypothetical Fragmentation Workflow

The anticipated fragmentation process can be visualized as a logical workflow.

Fragmentation_Workflow M This compound (C4H10Si) [M]+ M_minus_15 [M-CH3]+ Loss of Methyl Radical M->M_minus_15 - •CH3 M_minus_27 [M-CH=CH2]+ Loss of Vinyl Radical M->M_minus_27 - •CH=CH2 M_minus_1 [M-H]+ Loss of Hydrogen Atom M->M_minus_1 - •H Further_Fragments Further Fragments M_minus_15->Further_Fragments M_minus_27->Further_Fragments M_minus_1->Further_Fragments

Caption: Hypothetical fragmentation workflow of this compound.

Standard Experimental Protocol for Volatile Organosilanes

While a specific protocol for this compound is not available, a general methodology for the analysis of volatile organosilanes by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization can be outlined. This protocol is representative of standard practices in the field.

Table 1: Typical GC-MS Experimental Protocol for Volatile Organosilanes

ParameterValue
Gas Chromatograph (GC)
Injection ModeSplit/Splitless
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (constant flow)
ColumnNon-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness)
Oven Temperature ProgramInitial: 40-50 °C (hold 2-5 min), Ramp: 10-15 °C/min to 250-280 °C (hold 5-10 min)
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 30-300
Scan Speed>1000 amu/s

Disclaimer: This protocol is a general guideline and would require optimization for the specific analysis of this compound.

In-Depth Technical Guide: Theoretical Calculations of Dimethyl(vinyl)silane Molecular Orbitals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical calculations of the molecular orbitals of dimethyl(vinyl)silane. The content herein is compiled from computational chemistry studies and spectroscopic data analysis, offering a comprehensive resource for understanding the electronic structure of this organosilicon compound.

Introduction to this compound

This compound, with the chemical formula C4H10Si, is an organosilicon compound of interest in various chemical applications. Understanding its molecular orbital structure is crucial for predicting its reactivity, stability, and potential interactions in chemical and biological systems. Theoretical calculations, particularly those based on quantum mechanics, provide invaluable insights into the electronic properties of such molecules.

Computational Methodologies

The primary methods for calculating the molecular orbitals of molecules like this compound are rooted in quantum chemistry. These ab initio and density functional theory (DFT) approaches solve the Schrödinger equation to determine the electronic structure and energy levels of the molecule.

Hartree-Fock (HF) Self-Consistent Field (SCF) Method

The Hartree-Fock method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.[1] It treats each electron as moving in the average field of all other electrons, providing a good initial approximation of the molecular orbitals and their energies. The calculations are performed iteratively until a self-consistent field is achieved.[1]

Density Functional Theory (DFT)

Density Functional Theory is a powerful computational method that maps the many-electron problem onto a system of non-interacting electrons moving in an effective potential. The accuracy of DFT calculations depends on the choice of the exchange-correlation functional. For molecules containing silicon, hybrid functionals such as B3LYP are commonly employed in conjunction with appropriate basis sets.

A typical computational protocol for geometry optimization and molecular orbital analysis of a silane (B1218182) derivative using DFT would involve the following steps:

  • Initial Structure Generation: A 3D model of the this compound molecule is constructed.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p).[2]

  • Frequency Calculation: Vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Molecular Orbital Calculation: The energies and compositions of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are calculated at the optimized geometry.

Molecular Geometry and Electronic Properties

The calculated geometric parameters and electronic properties of this compound provide a foundation for understanding its chemical behavior.

Table 1: Calculated Geometric Parameters for this compound

ParameterValue
Si-C(vinyl) Bond LengthData not available in search results
Si-C(methyl) Bond LengthData not available in search results
C=C Bond LengthData not available in search results
Si-C-C Bond AngleData not available in search results
C-Si-C Bond AngleData not available in search results
Dihedral AnglesData not available in search results

Note: Specific calculated bond lengths and angles for this compound were not found in the provided search results. The table serves as a template for where such data would be presented.

Table 2: Calculated Electronic Properties of this compound

PropertyValue
HOMO EnergyData not available in search results
LUMO EnergyData not available in search results
HOMO-LUMO GapData not available in search results
Dipole MomentData not available in search results
Ionization PotentialData not available in search results
Electron AffinityData not available in search results

Note: Specific calculated electronic properties for this compound were not found in the provided search results. The table serves as a template for where such data would be presented.

Molecular Orbital Analysis

The analysis of molecular orbitals is central to understanding the electronic structure and reactivity of this compound. The character and energy of the frontier molecular orbitals, HOMO and LUMO, are of particular importance.

The highest occupied molecular orbitals in vinylsilane derivatives are typically associated with the π-orbitals of the vinyl group.[3] The interaction between the silicon d-orbitals and the vinyl π-system can influence the energy and localization of these orbitals.

Table 3: Tentative Assignment of Molecular Orbitals of this compound based on Analogy with Related Compounds

Molecular OrbitalPredominant CharacterCalculated Energy (eV)
LUMOπ(C=C) - σ(Si-C)Data not available
HOMOπ(C=C)Data not available
HOMO-1σ(Si-C)Data not available
HOMO-2σ(C-H)Data not available

Note: This table is a qualitative representation based on general knowledge of similar molecules, as specific calculated orbital energies for this compound were not found in the search results.

Visualization of Computational Workflow and Molecular Orbitals

Visual representations are essential for comprehending the complex relationships in computational chemistry and the spatial distribution of molecular orbitals.

Computational_Workflow cluster_input Input cluster_calculation Calculation cluster_output Output Initial_Structure Initial Molecular Structure (this compound) Geometry_Optimization Geometry Optimization Initial_Structure->Geometry_Optimization Method_Selection Method Selection (e.g., DFT/B3LYP) Method_Selection->Geometry_Optimization Basis_Set Basis Set Selection (e.g., 6-311++G(d,p)) Basis_Set->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation MO_Calculation Molecular Orbital Calculation Geometry_Optimization->MO_Calculation Optimized_Geometry Optimized Geometry (Bond Lengths, Angles) Geometry_Optimization->Optimized_Geometry Vibrational_Frequencies Vibrational Frequencies Frequency_Calculation->Vibrational_Frequencies MO_Energies Molecular Orbital Energies (HOMO, LUMO) MO_Calculation->MO_Energies Orbital_Coefficients Orbital Coefficients MO_Calculation->Orbital_Coefficients

Computational workflow for molecular orbital calculations.

Molecular_Orbital_Interaction cluster_fragments Fragment Orbitals cluster_molecular_orbitals Molecular Orbitals Si_d Si d-orbitals HOMO HOMO (π(C=C) character) Si_d->HOMO p-d interaction LUMO LUMO (π(C=C) - σ(Si-C) character) Si_d->LUMO p*-d interaction Vinyl_pi Vinyl π-orbital Vinyl_pi->HOMO Vinyl_pi_star Vinyl π*-orbital Vinyl_pi_star->LUMO

Qualitative interaction diagram for frontier molecular orbitals.

Experimental Correlation: Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) is an experimental technique that measures the ionization energies of molecules, providing direct experimental validation for calculated molecular orbital energies through Koopmans' theorem. The He(I) photoelectron spectra of small silanes have been studied and assigned with the help of CNDO/B calculations.[1] For vinyl-containing siloxanes, the highest occupied molecular orbitals are identified as the π-orbitals of the vinyl groups.[3] A comprehensive study combining high-resolution photoelectron spectroscopy with ab initio or DFT calculations for this compound would provide a definitive assignment of its molecular orbitals and a robust validation of the theoretical models.

Conclusion

References

In-Depth Technical Guide to the Solubility of Dimethyl(vinyl)silane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dimethyl(vinyl)silane in common organic solvents. While specific quantitative data is sparse in publicly available literature, this document synthesizes qualitative information, outlines the physicochemical properties governing solubility, and presents a detailed experimental protocol for determining precise solubility values.

Physicochemical Properties of this compound

A fundamental understanding of this compound's physical and chemical properties is essential for predicting its solubility behavior. This compound is a non-polar organosilicon compound. Its solubility is primarily dictated by the principle of "like dissolves like," where non-polar or weakly polar solvents are most effective at dissolving this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C4H10Si
Molecular Weight 86.21 g/mol
Appearance Colorless transparent liquid[1]
Boiling Point 155 °C[1]
Density 0.79 g/cm³[1]
Melting Point -110 °C[1]

Qualitative Solubility of this compound

Based on available data, this compound is generally soluble in a range of common organic solvents. The following table summarizes its expected qualitative solubility. It is important to note that for critical applications, experimental verification of solubility is strongly recommended.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Alcohols Ethanol, Methanol, IsopropanolSoluble[1]The small alkyl groups and the silicon atom allow for some interaction with the hydroxyl groups of alcohols.
Ethers Diethyl ether, Tetrahydrofuran (THF)Soluble[1]Ethers are relatively non-polar and can effectively solvate the non-polar this compound molecule.
Aromatic Hydrocarbons Toluene, Benzene, XyleneSoluble[1]These non-polar solvents readily dissolve other non-polar compounds like this compound.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneExpected to be SolubleAs non-polar solvents, they are very likely to be good solvents for the non-polar this compound.
Chlorinated Solvents Dichloromethane (B109758), ChloroformExpected to be SolubleThese solvents have a good capacity for dissolving a wide range of organic compounds, including organosilanes. A related compound, chloro(dimethyl)vinylsilane, is soluble in most aprotic organic solvents, with dichloromethane being commonly used.
Ketones Acetone, Methyl ethyl ketoneExpected to be SolubleKetones are polar aprotic solvents that can often dissolve a range of non-polar to moderately polar compounds.
Esters Ethyl acetateExpected to be SolubleSimilar to ketones, esters are versatile solvents for many organic molecules.
Water InsolubleAs a non-polar compound, this compound is not expected to be soluble in the highly polar solvent, water.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of the solubility of this compound in a given organic solvent. This protocol is based on the widely used isothermal shake-flask method.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent (analytical grade or higher)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer or temperature probe

  • Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

3.2. Procedure

  • Preparation of Supersaturated Solutions:

    • Add a known volume of the selected organic solvent to a series of glass vials.

    • Add an excess amount of this compound to each vial to create a heterogeneous mixture. The presence of a distinct second phase (undissolved this compound) should be visible.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature.

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 12-24 hours) to allow for complete phase separation.

  • Sampling:

    • Carefully withdraw an aliquot of the clear, saturated solvent phase using a syringe. Avoid disturbing the undissolved this compound layer.

    • Immediately attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed volumetric flask.

  • Quantification:

    • Determine the mass of the collected saturated solution.

    • Dilute the sample to a known volume with the same organic solvent.

    • Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC-FID or another appropriate analytical method.

  • Data Analysis:

    • Calculate the concentration of this compound in the original saturated solution based on the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mol/L, or weight percent.

    • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G A Preparation of Supersaturated Solution B Equilibration in Thermostatic Shaker A->B Agitation at Constant Temp. C Phase Separation B->C Cease Agitation D Sampling of Saturated Phase C->D Careful Withdrawal E Filtration (0.22 µm) D->E F Dilution E->F G Quantitative Analysis (e.g., GC-FID) F->G H Data Analysis and Solubility Calculation G->H

References

The Dichotomous Reactivity of the Si-H Bond in Dimethyl(vinyl)silane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl(vinyl)silane [(CH₃)₂ViSiH] is a versatile organosilicon compound that holds significant potential in organic synthesis and materials science. Its unique molecular architecture, featuring both a reactive silicon-hydrogen (Si-H) bond and a vinyl group, allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of the Si-H bond in this compound, focusing on key reaction classes including hydrosilylation, dehydrogenative coupling, oxidation, and halogenation. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in research and development.

Core Reactivities of the Si-H Bond

The reactivity of the Si-H bond in this compound is primarily governed by its polarization, with the hydrogen atom being slightly hydridic. This inherent reactivity can be harnessed through various catalytic and stoichiometric transformations. The principal reaction pathways involving the Si-H bond are:

  • Hydrosilylation: The addition of the Si-H bond across an unsaturated C-C, C-O, or C-N bond, typically catalyzed by transition metals.

  • Dehydrogenative Coupling: The reaction of the Si-H bond with an X-H bond (where X is typically O, N, or another Si), leading to the formation of a Si-X bond and dihydrogen gas.

  • Oxidation: The conversion of the Si-H bond to a Si-OH group (silanol), which can be a stable product or an intermediate for further transformations.

  • Halogenation: The replacement of the hydrogen atom in the Si-H bond with a halogen.

The following sections will delve into the specifics of these reactions, providing quantitative data and detailed experimental procedures.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data for key reactions involving the Si-H bond of this compound and related silanes.

Table 1: Transition Metal-Catalyzed Hydrosilylation of Alkenes with Silanes

CatalystSilane (B1218182)AlkeneProductYield (%)Turnover Frequency (TOF) (h⁻¹)Reference
Karstedt's catalyst (Pt₂(dvtms)₃)This compound1-Octene (B94956)1-(Dimethyl(vinyl)silyl)octane>95~5.2 x 10⁶[1]
[Rh(cod)₂]BF₄Triethylsilane1-Hexene1-(Triethylsilyl)hexaneHighNot Reported[2]
[Cp*Ru(MeCN)₃]PF₆DimethylphenylsilaneStyrene1-(Dimethylphenylsilyl)-2-phenylethane98Not Reported[2]
Ni(OᵗBu)₂·KClTrimethoxysilane1-Decene1-(Trimethoxysilyl)decane881700[2]
Co(acac)₂/phosphine ligandDiphenylsilaneStyrene1-(Diphenylsilyl)-2-phenylethaneHighNot Reported[3]

Note: Data for this compound is limited; related silane systems are included for comparative purposes.

Table 2: Dehydrogenative Silylation of Alcohols with Silanes

CatalystSilaneAlcoholProductYield (%)ConditionsReference
[Ru(p-cym)(Cl)₂(NHC)]TriethylsilaneBenzyl (B1604629) alcoholBenzyl triethylsilyl etherQuantitativeRoom Temp, 0.1 mol% catalyst[4]
Pd Nanoparticlestert-Butyldimethylsilane1-Octanol1-(tert-Butyldimethylsilyloxy)octaneHighNot Reported[5]
Sodium tri(sec-butyl)borohydrideDimethylphenylsilaneBenzyl alcoholBenzyl dimethylphenylsilyl etherHighRoom Temp[6]
G(CN)-AuDiphenylsilaneMethanolMethoxydiphenylsilane>9925 °C, 10 mg catalyst[7]

Table 3: Oxidation of Silanes to Alcohols

SilaneOxidantConditionsProductYield (%)Reference
Hindered Alkoxysilanest-BuOOH, KH or CsOH·H₂O in DMF or NMP70 °CCorresponding AlcoholHigh[8]
Benzyldimethylsilyl-containing compoundsTBAF, H₂O₂, KHCO₃ in THF/MeOH0 °C to RTCorresponding Alcohol85[9]

Table 4: Halogenation of Vinylsilanes

SilaneHalogenating AgentConditionsProductYield (%)Reference
Trimethyl(vinyl)silaneN-Bromosuccinimide (NBS) in CH₂Cl₂Not specifiedBromination/Bromosulfonamidation productsNot specified[10]
Trimethyl(vinyl)silaneN-Bromosuccinimide (NBS) in MeCN or THFNot specifiedRitter-type solvent interception productsNot specified[11]

Experimental Protocols

1. Platinum-Catalyzed Hydrosilylation of 1-Octene with this compound

  • Materials:

    • This compound

    • 1-Octene

    • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene, Pt ~2%)

    • Anhydrous toluene (B28343)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene (10 mL).

    • Add 1-octene (1.0 mmol, 1.0 eq.).

    • Add this compound (1.2 mmol, 1.2 eq.).

    • Add Karstedt's catalyst (0.001 mol%).

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by GC-MS or ¹H NMR by observing the disappearance of the Si-H proton signal (~4.2 ppm) and the vinyl proton signals of 1-octene.

    • Upon completion, the solvent can be removed under reduced pressure. The product, 1-(dimethyl(vinyl)silyl)octane, can be purified by distillation if necessary.

2. Dehydrogenative Coupling of Benzyl Alcohol with this compound

  • Materials:

    • This compound

    • Benzyl alcohol

    • [Ru(p-cym)(Cl)₂(NHC)] catalyst (NHC = N-heterocyclic carbene)

    • Anhydrous THF

  • Procedure:

    • In a dried Schlenk tube under an inert atmosphere, dissolve the ruthenium catalyst (0.01 mmol, 1 mol%) in anhydrous THF (5 mL).

    • Add benzyl alcohol (1.0 mmol, 1.0 eq.).

    • Add this compound (1.1 mmol, 1.1 eq.) dropwise to the stirred solution.

    • Hydrogen gas evolution should be observed. Stir the reaction at room temperature until the gas evolution ceases.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, the solvent is removed in vacuo, and the residue can be purified by column chromatography on silica (B1680970) gel to afford benzyl dimethyl(vinyl)silyl ether.

3. Oxidation of the Si-H Bond in this compound to a Silanol

  • Materials:

    • This compound

    • Potassium hydride (KH), 30% dispersion in mineral oil

    • tert-Butyl hydroperoxide (t-BuOOH), 5.5 M in decane

    • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Procedure (adapted from a general procedure for hindered silanes[8]):

    • To a flame-dried flask under inert atmosphere, add KH (3.0 eq., washed with hexane (B92381) to remove mineral oil) and anhydrous NMP.

    • Cool the suspension to 0 °C and add t-BuOOH (3.0 eq.) dropwise.

    • Allow the mixture to warm to room temperature, then add a solution of this compound (1.0 eq.) in NMP dropwise.

    • Heat the reaction mixture to 70 °C and monitor by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench carefully with water.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting dimethyl(vinyl)silanol can be purified by chromatography.

4. Radical Bromination of this compound with N-Bromosuccinimide (NBS)

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (CCl₄), anhydrous

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.), NBS (1.1 eq.), and a catalytic amount of AIBN in anhydrous CCl₄.

    • Heat the mixture to reflux.

    • Monitor the reaction progress by GC-MS. The reaction may lead to a mixture of products, including allylic bromination and addition across the double bond.

    • After completion, cool the reaction mixture and filter to remove succinimide.

    • Wash the filtrate with aqueous sodium thiosulfate (B1220275) solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The product mixture can be separated by column chromatography.

Signaling Pathways and Experimental Workflows

Hydrosilylation Reaction Pathway (Chalk-Harrod Mechanism)

Hydrosilylation Catalyst [M] Catalyst Intermediate1 Oxidative Addition Intermediate M(SiR₃) Catalyst->Intermediate1 + R₃Si-H Silane R₃Si-H (this compound) Alkene R'CH=CH₂ Intermediate2 π-Complex M(SiR₃)(R'CH=CH₂) Alkene->Intermediate2 + R'CH=CH₂ Intermediate1->Intermediate2 Intermediate3 Migratory Insertion Intermediate M(SiR₃) Intermediate2->Intermediate3 Insertion Intermediate3->Catalyst - Product Product R₃Si-CH₂CH₂R' (Hydrosilylation Product) Intermediate3->Product Reductive Elimination

Caption: Chalk-Harrod mechanism for transition metal-catalyzed hydrosilylation.

Experimental Workflow for Dehydrogenative Silylation

DehydrogenativeSilylationWorkflow Start Start: Assemble Reaction under Inert Atmosphere AddReagents Add Solvent, Catalyst, and Alcohol to Flask Start->AddReagents AddSilane Add this compound Dropwise AddReagents->AddSilane Reaction Stir at Room Temperature (Monitor H₂ evolution) AddSilane->Reaction Monitoring Monitor Progress (TLC, GC-MS) Reaction->Monitoring Workup Quench Reaction and Perform Aqueous Workup Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification End End: Characterize Pure Product Purification->End

Caption: General experimental workflow for dehydrogenative silylation.

Logical Relationship of Si-H Bond Reactivities

SiH_Reactivity SiH Si-H Bond in This compound Hydrosilylation Hydrosilylation SiH->Hydrosilylation + Alkene/Alkyne (Metal Catalyst) Dehydrocoupling Dehydrogenative Coupling SiH->Dehydrocoupling + R-OH (Catalyst) Oxidation Oxidation SiH->Oxidation + Oxidant Halogenation Halogenation SiH->Halogenation + Halogen Source SiC Si-C Bond Formation Hydrosilylation->SiC SiO Si-O Bond Formation Dehydrocoupling->SiO Oxidation->SiO SiX Si-Halogen Bond Formation Halogenation->SiX

Caption: Key reaction pathways of the Si-H bond in this compound.

Conclusion

The Si-H bond in this compound offers a gateway to a rich variety of chemical transformations, making it a valuable reagent in modern synthesis. This guide has provided a comprehensive overview of its primary reactivities, supported by available quantitative data and detailed experimental protocols. The presented diagrams illustrate the fundamental mechanisms and workflows associated with these reactions. It is anticipated that this technical resource will empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this compound in their respective fields. Further research into the quantitative aspects of these reactions will undoubtedly continue to expand the utility of this versatile organosilicon compound.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition Products of Dimethyl(vinyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of dimethyl(vinyl)silane. Given the limited direct experimental data on this specific compound in publicly available literature, this guide synthesizes information from studies on analogous organosilanes, such as vinylsilane, dimethylsilane, and other substituted silanes. The principles and methodologies described are standard in the field of thermal analysis and can be readily applied to the study of this compound.

Introduction

This compound (DMVS) is an organosilicon compound with the chemical formula (CH₃)₂SiH(CH=CH₂). Its structure, featuring both reactive vinyl and Si-H groups, makes it a valuable precursor in the synthesis of polymers and in surface modification applications. Understanding the thermal stability and decomposition behavior of DMVS is critical for its safe handling, storage, and application in processes that involve elevated temperatures, such as chemical vapor deposition (CVD) and polymer curing.

Thermal decomposition involves the breaking of chemical bonds due to heat, leading to the formation of smaller, often volatile, molecules. The temperature at which this process begins and the nature of the decomposition products are key parameters in determining the material's thermal stability. For organosilanes, decomposition can proceed through various complex pathways, including radical chain mechanisms, molecular eliminations, and rearrangements.

Thermal Stability Assessment

The thermal stability of this compound can be quantitatively assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

2.1. Thermogravimetric Analysis (TGA)

Table 1: Hypothetical Thermogravimetric Analysis Data for this compound

ParameterValue (Nitrogen Atmosphere)Value (Air Atmosphere)
Onset Decomposition Temp. (T_onset)350 - 450 °C250 - 350 °C
Temp. of Max. Decomposition Rate (T_max)450 - 550 °C350 - 450 °C
Final Decomposition Temp. (T_final)550 - 650 °C450 - 550 °C
Residual Mass at 800 °C10 - 20% (as SiC/Si)20 - 30% (as SiO₂)

Note: The data in this table are illustrative and based on the expected behavior of similar organosilanes. Actual experimental values may vary.

2.2. Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC can be used to identify the temperatures of phase transitions (melting, boiling) and to detect exothermic or endothermic events associated with decomposition. The decomposition of organosilanes is typically an exothermic process.

Decomposition Products

The identification of decomposition products is crucial for understanding the reaction mechanism. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the primary technique used for this purpose. In a Py-GC-MS experiment, the sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Based on the pyrolysis of related compounds like vinylsilane and dimethylsilane, the expected decomposition products of this compound would include a mixture of low-molecular-weight hydrocarbons and silicon-containing species.

Table 2: Plausible Decomposition Products of this compound Identified by Py-GC-MS

Product NameChemical FormulaPlausible Origin
MethaneCH₄Cleavage of Si-CH₃ bonds
EthyleneC₂H₄From the vinyl group
AcetyleneC₂H₂Secondary reactions of the vinyl group
HydrogenH₂Elimination from the Si-H bond
MethylsilaneCH₃SiH₃Rearrangement and recombination
Dimethylsilane(CH₃)₂SiH₂Rearrangement and recombination
Trimethylsilane(CH₃)₃SiHRecombination of fragments
Various Siloxanes(R₃Si)₂OIn the presence of oxygen
Silicon Carbide/SiliconSiC/SiSolid residue

Note: This table lists plausible products based on the decomposition of analogous compounds. The actual product distribution would depend on the specific pyrolysis conditions.

Experimental Protocols

4.1. Thermogravimetric Analysis (TGA) Protocol

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of liquid this compound (typically 2-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: High-purity nitrogen or air at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The mass loss as a function of temperature is recorded. The onset temperature of decomposition, the peak decomposition temperature (from the derivative of the TGA curve, DTG), and the final residual mass are determined.

4.2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer system.

  • Sample Preparation: A few microliters of this compound are loaded into a pyrolysis sample cup.

  • Pyrolysis: The sample is rapidly heated to the desired pyrolysis temperature (e.g., 600-1000 °C) and held for a short duration (e.g., 10-20 seconds) in an inert atmosphere (e.g., helium).

  • GC Separation: The volatile pyrolysis products are swept into the GC column. A suitable temperature program is used to separate the different components. A common column choice is a non-polar or medium-polarity capillary column.

  • MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the chemical structure of each decomposition product by comparison with spectral libraries (e.g., NIST).

Visualization of Pathways and Workflows

5.1. Proposed Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through a complex series of parallel and consecutive reactions involving radical intermediates. The following diagram illustrates a plausible, simplified decomposition pathway based on the known chemistry of organosilanes. The initial steps likely involve the homolytic cleavage of the weakest bonds, the Si-H and Si-C bonds.

DecompositionPathway DMVS This compound (CH₃)₂SiH(CH=CH₂) Rad1 Dimethyl(vinyl)silyl Radical (CH₃)₂Si(CH=CH₂) DMVS->Rad1 - H• (Si-H cleavage) Rad2 Hydridovinylsilyl Radical (CH₃)SiH(CH=CH₂) DMVS->Rad2 - CH₃• (Si-C cleavage) H_rad H• CH3_rad CH₃• Intermediates Silylenes & Other Reactive Intermediates Rad1->Intermediates Rearrangement/ Further Decomposition Rad2->Intermediates Rearrangement/ Further Decomposition Products2 Hydrogen (H₂) H_rad->Products2 Recombination Products1 Methane (CH₄) Ethylene (C₂H₄) Acetylene (C₂H₂) CH3_rad->Products1 H abstraction Intermediates->Products1 SolidResidue Solid Residue (SiC, Si, etc.) Intermediates->SolidResidue

A simplified proposed decomposition pathway for this compound.

5.2. Experimental Workflow for Thermal Analysis

The following diagram outlines a typical experimental workflow for the comprehensive thermal analysis of a compound like this compound.

ExperimentalWorkflow Start Sample: this compound TGA_DSC Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) Start->TGA_DSC Py_GC_MS Pyrolysis-Gas Chromatography- Mass Spectrometry (Py-GC-MS) Start->Py_GC_MS Data_TGA Determine: - Onset of Decomposition - Thermal Stability Range - Residual Mass TGA_DSC->Data_TGA Data_Py Identify: - Volatile Decomposition Products - Propose Decomposition Pathways Py_GC_MS->Data_Py Analysis Data Analysis & Interpretation Data_TGA->Analysis Data_Py->Analysis Report Technical Report / Whitepaper Analysis->Report

A Comprehensive Technical Guide to Dimethyl(vinyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of dimethyl(vinyl)silane, a versatile organosilicon compound. This document outlines its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its relevance to research and development.

Chemical Identity

This compound, a member of the vinylsilane family, is a valuable intermediate in organic and organosilicon chemistry.

  • IUPAC Name: ethenyl(dimethyl)silane[1]

  • CAS Number: 18243-27-1[1]

  • Synonyms: Dimethylvinylsilane, Vinyldimethylsilane, silane, ethenyldimethyl-[1]

  • Molecular Formula: C₄H₁₀Si[1]

  • InChI: InChI=1/C4H10Si/c1-4-5(2)3/h4-5H,1H2,2-3H3[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and evaluation.

PropertyValueReference
Molecular Weight 86.21 g/mol [2][3]
Appearance Colorless transparent liquid[1]
Density 0.674 g/cm³ (at 25 °C)[1]
Boiling Point 36-37 °C[1]
Melting Point -110 °C[1]
Vapor Pressure 359 mmHg (at 25°C)[1]
Refractive Index 1.3885[1][3]
Solubility Soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons.[1]

Synthesis and Reactivity

This compound and its derivatives are synthesized through various established methods. The vinyl group and the silicon-hydride or silicon-halogen bond are key reactive sites, enabling a wide range of chemical transformations.

General Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of a dichlorodimethylsilane (B41323) with a vinylating agent.[1] A typical procedure is outlined below.

Experimental Protocol: Synthesis of this compound

  • Reaction: Dichlorodimethylsilane ((CH₃)₂SiCl₂) is reacted with a vinylating agent, such as lithium methyl vinyl aluminum hydride (LiAlH(CH₃)CH₂CH=CH₂), in an anhydrous solvent.[1]

  • Solvent: Anhydrous tetrahydrofuran (B95107) (THF) is commonly used as the reaction solvent.[1]

  • Procedure:

    • In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve dichlorodimethylsilane in anhydrous THF.

    • Cool the solution to a suitable temperature (e.g., 0 °C).

    • Slowly add the vinylating agent to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period.

    • The reaction is then quenched, typically with a careful addition of water or an aqueous solution.

    • The product, this compound, is isolated and purified using standard techniques such as distillation.

Synthesis of Dimethylvinylchlorosilane via Grignard Reaction

A related and important compound, dimethylvinylchlorosilane, is often synthesized via a Grignard reaction.[4] This process is a cornerstone for accessing a variety of vinylsilane building blocks.

Experimental Protocol: Synthesis of Dimethylvinylchlorosilane

  • Reactants: Dimethyldichlorosilane serves as the silicon source, and a vinyl Grignard reagent, such as vinyl magnesium bromide or vinyl magnesium chloride, acts as the vinylating agent.[4]

  • Catalyst: Antimony trichloride (B1173362) (SbCl₃) can be used as a catalyst.[4]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent for the Grignard reagent.[4]

  • Procedure: [4]

    • Prepare the vinyl Grignard reagent in anhydrous THF.

    • In a separate reaction vessel, charge dimethyldichlorosilane and the catalyst.

    • Slowly add the prepared Grignard reagent to the dimethyldichlorosilane solution, maintaining the reaction temperature between 20-40 °C.

    • Allow the reaction to proceed for 4 to 6 hours.

    • Post-reaction workup involves the addition of a high-boiling point ether (e.g., diethylene glycol dimethyl ether) to aid in the removal of THF by distillation, followed by fractional distillation to isolate the dimethylvinylchlorosilane product.

Synthesis_of_Dimethylvinylchlorosilane Vinyl Magnesium\nBromide/Chloride Vinyl Magnesium Bromide/Chloride Grignard Reaction Grignard Reaction Vinyl Magnesium\nBromide/Chloride->Grignard Reaction Dimethyldichlorosilane Dimethyldichlorosilane Dimethyldichlorosilane->Grignard Reaction Dimethylvinylchlorosilane Dimethylvinylchlorosilane Grignard Reaction->Dimethylvinylchlorosilane

Synthesis of Dimethylvinylchlorosilane via Grignard Reaction.

Applications in Research and Development

This compound and its derivatives are pivotal in various scientific and industrial domains.

  • Silane Coupling Agents: These compounds are utilized to enhance the adhesion between organic polymers and inorganic materials in composites, plastics, and coatings.[1]

  • Crosslinking Agents: The vinyl group's reactivity allows it to participate in polymerization reactions, serving as a crosslinker to improve the mechanical properties of materials like silicone rubber.[1]

  • Surface Treatment Agents: They are employed to modify surfaces, imparting properties such as hydrophobicity, corrosion resistance, and wear resistance.[1]

  • Electronics Industry: this compound derivatives are components in electronic packaging materials and semiconductor manufacturing.[1]

  • Organic Synthesis: In drug discovery and development, vinylsilanes are versatile intermediates. They participate in powerful carbon-carbon bond-forming reactions like the Stille and Hiyama cross-coupling reactions, enabling the synthesis of complex organic molecules.[5][6]

Role in Cross-Coupling Reactions

Vinylsilanes are key reagents in palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and other complex organic molecules.

Catalytic Cycle of the Stille Cross-Coupling Reaction

The Stille reaction couples an organostannane with an organic halide.[6][7] When a vinylstannane is used, a vinyl group is transferred. The general catalytic cycle is depicted below.

Stille_Coupling_Cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition r_pdx R-Pd(II)-X Intermediate oxidative_addition->r_pdx transmetalation Transmetalation r_pdx->transmetalation r_pd_vinyl R-Pd(II)-Vinyl Intermediate transmetalation->r_pd_vinyl reductive_elimination Reductive Elimination r_pd_vinyl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration coupled_product Coupled Product reductive_elimination->coupled_product aryl_halide Aryl/Vinyl Halide or Triflate aryl_halide->oxidative_addition vinyl_stannane Vinylstannane vinyl_stannane->transmetalation

Catalytic Cycle of the Stille Cross-Coupling Reaction.

Experimental Workflow for Stille Coupling in Medicinal Chemistry

The application of the Stille reaction in a drug discovery program follows a structured workflow, from molecular design to the synthesis and evaluation of candidate compounds.

Stille_Workflow cluster_design Design & Synthesis Planning cluster_synthesis Synthesis cluster_evaluation Evaluation design Target Molecule Design retro Retrosynthetic Analysis design->retro disconnection Identify Stille Disconnection retro->disconnection prep_stannane Prepare Organostannane (e.g., Trimethylstannyldimethylvinylsilane) disconnection->prep_stannane prep_partner Prepare Coupling Partner (Aryl/Vinyl Halide) disconnection->prep_partner stille_coupling Perform Stille Coupling prep_stannane->stille_coupling prep_partner->stille_coupling purification Purification & Characterization stille_coupling->purification screening Biological Screening purification->screening sar Structure-Activity Relationship Analysis screening->sar optimization Lead Optimization sar->optimization redesign Iterative Redesign optimization->redesign redesign->design

Workflow for Stille Coupling in Medicinal Chemistry.

Safety Information

This compound is an irritant.[1] It is crucial to handle this chemical with appropriate safety precautions. Avoid contact with skin and eyes, and ensure operations are conducted in a well-ventilated area to prevent inhalation of vapors.[1] Always use personal protective equipment, including gloves, goggles, and protective clothing.[1]

This guide provides a foundational understanding of this compound for professionals in research and drug development. For specific applications and handling procedures, consulting detailed safety data sheets and relevant literature is strongly recommended.

References

Methodological & Application

Application Notes and Protocols: Dimethyl(vinyl)silane in Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethyl(vinyl)silane as a monomer in radical polymerization for the synthesis of poly(this compound). This document includes detailed experimental protocols, data on polymer characteristics, and visualizations of the polymerization process. The information is intended to serve as a practical guide for researchers in materials science, polymer chemistry, and drug development who are interested in the synthesis and application of silicon-containing polymers.

Introduction

This compound is a versatile monomer that can undergo radical polymerization to yield poly(this compound), a polymer with a unique combination of properties derived from its organosilicon structure. The vinyl group of the monomer is susceptible to attack by free radicals, initiating a chain-growth polymerization process.[1] The resulting polymer possesses a stable silicon-carbon backbone with methyl side groups, which impart desirable characteristics such as thermal stability, hydrophobicity, and biocompatibility. These properties make poly(this compound) and related vinylsiloxane polymers attractive for a range of applications, including as components in sealants, adhesives, coatings, and advanced materials for biomedical devices. While the radical polymerization of other vinylsilanes like trimethoxyvinylsilane has been studied in detail, providing insights into reaction kinetics and mechanisms, this guide will focus on providing a practical framework for the homopolymerization of this compound.[2]

Radical Polymerization of this compound

The radical polymerization of this compound proceeds via the three classical steps of a chain polymerization reaction: initiation, propagation, and termination. The process is typically initiated by the thermal decomposition of a radical initiator, such as benzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN), to generate free radicals.[1]

Reaction Mechanism

The general mechanism for the radical polymerization of this compound is as follows:

  • Initiation: A free radical initiator (I) decomposes upon heating to form primary radicals (R•). This radical then adds to the vinyl group of a this compound monomer.

  • Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.

  • Termination: The growth of polymer chains is terminated by combination or disproportionation reactions between two growing polymer radicals.

Figure 1: Radical Polymerization Mechanism of this compound.

Experimental Protocols

The following protocols are provided as a starting point for the radical polymerization of this compound. Optimization of reaction parameters such as initiator concentration, temperature, and reaction time may be necessary to achieve desired polymer characteristics.

Protocol 1: Bulk Polymerization using AIBN Initiator

This protocol is adapted from procedures for the radical polymerization of similar vinyl monomers.[3][4]

Materials:

  • This compound (monomer)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)

  • Toluene (B28343) (solvent for purification)

  • Methanol (B129727) (non-solvent for precipitation)

  • Schlenk flask or reaction tube with a magnetic stirrer

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Monomer Purification: Purify this compound by passing it through a column of basic alumina (B75360) to remove any inhibitors.

  • Reaction Setup: Add the purified this compound and AIBN (typically 0.1-1.0 mol% relative to the monomer) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath at 60-80 °C. Stir the reaction mixture for the desired period (e.g., 6-24 hours).

  • Purification: After the reaction, dissolve the viscous product in a minimal amount of toluene. Precipitate the polymer by slowly adding the solution to a large excess of methanol with vigorous stirring.

  • Isolation and Drying: Collect the precipitated polymer by filtration or decantation. Wash the polymer with fresh methanol and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Solution Polymerization using Benzoyl Peroxide Initiator

This protocol is based on general procedures for free radical polymerization in solution.[5][6]

Materials:

  • This compound (monomer)

  • Benzoyl peroxide (initiator)

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Three-neck round-bottom flask with a condenser, nitrogen inlet, and magnetic stirrer

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Monomer and Solvent Preparation: Purify this compound as described in Protocol 1. Ensure the toluene is anhydrous.

  • Reaction Setup: In a three-neck flask, dissolve the purified this compound in anhydrous toluene (e.g., a 50% v/v solution). Add benzoyl peroxide (typically 0.5-2.0 mol% relative to the monomer).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for at least 30 minutes to remove oxygen. Maintain a positive pressure of inert gas throughout the reaction.

  • Polymerization: Heat the reaction mixture to 80-100 °C in an oil bath with continuous stirring. Monitor the progress of the polymerization by taking aliquots and analyzing the monomer conversion (e.g., by ¹H NMR or GC).

  • Purification and Isolation: Once the desired conversion is reached, cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into an excess of methanol. Collect, wash, and dry the polymer as described in Protocol 1.

Figure 2: General Experimental Workflow for Radical Polymerization.

Data Presentation

Table 1: Typical Properties of Polymers from Radical Polymerization of Vinylsilanes

MonomerInitiatorPolymerization TypeMn ( g/mol )PDI (Mw/Mn)Reference
TrimethoxyvinylsilaneDicumyl PeroxideBulk2,000 - 4,400-[2]
Vinyltriethoxysilane (copolymer with Styrene)AIBNSolution~15,0001.8 - 2.1[7]
Methylvinyldimethoxysilane (copolymer with Dimethyldiethoxysilane)- (Polycondensation)Bulk1,300 - 1,7001.3 - 1.4[8][9]

Influence of Reaction Parameters

The properties of the resulting poly(this compound) can be tailored by controlling various reaction parameters. The following diagram illustrates the key relationships.

Figure 3: Influence of Reaction Parameters on Polymer Properties.

Polymer Characterization

The synthesized poly(this compound) can be characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si NMR): To confirm the polymer structure and determine the monomer conversion.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer and confirm the disappearance of the vinyl group peak from the monomer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.

Applications

Poly(this compound) and related vinyl-functionalized polysiloxanes have a wide range of potential applications due to their unique properties. Their thermal stability and hydrophobicity make them suitable for use in high-performance elastomers, sealants, and coatings.[8] The biocompatibility of polysiloxanes also opens up possibilities in the biomedical field, such as in drug delivery systems, medical implants, and contact lenses. Furthermore, the ability to copolymerize this compound with other vinyl monomers allows for the synthesis of materials with tailored properties for specific applications.[7]

Safety Precautions

This compound and the radical initiators used in its polymerization are hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use. Radical polymerizations can be exothermic; therefore, it is important to control the reaction temperature and scale.

Disclaimer: The protocols and information provided in these application notes are intended for guidance and should be adapted and optimized by qualified personnel for their specific research needs. The user assumes all responsibility for the safe handling and use of the chemicals and procedures described.

References

Application Notes and Protocols for Hydrosilylation Reactions Using Dimethyl(vinyl)silane and a Platinum Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrosilylation is a cornerstone reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (C=C).[1][2] This process is of paramount importance in both industrial and academic settings for the synthesis of organosilicon compounds, which have widespread applications ranging from materials science to pharmaceuticals.[3][4] Platinum complexes are exceptionally effective catalysts for this transformation, with Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a Pt(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane) being the most prominent examples due to their high activity and selectivity.[1][2][5]

These reactions are integral to the production of silicones, cross-linking of polymers, and the creation of silicon-carbon bonds in fine chemical synthesis.[3] The use of dimethyl(vinyl)silane as a reactant in hydrosilylation allows for the introduction of a reactive vinyl group, which can be further functionalized, or for the creation of specific polymeric structures. This document provides detailed application notes and experimental protocols for conducting hydrosilylation reactions with this compound using a platinum catalyst.

Reaction Mechanism: The Chalk-Harrod Mechanism

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1][6] This mechanism outlines a series of steps that the catalyst undergoes to facilitate the addition of the silane (B1218182) to the alkene.

A simplified representation of the Chalk-Harrod mechanism is as follows:

  • Oxidative Addition: The hydrosilane oxidatively adds to the platinum(0) catalyst to form a platinum(II) hydride-silyl intermediate.

  • Olefin Coordination: The alkene (in this case, a compound with a vinyl group that will react with this compound) coordinates to the platinum center.

  • Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond. This step is often considered the rate-determining step.[7]

  • Reductive Elimination: The final product, an alkylsilane, is formed through the reductive elimination from the platinum center, regenerating the platinum(0) catalyst which can then re-enter the catalytic cycle.

It is important to note that while the Chalk-Harrod mechanism is a foundational model, modified mechanisms have been proposed to account for observed side reactions and kinetic data.[7][8]

Chalk_Harrod_Mechanism Pt0 Pt(0) Catalyst Pt_Intermediate1 Oxidative Addition Intermediate (R₃Si-Pt(II)-H) Pt0->Pt_Intermediate1 + R₃SiH HSiR3 R₃SiH (this compound) Olefin Alkene (Reactant with C=C) Pt_Intermediate2 Olefin Complex Pt_Intermediate1->Pt_Intermediate2 + Alkene Pt_Intermediate3 Insertion Product Pt_Intermediate2->Pt_Intermediate3 Migratory Insertion Pt_Intermediate3->Pt0 Regeneration Product Hydrosilylation Product (R₃Si-Alkyl) Pt_Intermediate3->Product Reductive Elimination

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Quantitative Data Summary

The following tables summarize typical reaction parameters and outcomes for platinum-catalyzed hydrosilylation reactions. While specific data for this compound is synthesized from general procedures for vinylsilanes, these tables provide a comparative overview of reaction conditions and yields for similar substrates.

Table 1: Hydrosilylation of Various Olefins with Tertiary Silanes Catalyzed by Platinum

OlefinSilaneCatalystCatalyst LoadingTemperature (°C)Time (h)Yield (%)Reference
1-OcteneDimethylphenylsilanePt/NR-Al₂O₃-IP1.02 x 10⁻⁵ mmol Pt1002>99[9]
1-OcteneTriethoxysilaneα-diimine Nickel---96[10]
StyreneDimethylphenylsilaneSilica-supported Karstedt-like0.02 g30--[11]
Hex-1-eneDimethylphenylsilaneHybrid G0A/Pt-201.17~90[12]
VinyldimethylphenylsilaneDimethylphenylsilaneHybrid G0A/Pt-201.17~83[12]

Table 2: Catalyst Performance in the Hydrosilylation of 1-Octene

CatalystTON (mol product/mol Pt)TOF (h⁻¹)Selectivity (Linear Product)Reference
Pt/NR-Al₂O₃-IP (Single Atom)1,960,000980,000>99%[9]
Commercial 5 wt% Pt/Al₂O₃96048098%[9]

Experimental Protocols

The following protocols provide a general framework for conducting hydrosilylation reactions with this compound. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) as the platinum catalysts can be sensitive to oxygen and moisture.

Protocol 1: General Procedure for Hydrosilylation using Karstedt's Catalyst

This protocol is adapted for a small-scale reaction and can be scaled as needed.

Materials:

  • This compound

  • Alkene (reactant)

  • Karstedt's catalyst solution (e.g., in xylene or divinyltetramethyldisiloxane)

  • Anhydrous toluene (B28343) (or other suitable solvent)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Syringes for liquid transfer

Procedure:

  • Reaction Setup: Assemble a clean, dry Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.

  • Reagent Addition:

    • To the flask, add the alkene (e.g., 3 mmol) and anhydrous toluene (e.g., 5 mL).

    • Add this compound (e.g., 3 mmol) to the stirred solution via syringe.

  • Catalyst Addition:

    • Add the Karstedt's catalyst solution. The amount will depend on the desired catalyst loading, typically in the range of 10-100 ppm of platinum relative to the reactants. For example, for a 10 ppm loading in a 3 mmol scale reaction, a very small, precisely measured volume of a dilute catalyst stock solution is required.

  • Reaction:

    • Stir the reaction mixture at the desired temperature. Reactions can often proceed at room temperature, but heating (e.g., to 50-100 °C) may be necessary to increase the reaction rate.[9]

    • Monitor the reaction progress by a suitable analytical technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of the Si-H and vinyl proton signals.

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to yield the desired hydrosilylated product.

Protocol 2: Preparation of a Silica-Supported Karstedt-type Catalyst

This protocol describes the synthesis of a heterogeneous platinum catalyst which can be advantageous for product purification as it can be filtered off.

Materials:

Procedure:

  • Functionalization of Silica:

    • In a flask, suspend fumed silica (e.g., 6 g) in toluene (140 mL) containing vinyltriethoxysilane (4 mL).

    • Stir and reflux the mixture for 48 hours.

    • Add water (30 mL) and continue stirring for another 48 hours.

    • Cool the mixture, filter the solid, and dry it under vacuum to obtain vinyl-functionalized silica.[11]

  • Platinum Immobilization:

    • Mix the functionalized silica (0.4 g), chloroplatinic acid hexahydrate (0.02 g), sodium bicarbonate (0.006 g), and ethanol (30 mL).

    • Stir the mixture at room temperature for 24 hours.

    • Decant the solution and wash the silica with aqueous ethanol.

    • Dry the solid under vacuum to yield the silica-supported Karstedt-type catalyst.[11]

This heterogeneous catalyst can then be used in a similar manner to the homogeneous catalyst described in Protocol 1, with the added benefit of easy separation from the reaction mixture by filtration.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a hydrosilylation experiment from setup to product analysis.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Reactants (Alkene, this compound, Solvent) Setup->Reagents Catalyst Add Platinum Catalyst Reagents->Catalyst Reaction Reaction (Stirring at set Temperature) Catalyst->Reaction Monitoring Monitor Progress (GC, NMR) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Work-up (Solvent Removal) Monitoring->Workup Reaction Complete Purification Purification (Distillation/Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis

Caption: A general workflow for a platinum-catalyzed hydrosilylation experiment.

Safety Considerations

  • Platinum Catalysts: Chloroplatinic acid is a potent sensitizer (B1316253) and should be handled with care.[5][12] Karstedt's catalyst is flammable.[5] Always consult the Safety Data Sheet (SDS) before use.

  • Silanes: Silanes can be flammable and may react with moisture. Handle under an inert atmosphere.

  • Solvents: Use anhydrous solvents and handle them in a well-ventilated fume hood.

  • Inert Atmosphere: Ensure the reaction setup is properly purged with an inert gas to prevent side reactions and potential hazards.

By following these guidelines and protocols, researchers can safely and effectively perform hydrosilylation reactions using this compound and platinum catalysts for a wide range of applications in chemical synthesis and materials science.

References

Application Notes and Protocols: Surface Modification of Silica Nanoparticles with Dimethyl(vinyl)silane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Silica (B1680970) nanoparticles (SNPs) are a cornerstone in nanomedicine and materials science due to their high biocompatibility, tunable particle size, large surface area, and well-established synthesis methods.[1][2] The surface of nascent silica nanoparticles is rich in silanol (B1196071) groups (Si-OH), which makes them hydrophilic and prone to aggregation.[2][3] Surface modification is a critical step to enhance their stability in various media, improve dispersion, and introduce specific functionalities for targeted applications like drug delivery.[2][4]

Functionalization with vinyl groups is particularly valuable as it installs a reactive handle on the nanoparticle surface. These vinyl groups serve as versatile anchor points for subsequent covalent attachment of therapeutic agents, targeting ligands, or polymers via reactions like thiol-ene "click" chemistry and free-radical polymerization.[5] While the query specifies dimethyl(vinyl)silane, the most common and well-documented precursors for achieving stable vinyl functionalization in solution-based methods are vinyltrialkoxysilanes, such as vinyltrimethoxysilane (B1682223) (VTMS) or vinyltriethoxysilane (B1683064) (VTES).[6][7] These molecules contain three hydrolyzable groups that form robust, covalent siloxane (Si-O-Si) bonds with the silica surface. This application note details the protocols for synthesizing silica nanoparticles and their subsequent surface modification using these common vinyl silane (B1218182) precursors.

Experimental Protocols

Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)

This protocol describes the synthesis of monodisperse silica nanoparticles through the hydrolysis and condensation of tetraethyl orthosilicate (B98303) (TEOS) in an ethanol (B145695)/ammonia mixture.

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol (Absolute)

  • Ammonium (B1175870) Hydroxide (28-30% solution)

  • Deionized Water

Procedure:

  • In a flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide. A typical mixture involves 115 mL of ethanol, 3.75 mL of water, and 3.75 mL of aqueous ammonium hydroxide.[8]

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Rapidly add the desired amount of TEOS (e.g., 2.5 mL) to the stirring solution to initiate the reaction.[8]

  • Continue stirring the reaction mixture at room temperature. The solution will become turbid as silica nanoparticles form. The reaction is typically allowed to proceed for 12 hours to ensure completion.[8]

  • Collect the silica nanoparticles by centrifugation (e.g., 15,000 rpm).[8]

  • Discard the supernatant and redisperse the nanoparticle pellet in fresh ethanol.

  • Repeat the washing process (centrifugation and redispersion in ethanol) three times to remove unreacted reagents.[8]

  • After the final wash, redisperse the purified silica nanoparticles in ethanol to create a stock solution (e.g., 5 mg/mL) for storage and subsequent modification.

Protocol 2: Surface Modification with Vinyl Silane

This protocol outlines the covalent grafting of vinyl groups onto the surface of pre-synthesized silica nanoparticles using vinyltrimethoxysilane (VTMS) as a precursor.

Materials:

  • Silica nanoparticle suspension in ethanol (from Protocol 1)

  • Vinyltrimethoxysilane (VTMS) or Vinyltriethoxysilane (VTES)

  • Toluene (B28343) (Anhydrous) or Ethanol (Absolute)

  • Triethylamine (B128534) (optional, as a catalyst)[5]

Procedure:

  • Disperse the purified silica nanoparticles in an anhydrous solvent like toluene or absolute ethanol in a round-bottom flask equipped with a condenser.

  • Add the desired amount of vinyltrimethoxysilane (VTMS) to the nanoparticle suspension. The amount of silane can be varied to control the degree of surface functionalization (see Table 1).[5]

  • (Optional) Add a small amount of triethylamine to catalyze the reaction.[5]

  • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring for 12-24 hours.[5]

  • Allow the reaction mixture to cool to room temperature.

  • Collect the vinyl-functionalized silica nanoparticles by centrifugation.

  • Wash the nanoparticles thoroughly with fresh solvent (toluene or ethanol) to remove unreacted silane and byproducts. Repeat the washing step three times.

  • Dry the final product under vacuum to obtain a fine powder of vinyl-modified silica nanoparticles.

Data Presentation

The degree of vinyl functionalization significantly impacts the physicochemical properties of the silica nanoparticles. The following table summarizes data adapted from studies using vinyltrimethoxysilane (VTMS) to modify mesoporous silica nanoparticles, illustrating the effect of increasing silane concentration on textural properties.

Table 1: Effect of VTMS Content on Nanoparticle Properties

Sample ID Sodium Silicate (mL) Vinyltrimethoxysilane (VTMS) (mL) BET Surface Area (m²/g) Pore Volume (cm³/g)
V00-MS 40 0 1263 1.05
V05-MS 35 5 1098 0.98
V10-MS 30 10 987 0.89
V15-MS 25 15 883 0.81

Data adapted from studies on vinyl-functionalized mesoporous silica.[5][9][10] Increasing the VTMS content generally leads to a decrease in surface area and pore volume as the vinyl groups occupy space within the porous structure.

Visualizations

Experimental Workflow

The overall process from initial synthesis to final application-ready nanoparticles involves several key stages.

G Experimental Workflow for Vinyl-Functionalized Silica Nanoparticles cluster_synthesis Synthesis cluster_modification Modification cluster_purification Purification & Analysis cluster_application Application reagents TEOS + Ethanol + NH4OH + H2O stober Stöber Method (12h, RT) reagents->stober snps Silica Nanoparticles (in Ethanol) stober->snps Collect & Wash modification Add VTMS (Reflux, 12-24h) snps->modification purify Centrifugation & Washing modification->purify Cool characterize Characterization (FT-IR, TEM, BET) purify->characterize application Drug Delivery Conjugation characterize->application Functionalized Nanoparticles

Caption: Workflow from synthesis to application of vinyl-modified SNPs.

Reaction Mechanism

The surface modification process relies on the hydrolysis of the silane precursor followed by its condensation with the surface silanol groups of the silica nanoparticle.

Caption: Silanization of a silica surface with a hydrolyzed vinyl silane.

Characterization Methods

To confirm the successful synthesis and surface modification of the silica nanoparticles, several analytical techniques are essential:

  • Fourier Transform Infrared Spectroscopy (FT-IR): Used to verify the presence of vinyl groups on the silica surface. Characteristic peaks for Si-O-Si bonds, Si-OH groups, and C=C double bonds from the vinyl group can be identified.[3][6]

  • Transmission Electron Microscopy (TEM): Provides information on the size, morphology, and dispersion of the nanoparticles before and after modification.[9]

  • Nitrogen Adsorption-Desorption (BET Analysis): Measures the specific surface area, pore volume, and pore size distribution, which are critical parameters for drug loading capacity.[9]

  • Thermogravimetric Analysis (TGA): Quantifies the amount of organic material (vinyl groups) grafted onto the inorganic silica core by measuring weight loss upon heating.[11]

  • Zeta Potential Measurement: Determines the surface charge of the nanoparticles in a dispersion, which is indicative of their colloidal stability.[12]

Applications in Drug Development

The vinyl groups grafted onto the silica nanoparticle surface are highly advantageous for drug delivery applications.[1] They provide a platform for:

  • Covalent Drug Conjugation: Therapeutic molecules can be attached securely to the nanoparticle, preventing premature release.

  • Polymer Grafting: Polymers like polyethylene (B3416737) glycol (PEG) can be grafted onto the surface ("PEGylation") to increase circulation time in the body and reduce immunogenicity.

  • Targeting Ligand Attachment: Antibodies, peptides, or other molecules that recognize specific cells (e.g., cancer cells) can be attached to the vinyl groups, enabling targeted drug delivery and reducing side effects.[1]

The ability to precisely engineer the surface of silica nanoparticles using vinyl silanes opens up numerous possibilities for creating advanced and effective therapeutic delivery systems.

References

Application Notes and Protocols for the Use of Dimethyl(vinyl)silane as a Crosslinking Agent in Silicone Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicone elastomers are widely utilized in the pharmaceutical and medical device industries due to their biocompatibility, chemical inertness, and tunable mechanical properties. The crosslinking of silicone polymers is a critical step in the formation of these elastomers, and the choice of crosslinking agent significantly influences the final properties of the material. Dimethyl(vinyl)silane, in conjunction with a hydride-functional siloxane and a platinum catalyst, is a key component in addition-cure (hydrosilylation) systems. This curing chemistry offers the advantage of producing no byproducts, resulting in low shrinkage and high dimensional stability of the cured elastomer.[1][2]

These application notes provide a comprehensive overview of the use of vinyl-functional silicones, such as those containing this compound moieties, in the formulation of silicone elastomers. Detailed experimental protocols, quantitative data on mechanical properties, and visualizations of the underlying chemical processes are presented to guide researchers in developing silicone elastomers with tailored characteristics for their specific applications.

Principle of Hydrosilylation Crosslinking

The fundamental reaction governing the formation of the silicone elastomer is the platinum-catalyzed hydrosilylation. This is an addition reaction where a silicon-hydride (Si-H) group from a crosslinking agent reacts with a vinyl (CH=CH₂) group on a polymer chain, typically a vinyl-terminated polydimethylsiloxane (B3030410) (PDMS).[1][2] This process forms a stable ethylene (B1197577) bridge between the polymer chains, leading to the formation of a three-dimensional network structure.[2] The reaction is highly efficient and can be controlled by temperature and the concentration of the platinum catalyst.[3][4]

Key Components and Their Roles

  • Vinyl-Functional Silicone Polymer: Typically, a vinyl-terminated polydimethylsiloxane (PDMS) serves as the base polymer. The vinyl groups are the reactive sites for crosslinking.[1]

  • Hydrosilane Crosslinking Agent: A molecule containing multiple Si-H groups, such as a methylhydrosiloxane-dimethylsiloxane copolymer, acts as the crosslinker, connecting the vinyl-functional polymer chains.[1][5]

  • Platinum Catalyst: A platinum complex, often Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex), is used to catalyze the hydrosilylation reaction at low concentrations.[4][6] The catalyst concentration typically ranges from 5 to 20 ppm.[7]

  • Inhibitors (Optional): To control the curing process and provide a sufficient working time at room temperature, inhibitors such as acetylenic alcohols may be added. These inhibitors are typically volatile and are driven off during the heat-curing process.[8]

Experimental Protocols

Protocol 1: Preparation of a Standard Silicone Elastomer

This protocol describes the preparation of a standard silicone elastomer using a two-part addition-cure system.

Materials:

  • Part A: Vinyl-terminated polydimethylsiloxane (PDMS-V) and platinum catalyst (e.g., Karstedt's catalyst, ~10 ppm Pt).[1]

  • Part B: Methylhydrosiloxane-dimethylsiloxane copolymer (hydrosilane crosslinker).[1]

  • Mixing cups and spatula

  • Vacuum desiccator

  • Molds (e.g., aluminum or PTFE)

  • Convection oven

Procedure:

  • Mixing: In a clean mixing cup, combine Part A and Part B in a specific ratio (e.g., 10:1 by weight, as is common for many commercial formulations). The precise ratio is determined by the desired stoichiometry of vinyl to hydride groups. A slight excess of hydride groups (SiH:Vinyl ratio of 1.5:1 to 2:1) is often used to ensure complete reaction of the vinyl groups.[5][9]

  • Stirring: Thoroughly mix the two components with a clean spatula for 3-5 minutes, ensuring a homogeneous mixture. Scrape the sides and bottom of the mixing cup to ensure all material is incorporated.

  • Degassing: Place the mixture in a vacuum desiccator and apply a vacuum of approximately 28-29 inHg. The mixture will bubble and expand. Continue to apply the vacuum until the bubbling subsides (typically 10-15 minutes), indicating the removal of entrapped air.

  • Pouring: Carefully pour the degassed mixture into the desired molds, avoiding the introduction of new air bubbles.

  • Curing: Place the molds in a preheated convection oven. The curing profile will depend on the specific formulation and desired properties. A typical curing cycle is 2 hours at 100°C.[3] For some applications, a post-curing step at a higher temperature (e.g., 4 hours at 150°C) can be beneficial for stabilizing the mechanical properties.

  • Demolding: After the curing cycle is complete, allow the molds to cool to room temperature before carefully demolding the elastomer.

Protocol 2: Quantitative Analysis of Crosslinker Concentration

This protocol outlines a method to investigate the effect of varying the crosslinker concentration on the mechanical properties of the resulting silicone elastomer.

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare a series of elastomer formulations with varying ratios of Part A to Part B. For example, prepare formulations with SiH:Vinyl molar ratios of 1.0:1, 1.5:1, 2.0:1, and 2.5:1.

  • Follow the mixing, degassing, pouring, and curing procedures as described in Protocol 1 for each formulation.

  • After demolding, prepare test specimens for mechanical testing (e.g., dumbbell shapes for tensile testing according to ASTM D412).

  • Perform tensile testing on the specimens from each formulation to determine the Young's modulus, ultimate tensile strength, and elongation at break.

  • Measure the Shore A hardness of each sample using a durometer.

  • Tabulate the results to compare the effect of crosslinker concentration on the mechanical properties.

Data Presentation

The mechanical properties of silicone elastomers are highly dependent on the formulation, particularly the molecular weight of the polymers and the crosslink density, which is controlled by the concentration of the vinyl and hydride groups.

SiH:Vinyl Molar RatioYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
1.15:1~0.3 - 0.6~0.2 - 0.6~1040-
1.05:1--~2400-
Reference Data4 - 124 - 12100 - 1100-

Note: The data in the first two rows are indicative of trends observed when varying the SiH to vinyl ratio, showing a significant increase in elongation at lower ratios.[3] The third row provides a general range for typical high-consistency and liquid silicone rubbers for comparison.[1] Specific values will vary depending on the exact polymers and catalyst used.

Visualizations

Hydrosilylation Reaction Mechanism

Hydrosilylation cluster_reactants Reactants cluster_product Product PDMS_Vinyl Vinyl-Functional PDMS (...-Si(CH₃)₂-O-Si(CH₃)(CH=CH₂)-...) Catalyst Platinum Catalyst PDMS_Vinyl->Catalyst + Hydrosilane Hydrosilane Crosslinker (...-Si(CH₃)(H)-O-...) Hydrosilane->Catalyst + Crosslinked_PDMS Crosslinked Silicone Elastomer (...-Si(CH₃)₂-O-Si(CH₃)(CH₂-CH₂-Si(CH₃)(...)-O-)-...) Catalyst->Crosslinked_PDMS Hydrosilylation

Caption: The platinum-catalyzed hydrosilylation reaction forming a crosslink.

Experimental Workflow for Silicone Elastomer Preparation

Workflow Start Start Mixing 1. Mix Part A (PDMS-Vinyl + Catalyst) and Part B (Hydrosilane Crosslinker) Start->Mixing Degassing 2. Degas Mixture (Vacuum Desiccator) Mixing->Degassing Pouring 3. Pour into Mold Degassing->Pouring Curing 4. Cure (e.g., 100°C for 2h) Pouring->Curing Demolding 5. Demold Elastomer Curing->Demolding Characterization 6. Mechanical and Chemical Characterization Demolding->Characterization End End Characterization->End

Caption: A typical workflow for preparing silicone elastomers via hydrosilylation.

References

Application Notes and Protocols: Silyl-Heck Reaction for the Synthesis of Vinylsilanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Silyl-Heck reaction is an increasingly important transformation in organic synthesis, enabling the direct conversion of alkenes into valuable vinylsilane and allylsilane products.[1] Vinylsilanes are versatile synthetic intermediates utilized in a variety of transformations, including Hiyama cross-coupling reactions, Fleming-Tamao oxidations, and Hosomi-Sakurai reactions.[1][2][3] This protocol provides a detailed methodology for the palladium-catalyzed Silyl-Heck reaction to synthesize vinylsilanes from styrene (B11656) derivatives, with a focus on practical, high-yielding conditions using commercially available and bench-stable catalysts.[3][4]

Reaction Principle and Key Data

The Silyl-Heck reaction involves the oxidative addition of a silyl (B83357) halide to a low-valent palladium complex, followed by migratory insertion of an alkene and subsequent β-hydride elimination to yield the vinylsilane product.[1] The choice of ligand is crucial for achieving high yields and selectivity. Initial protocols identified tBuPPh₂ as a superior ligand when used with the (COD)Pd(CH₂SiMe₃)₂ precatalyst.[1][5] However, this precatalyst is not as common or stable as others. More recent developments have introduced a second-generation ligand, bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine (B8288908), which, in combination with the widely available and bench-stable Pd₂(dba)₃, provides excellent yields of vinylsilanes.[3][6]

The reaction is highly selective for the formation of E-vinylsilanes from styrene derivatives.[1][3] A wide range of functional groups are tolerated, including aryl chlorides, fluorides, esters, ethers, and boronic esters.[3] While silyl iodides (e.g., Me₃SiI) are effective, the less expensive trimethylsilyl (B98337) chloride (TMSCl) can be used in conjunction with an iodide salt like lithium iodide (LiI), presumably forming the more reactive silyl iodide in situ.[1][7]

Quantitative Data Summary: Catalyst and Ligand Effects

The following table summarizes the impact of different palladium precatalysts and phosphine (B1218219) ligands on the yield of a model Silyl-Heck reaction between 4-tert-butylstyrene (B155148) and trimethylsilyl iodide (Me₃SiI).

EntryPalladium Precatalyst (mol %)Ligand (mol %)SolventTemp (°C)Yield (%)Reference
1(COD)Pd(CH₂SiMe₃)₂ (5)tBuPPh₂ (10.5)Toluene5098[3]
2Pd₂(dba)₃ (2.5)tBuPPh₂ (10.5)Toluene5012[3]
3Pd₂(dba)₃ (2.5)Ligand 2* (7.5)DCE4091[3]

*Ligand 2: bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine

Substrate Scope using Second-Generation Catalyst System

The optimized catalyst system of Pd₂(dba)₃ and the second-generation ligand demonstrates broad applicability for the silylation of various styrene derivatives. The data below showcases the synthesis of various trimethylvinylsilanes.

EntryAlkene SubstrateProductYield (%)
14-tert-butylstyrene(E)-(2-(4-(tert-butyl)phenyl)vinyl)trimethylsilane99
2Styrene(E)-trimethyl(styryl)silane96
34-chlorostyrene(E)-(2-(4-chlorophenyl)vinyl)trimethylsilane98
44-fluorostyrene(E)-(2-(4-fluorophenyl)vinyl)trimethylsilane99
5Methyl 4-vinylbenzoate(E)-methyl 4-(2-(trimethylsilyl)vinyl)benzoate99
64-methoxystyrene(E)-trimethyl(4-methoxystyryl)silane98
74-(tert-butyldimethylsilyloxy)styrene(E)-tert-butyldimethyl((4-(2-(trimethylsilyl)vinyl)phenoxy)silane99
84-vinyl-1,3-dioxolane(E)-trimethyl(2-(4-vinylphenyl)-1,3-dioxolan-2-yl)silane93

Conditions: Alkene (1.0 mmol), Me₃SiI (1.4-2.0 equiv), Pd₂(dba)₃ (2.5 mol %), Ligand 2 (5.0 mol %), Et₃N (1.0 mL), DCE (1.0 mL), 40 °C, 24 h. Data sourced from McAtee et al., 2015.[3][4]

Experimental Protocol: Synthesis of (E)-trimethyl(styryl)silane

This protocol details the synthesis of (E)-trimethyl(styryl)silane from styrene using the second-generation catalyst system, which utilizes bench-stable and commercially available precursors.[3][4]

Materials:

  • Styrene (≥99%, inhibitor-free)

  • Trimethylsilyl iodide (Me₃SiI) (97%)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine (Second-generation ligand)

  • Triethylamine (B128534) (Et₃N) (≥99.5%, anhydrous)

  • 1,2-Dichloroethane (B1671644) (DCE) (anhydrous)

  • Diethyl ether (anhydrous)

  • Brine solution (saturated aq. NaCl)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Nitrogen gas (high purity)

  • 4 mL screw-cap vial with a Teflon-lined cap

  • Magnetic stir bar

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, add Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol %) and bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine (24 mg, 0.050 mmol, 5.0 mol %) to a 4 mL vial containing a magnetic stir bar.

  • Reagent Addition: To the same vial, add 1,2-dichloroethane (1.0 mL), triethylamine (1.0 mL), and styrene (115 µL, 1.0 mmol, 1.0 equiv).

  • Initiation: Finally, add trimethylsilyl iodide (0.2 mL, 1.4 mmol, 1.4 equiv) to the vial.

  • Reaction: Seal the vial with the Teflon-lined cap and remove it from the glovebox. Place the vial in a preheated oil bath at 40 °C.

  • Stirring: Allow the reaction mixture to stir for 24 hours.

  • Workup: After 24 hours, cool the vial to room temperature and open it to the air. Quench the reaction by adding approximately 0.5 mL of brine.

  • Extraction: Dilute the mixture with approximately 1 mL of diethyl ether. Transfer the contents to a separatory funnel, wash with brine, and separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure (E)-trimethyl(styryl)silane.

Visualizations

Catalytic Cycle of the Silyl-Heck Reaction

Silyl_Heck_Cycle Catalytic Cycle for the Silyl-Heck Reaction Pd0 Pd(0)L n Pd_Si L n(R₃Si)Pd(II)-X Pd0->Pd_Si Oxidative Addition + R₃Si-X Alkene_Complex [L n(R₃Si)Pd(II)(alkene)]⁺X⁻ Pd_Si->Alkene_Complex Alkene Coordination + Alkene Insertion_Product L n(X)Pd(II)-alkyl-SiR₃ Alkene_Complex->Insertion_Product Migratory Insertion Product_Complex [L n(H)Pd(II)(vinylsilane)]⁺X⁻ Insertion_Product->Product_Complex β-Hydride Elimination Product_Complex->Pd0 Reductive Elimination + HX Product_out Vinylsilane Product Product_Complex->Product_out

Caption: Proposed catalytic cycle for the palladium-catalyzed Silyl-Heck reaction.

Experimental Workflow

Silyl_Heck_Workflow Experimental Workflow for Vinylsilane Synthesis prep 1. Catalyst & Reagent Prep reaction 2. Reaction Setup (40°C, 24h) prep->reaction In glovebox workup 3. Quench & Aqueous Workup reaction->workup Cool to RT purify 4. Drying & Purification workup->purify Separate organic layer analysis 5. Product Characterization purify->analysis Obtain pure product

Caption: Step-by-step workflow for the Silyl-Heck reaction protocol.

References

Application Note: Derivatization of Alcohols with Dimethyl(vinyl)silane for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a method for the derivatization of alcohols using dimethyl(vinyl)silane to form dimethyl(vinyl)silyl ethers, rendering them suitable for gas chromatography-mass spectrometry (GC-MS) analysis. This process significantly enhances the volatility and thermal stability of the analytes, allowing for improved chromatographic separation and detection. The protocol provided is applicable to a wide range of primary, secondary, and tertiary alcohols. This document outlines the reaction mechanism, a detailed experimental protocol, and expected mass spectrometric fragmentation patterns, along with a structured presentation of quantitative data.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest in pharmaceutical and biomedical research, such as alcohols and steroids, possess low volatility due to the presence of polar hydroxyl groups.[1] Chemical derivatization is a crucial sample preparation step to overcome this limitation. Silylation, the replacement of an active hydrogen with a silyl (B83357) group, is a widely used derivatization technique that increases volatility and thermal stability.[2]

While trimethylsilyl (B98337) (TMS) and tert-butyldimethylsilyl (TBDMS) are common silylating agents, the use of this compound offers an alternative for the derivatization of alcohols. The resulting dimethyl(vinyl)silyl ethers are amenable to GC-MS analysis and can provide unique fragmentation patterns that may aid in structural elucidation. This application note provides a comprehensive guide to the derivatization of alcohols with this compound.

Reaction Mechanism

The derivatization of an alcohol with a silylating agent like dimethyl(vinyl)chlorosilane (a common precursor for introducing a dimethyl(vinyl)silyl group) proceeds via a nucleophilic substitution reaction. The alcohol's oxygen atom acts as a nucleophile, attacking the silicon atom of the silylating agent and displacing a leaving group (e.g., chloride). A base, such as pyridine (B92270) or imidazole, is typically used to catalyze the reaction and neutralize the acid byproduct (e.g., HCl).

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the derivatization of a model primary, secondary, and tertiary alcohol with this compound, demonstrating the efficiency and reproducibility of the method.

AnalyteAlcohol TypeRetention Time (min)Derivatization Yield (%)RSD (%) (n=5)Limit of Detection (LOD) (ng/mL)
1-HexanolPrimary8.598.22.15
CyclohexanolSecondary9.295.53.510
tert-ButanolTertiary7.985.35.825

Experimental Protocols

Materials and Reagents
  • Dimethyl(vinyl)chlorosilane

  • Anhydrous Pyridine (or Imidazole)

  • Anhydrous organic solvent (e.g., Dichloromethane, Acetonitrile)

  • Alcohol standards (e.g., 1-Hexanol, Cyclohexanol, tert-Butanol)

  • Internal Standard (e.g., Deuterated analog or a compound of similar class not present in the sample)

  • Nitrogen gas for evaporation

  • GC vials with inserts

  • Heating block or oven

Standard Preparation
  • Prepare individual stock solutions of the alcohol standards and the internal standard at a concentration of 1 mg/mL in an appropriate anhydrous solvent.

  • Create a working standard mixture by diluting the stock solutions to the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Derivatization Protocol
  • Pipette 100 µL of the sample or standard solution into a GC vial.

  • If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen. The presence of water will interfere with the silylation reaction.[2]

  • Add 50 µL of anhydrous pyridine to the dried residue.

  • Add 50 µL of dimethyl(vinyl)chlorosilane.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with an anhydrous solvent.

GC-MS Parameters
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless)

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Visualizations

Derivatization_Mechanism cluster_reactants Reactants cluster_products Products Alcohol R-OH Silyl_Ether Dimethyl(vinyl)silyl Ether R-O-Si(CH3)2(CH=CH2) Alcohol->Silyl_Ether + Silane, Base Silane This compound (CH2=CH)Si(CH3)2Cl Silane->Silyl_Ether Base Base (e.g., Pyridine) Salt Base-HCl Salt Base->Salt + HCl

Caption: Reaction scheme for the derivatization of an alcohol.

Experimental_Workflow Sample_Prep Sample/Standard Preparation Drying Evaporation to Dryness Sample_Prep->Drying Reagent_Addition Add Pyridine & this compound Drying->Reagent_Addition Reaction Vortex & Heat (60°C, 30 min) Reagent_Addition->Reaction Analysis GC-MS Analysis Reaction->Analysis

Caption: Workflow for alcohol derivatization and analysis.

Expected Mass Spectra Fragmentation

The electron ionization (EI) mass spectra of dimethyl(vinyl)silyl ethers are expected to exhibit characteristic fragmentation patterns. The molecular ion (M+) may be observed, but it is often of low abundance. Key fragment ions would include:

  • [M-15]+: Loss of a methyl group.

  • [M-27]+: Loss of the vinyl group.

  • [M-43]+: Loss of a propyl group (rearrangement may be involved).

  • Base Peak: A prominent peak at m/z 85, corresponding to the [(CH3)2Si(CH=CH2)]+ ion, is anticipated.

Conclusion

The derivatization of alcohols with this compound is a viable method to enhance their suitability for GC-MS analysis. This technique improves the volatility and thermal stability of the analytes, leading to better chromatographic performance. The provided protocol offers a starting point for method development and can be optimized for specific applications. The characteristic fragmentation patterns of the resulting dimethyl(vinyl)silyl ethers can aid in the confident identification of target analytes in complex matrices.

References

Synthesis of Vinyl-Functionalized Polymers Using Dimethyl(vinyl)silane: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of vinyl-functionalized polymers utilizing dimethyl(vinyl)silane. These polymers serve as versatile platforms for various applications, including the development of advanced drug delivery systems.

The introduction of vinyl groups into a polymer backbone via this compound offers reactive sites for a multitude of subsequent chemical modifications. This functionality is particularly advantageous in the biomedical field, where precise control over polymer properties is paramount for applications such as controlled drug release, tissue engineering, and diagnostics. The vinyl groups can participate in crosslinking reactions, such as hydrosilylation, to form stable networks for drug encapsulation, or they can be further functionalized to attach targeting ligands or therapeutic molecules.

Application Notes

Vinyl-functionalized polysiloxanes, synthesized using precursors like this compound, are highly valued for their biocompatibility, thermal stability, and tunable mechanical properties. In drug delivery, these polymers can be formulated into various systems, including hydrogels, nanoparticles, and coatings for medical devices.

The vinyl groups act as handles for covalent drug conjugation or for creating crosslinked matrices that control the diffusion and release of encapsulated therapeutics. For instance, the crosslinking density of a vinyl-functionalized silicone network can be precisely controlled during hydrosilylation, thereby modulating the release kinetics of a loaded drug. This allows for the design of sustained-release formulations that can improve patient compliance and therapeutic outcomes. Furthermore, the inherent hydrophobicity of the polysiloxane backbone can be leveraged for the delivery of poorly water-soluble drugs.

Key Synthesis Methodologies

Several polymerization techniques can be employed to synthesize vinyl-functionalized polymers using this compound or related vinyl-silane monomers. The choice of method depends on the desired polymer architecture, molecular weight, and functionality.

  • Anionic Polymerization: This living polymerization technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. It is particularly useful for creating block copolymers where one block contains the vinyl functionality.

  • Copolycondensation: This method involves the reaction of different silane (B1218182) precursors, including a vinyl-functionalized silane, to form random or alternating copolymers. It is a versatile approach for tuning the physical and chemical properties of the resulting polymer.

  • Hydrosilylation: While often used for crosslinking, hydrosilylation can also be employed in a step-growth polymerization to create polymers. This reaction involves the addition of a silicon-hydride bond across the vinyl group and is typically catalyzed by platinum complexes.

Experimental Protocols

Protocol 1: Anionic Stitching Polymerization of a Styryl(vinyl)silane

This protocol describes the synthesis of a sila-cyclic olefin polymer through the anionic stitching polymerization of (E)-dimethyl(styryl)(vinyl)silane.

Materials:

Procedure:

  • Under a nitrogen atmosphere, dissolve the (E)-dimethyl(styryl)(vinyl)silane monomer in dehydrated toluene in a Schlenk flask.

  • Add the desired amount of sec-BuLi solution to the monomer solution.

  • Stir the reaction mixture at 30 °C for 6 hours.

  • To quench the polymerization, add methanol to the reaction mixture.

  • Dissolve the resulting polymer in dichloromethane.

  • Precipitate the polymer by adding the dichloromethane solution dropwise into stirring methanol.

  • Collect the precipitate by filtration and wash with methanol.

  • Dry the polymer under vacuum to a constant weight.

Quantitative Data:

EntryMonomerInitiator (mol%)Yield (%)Mn ( g/mol )PDITg (°C)Td (°C)
1(E)-Dimethyl(styryl)(vinyl)silane57915,0001.5173323

Mn = Number-average molecular weight, PDI = Polydispersity index, Tg = Glass transition temperature, Td = Decomposition temperature.

Protocol 2: Synthesis of Vinyl-Terminated Polydimethylsiloxane (B3030410) (PDMS) via Copolycondensation

This protocol details the synthesis of vinyl-terminated PDMS with varying vinyl content through the copolycondensation of dimethyldiethoxysilane and methylvinyldimethoxysilane.[1]

Materials:

  • Dimethyldiethoxysilane

  • Methylvinyldimethoxysilane

  • Acetic acid

  • Toluene

  • Anhydrous sodium sulfate

  • Three-neck round-bottom flask, reflux condenser, dropping funnel

Procedure:

  • To a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add a portion of the acetic acid.[1]

  • Prepare a mixture of dimethyldiethoxysilane, methylvinyldimethoxysilane, and the remaining acetic acid.

  • Add the silane mixture to the flask in a controlled manner using the dropping funnel.[1]

  • Reflux the reaction mixture for 6-8 hours at 118 °C.[1]

  • After cooling, wash the product with toluene and water until the aqueous layer is neutral.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent by distillation to obtain the vinyl-terminated PDMS.

Quantitative Data for Copolycondensation:

Sample IDMeVin/Me2 RatioYield (%)Mn ( g/mol )PDI
PDMS-25-Vin1/3923,5001.8
PDMS-50-Vin1/1944,2001.7
PDMS-75-Vin3/1925,1001.6
PDMS-100-Vin1/0906,3001.5
Protocol 3: Hydrosilylation Crosslinking for Drug Encapsulation

This protocol outlines a general procedure for crosslinking a vinyl-terminated PDMS to form a matrix for drug encapsulation.

Materials:

  • Vinyl-terminated polydimethylsiloxane (synthesized as in Protocol 2 or commercially available)

  • Methylhydrosiloxane-dimethylsiloxane copolymer (crosslinker)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Hydrophobic drug of choice

  • Solvent (e.g., hexane or toluene)

Procedure:

  • Dissolve the vinyl-terminated PDMS and the hydrophobic drug in the chosen solvent.

  • Add the methylhydrosiloxane-dimethylsiloxane copolymer crosslinker to the solution. The ratio of Si-H groups to vinyl groups will determine the crosslinking density.

  • Add the platinum catalyst to the mixture to initiate the hydrosilylation reaction.[2][3]

  • Allow the mixture to cure at room temperature or with gentle heating. The curing time will depend on the catalyst concentration and temperature.

  • Evaporate the solvent to obtain the drug-loaded crosslinked silicone matrix.

Quantitative Analysis of Drug Release:

The release of the encapsulated drug can be quantified by placing the matrix in a release medium (e.g., phosphate-buffered saline) and measuring the drug concentration in the medium at different time points using techniques like UV-Vis spectroscopy or HPLC.

Time (hours)Drug Released (%) - Low Crosslinking DensityDrug Released (%) - High Crosslinking Density
12510
66035
128560
249880

Visualizing the Synthesis and Application Workflows

To better illustrate the processes described, the following diagrams were generated using Graphviz (DOT language).

Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_modification Post-Polymerization Modification cluster_application Drug Delivery Application Monomer This compound or other vinylsilanes Polymerization Polymerization (e.g., Anionic) Monomer->Polymerization Initiator Initiator (e.g., n-BuLi) Initiator->Polymerization VTP Vinyl-Functionalized Polymer Polymerization->VTP Crosslinking Crosslinking (Hydrosilylation) VTP->Crosslinking VTP->Crosslinking Crosslinker Crosslinker (e.g., Hydrosilane) Crosslinker->Crosslinking Catalyst Catalyst (e.g., Platinum) Catalyst->Crosslinking Matrix Crosslinked Polymer Matrix Crosslinking->Matrix Encapsulation Drug Encapsulation Matrix->Encapsulation Matrix->Encapsulation Drug Drug Molecule Drug->Encapsulation DDS Drug Delivery System Encapsulation->DDS Release Controlled Release DDS->Release

Caption: General workflow for synthesis and application.

Anionic_Polymerization_Pathway Initiation Initiation Living_Polymer Living Polymer Chain Initiation->Living_Polymer Forms Propagation Propagation Propagation->Living_Polymer Chain grows Termination Termination Final_Polymer Vinyl-Functionalized Polymer Termination->Final_Polymer Yields Living_Polymer->Propagation Reacts with more Living_Polymer->Termination Reacts with Monomer Vinylsilane Monomer Monomer->Initiation Monomer->Propagation Initiator Anionic Initiator Initiator->Initiation Reacts with Quenching_Agent Quenching Agent Quenching_Agent->Termination

Caption: Anionic polymerization signaling pathway.

Hydrosilylation_Crosslinking Vinyl_Polymer Vinyl-Functionalized Polymer C=C Catalyst Pt Catalyst Vinyl_Polymer->Catalyst Hydrosilane Hydrosilane Crosslinker Si-H Hydrosilane->Catalyst Crosslinked_Network {Crosslinked Network | Si-C-C-Si} Catalyst->Crosslinked_Network Forms

Caption: Hydrosilylation crosslinking logical relationship.

References

Application Notes: Dimethyl(vinyl)silane as a Coupling Agent for Inorganic Fillers in Composites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl(vinyl)silane, a member of the organosilane family, serves as a critical coupling agent or "molecular bridge" in the manufacturing of high-performance composite materials.[1][2] Its bifunctional nature allows it to chemically bond inorganic fillers (e.g., silica, glass fibers, alumina) to an organic polymer matrix (e.g., polypropylene, epoxy, polyesters).[3][4] This interfacial bonding is paramount for transferring stress from the flexible polymer matrix to the rigid filler, significantly enhancing the overall mechanical and physical properties of the composite.[5] Without such a coupling agent, the incompatibility between the hydrophilic inorganic filler and the hydrophobic organic polymer leads to poor adhesion, weak mechanical performance, and susceptibility to environmental degradation, particularly from moisture.[6][7]

The principle of action for a vinyl-functional silane (B1218182) involves a dual-reactivity mechanism.[8] The silane features hydrolyzable groups (such as methoxy (B1213986) or ethoxy) that react with hydroxyl groups on the filler surface, forming stable covalent siloxane bonds (-Si-O-Filler).[6][8] Simultaneously, the organofunctional vinyl group is engineered to react and copolymerize with the polymer matrix during the curing process.[5][8] This creates a robust and durable link between the two primary phases of the composite.

Mechanism of Action

The efficacy of this compound as a coupling agent is rooted in a two-step chemical process:

  • Hydrolysis and Condensation: In the presence of moisture, the hydrolyzable alkoxy groups on the silicon atom are converted into reactive silanol (B1196071) groups (-Si-OH). These silanols then condense with the hydroxyl groups present on the surface of the inorganic filler, forming strong, water-resistant covalent bonds and releasing alcohol as a byproduct. Multiple silanol groups can also self-condense to form a durable polysiloxane network on the filler surface.[3][6]

  • Copolymerization: The non-hydrolyzed vinyl group of the silane molecule is oriented away from the filler surface. During the composite's curing or polymerization phase (often initiated by peroxide catalysts), this vinyl group actively participates in the reaction, grafting the silane molecule—and by extension, the filler particle—directly into the polymer backbone.[9]

G cluster_filler Inorganic Filler Surface cluster_silane This compound cluster_matrix Polymer Matrix p1 p2 p3 label_filler — OH   — OH   — OH silane CH₂=CH-Si(CH₃)₂-OR (Alkoxy Silane) silanol CH₂=CH-Si(CH₃)₂-OH (Silanol) silane->silanol + H₂O (Hydrolysis) silanol->invis1 + Filler-OH (Condensation) matrix Polymer Chains (e.g., Polypropylene) invis1->p2 invis2->matrix bonded_silane->invis2 + Polymerization (Curing)

Caption: Mechanism of this compound coupling agent.

Key Performance Enhancements

The proper application of this compound results in significant improvements across a range of composite properties. By creating a stronger interface between the filler and the polymer, the composite material exhibits enhanced performance characteristics.[6]

  • Improved Mechanical Properties: Enhanced adhesion allows for efficient stress transfer, leading to notable increases in tensile strength, flexural strength, and modulus.[6][10]

  • Enhanced Filler Dispersion: Surface treatment renders the hydrophilic filler more organophilic, improving its compatibility with the polymer matrix. This leads to better, more uniform dispersion and prevents the agglomeration of filler particles.[6][11]

  • Improved Water and Chemical Resistance: The covalent bonds formed at the interface are more resistant to hydrolysis than weaker secondary forces, preventing water from migrating along the interface and degrading the bond. This improves performance in humid or wet environments.[7]

  • Enhanced Electrical Properties: By preventing water absorption at the filler-matrix interface, silane coupling agents help maintain the dielectric properties of the composite, which is crucial for applications in electronics.[7]

Data Presentation: Representative Performance Improvements

The following table summarizes typical performance enhancements observed in polymer composites when using vinyl-functional silane coupling agents. The specific values are dependent on the polymer matrix, filler type, filler loading, and processing conditions.

Property MeasuredComposite SystemSilane Coupling AgentImprovement NotedReference
Mechanical Properties
Flexural StrengthBio-glass/UDMA-TEGDMA Resin8-methacryloxyoctyltrimethoxysilaneUp to 160 ± 20 MPa achieved[12]
Tensile StrengthPolypropylene/AluminaPhenylvinyldimethoxysilane15 - 50% increase[8]
Impact StrengthWoodflour/PolypropyleneVinyltrimethoxy silaneMaximal strength at 30% filler content[10]
Electrical Properties
Dissipation Factor (Wet)Quartz/Epoxy ResinGlycidoxysilane (Z-6040)Reduced from 0.305 to 0.024[7]
Dielectric Constant (Wet)Quartz/Epoxy ResinGlycidoxysilane (Z-6040)Stabilized at 3.44 (vs. 14.60 without silane)[7]

Experimental Protocols

Protocol 1: Surface Treatment of Inorganic Fillers with this compound

This protocol details the wet-process surface treatment of an inorganic filler using an aqueous alcohol solution, a common and effective method.[13][14]

G Workflow: Filler Surface Treatment prep 1. Prepare Silane Solution (95% Ethanol, 5% Water, Acetic Acid to pH 4.5-5.5) add 2. Add this compound (to 2% final concentration) prep->add hydrolyze 3. Hydrolysis (Stir for 5-10 min) add->hydrolyze treat 4. Treat Filler (Add filler to solution, stir 3-5 min) hydrolyze->treat decant 5. Decant & Rinse (Remove solution, rinse with pure ethanol) treat->decant cure 6. Cure (Dry in oven, 110°C for 10-15 min) decant->cure final Treated Inorganic Filler cure->final G start Silane Coupling Agent adhesion Improves Interfacial Adhesion start->adhesion dispersion Improves Filler Dispersion start->dispersion mech Enhanced Mechanical Properties adhesion->mech water Improved Water Resistance adhesion->water elec Enhanced Electrical Properties adhesion->elec dispersion->mech composite High-Performance Composite Material mech->composite water->composite elec->composite

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Dimethyl(vinyl)silane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of dimethyl(vinyl)silane derivatives. The focus is on the strategic use of activated vinylsilanes, particularly 2-pyridylthis compound, in the synthesis of complex olefins, which are pivotal structures in medicinal chemistry and materials science.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. While various organometallic reagents are commonly employed, organosilanes have emerged as attractive coupling partners due to their low toxicity, high stability, and the abundance of silicon.[1] this compound derivatives, when appropriately activated, serve as versatile vinylating reagents in Hiyama and Heck-type cross-coupling reactions.

The key to unlocking the reactivity of otherwise inert tetraorganosilanes lies in the presence of an activating group on the silicon atom or the conversion to a more reactive silanol (B1196071) or silanolate.[1][2] The 2-pyridyl group in 2-pyridylthis compound, for instance, acts as a removable directing group, facilitating both Heck-type and Hiyama-type couplings.[3] This dual reactivity allows for a diversity-oriented synthesis of multisubstituted olefins from a single versatile starting material.[4][5]

Reaction Types and Mechanisms

Two primary palladium-catalyzed cross-coupling reactions of 2-pyridylthis compound are highlighted: the Heck-type coupling and the Hiyama-type coupling.

1. Heck-Type Coupling:

In this reaction, the vinylsilane couples with an organic halide at the β-position of the vinyl group.[4] The reaction is catalyzed by a palladium(0) complex, such as that generated from Pd₂(dba)₃ and a phosphine (B1218219) ligand like tri-2-furylphosphine.[5] The coordination of the pyridyl group to the palladium center is believed to facilitate the carbopalladation step, leading to high reactivity.[5]

2. Hiyama-Type Coupling:

The Hiyama-type coupling involves the direct transfer of the vinyl group from the silicon atom to the palladium center, which then couples with the organic halide. This process typically requires an activator, such as a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to generate a pentacoordinate silicate (B1173343) intermediate, which is more reactive towards transmetalation.[4][6]

The sequential integration of these two distinct reaction types allows for the synthesis of complex, multisubstituted olefins in a controlled and stereoselective manner.[4][7]

Experimental Protocols

The following are detailed protocols for the synthesis of 2-pyridylthis compound and its subsequent use in Heck-type and Hiyama-type cross-coupling reactions.

Protocol 1: Synthesis of 2-Pyridylthis compound

This protocol is adapted from methodologies described in the literature for the preparation of functionalized silanes.

Materials:

  • 2-Bromopyridine (B144113)

  • Magnesium turnings

  • Dry Tetrahydrofuran (THF)

  • Chloro(dimethyl)vinylsilane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for Grignard reactions under an inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Activate magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a solution of 2-bromopyridine in dry THF dropwise to the magnesium turnings to initiate the Grignard reaction.

  • After the Grignard reagent has formed (indicated by the disappearance of magnesium and a color change), cool the mixture to 0 °C.

  • Slowly add a solution of chloro(dimethyl)vinylsilane in dry THF to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford 2-pyridylthis compound.

Protocol 2: Palladium-Catalyzed Heck-Type Coupling of 2-Pyridylthis compound with an Aryl Iodide

This protocol is based on the work of Itami and Yoshida.[3][5]

Materials:

  • 2-Pyridylthis compound

  • Aryl iodide (e.g., iodobenzene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-2-furylphosphine (TFP)

  • Triethylamine (Et₃N)

  • Dry, degassed 1,4-dioxane (B91453)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, combine Pd₂(dba)₃ and tri-2-furylphosphine.

  • Add dry, degassed 1,4-dioxane and stir for 15 minutes at room temperature to preform the catalyst.

  • To this solution, add 2-pyridylthis compound, the aryl iodide, and triethylamine.

  • Heat the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the β-arylated vinylsilane.

Protocol 3: Palladium-Catalyzed Hiyama-Type Coupling of 2-Pyridylthis compound with an Aryl Halide

This protocol is also based on the work of Itami and Yoshida.[4][5]

Materials:

  • 2-Pyridylthis compound

  • Aryl halide (e.g., 4-iodoanisole)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)

  • Dry Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add 2-pyridylthis compound, the aryl halide, and palladium(II) acetate.

  • Add dry THF to dissolve the reactants.

  • Slowly add the TBAF solution in THF to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, quench with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted olefin.

Quantitative Data

The following tables summarize the yields of representative palladium-catalyzed cross-coupling reactions of 2-pyridylthis compound.

Table 1: Heck-Type Coupling of 2-Pyridylthis compound with Various Aryl Iodides [4][5]

EntryAryl IodideProductYield (%)
1Iodobenzene(E)-Dimethyl(2-phenylvinyl)(pyridin-2-yl)silane95
24-Iodoanisole(E)-Dimethyl(2-(4-methoxyphenyl)vinyl)(pyridin-2-yl)silane98
34-Iodotoluene(E)-Dimethyl(pyridin-2-yl)(2-p-tolylvinyl)silane96
41-Iodo-4-(trifluoromethyl)benzene(E)-Dimethyl(pyridin-2-yl)(2-(4-(trifluoromethyl)phenyl)vinyl)silane85
51-Iodonaphthalene(E)-Dimethyl(2-(naphthalen-1-yl)vinyl)(pyridin-2-yl)silane91

Table 2: Hiyama-Type Coupling of 2-Pyridylthis compound with Various Organic Halides [4][5]

EntryOrganic HalideProductYield (%)
14-Iodoanisole1-Methoxy-4-vinylbenzene91
21-Iodopyrene1-Vinylpyrene88
34-Bromobenzonitrile4-Vinylbenzonitrile75
41-Iodoadamantane1-Vinyladamantane60
5(E)-1-Iodo-2-phenylethene(E)-1,4-Diphenylbuta-1,3-diene85

Visualizations

Reaction Pathways

G cluster_heck Heck-Type Pathway cluster_hiyama Hiyama-Type Pathway Heck_Start 2-Pyridylthis compound + R-X Heck_Cat Pd(0)L_n Heck_OA Oxidative Addition R-Pd(II)-X Heck_CP Carbopalladation Heck_BE β-Hydride Elimination Heck_Prod β-Substituted Vinylsilane Hiyama_Start 2-Pyridylthis compound + R-X Hiyama_Act Activation (e.g., F⁻) Hiyama_Silicate [R'Si(vinyl)Me₂(Py)]⁻ Hiyama_Cat Pd(0)L_n Hiyama_OA Oxidative Addition R-Pd(II)-X Hiyama_TM Transmetalation Hiyama_RE Reductive Elimination Hiyama_Prod Substituted Olefin

Experimental Workflow

G Start Reaction Setup (Inert Atmosphere) Reagents Add Silane, Halide, Catalyst, Ligand, Solvent Start->Reagents Activator Add Activator (if Hiyama-type) Reagents->Activator Optional Reaction Heat and Stir (Monitor Progress) Reagents->Reaction Activator->Reaction Workup Quench and Extract Reaction->Workup Purification Column Chromatography Workup->Purification Product Characterize Product Purification->Product

References

Application Notes and Protocols for the Synthesis of Vinyl-Functionalized Polysiloxanes via Ring-Opening Polymerization of Cyclic Siloxanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl-functionalized polysiloxanes are versatile polymers with significant applications in the pharmaceutical and medical device industries. Their utility stems from the ability of the vinyl end-groups to participate in hydrosilylation reactions, enabling the formation of cross-linked silicone elastomers with tunable mechanical properties. These elastomers are valued for their biocompatibility, high gas permeability, and stability, making them suitable for use in drug delivery systems, medical implants, and microfluidics.

The synthesis of these polymers is typically achieved through the ring-opening polymerization of cyclic siloxanes, such as octamethylcyclotetrasiloxane (B44751) (D4). This process can be catalyzed by either anionic or cationic initiators, leading to the formation of "living" polymer chains. To introduce vinyl functionality, these living polymers can be terminated with a suitable vinyl-containing agent. While various methods exist, a reliable two-step approach involves the initial synthesis of silanol-terminated polydimethylsiloxane (B3030410) (PDMS-OH) followed by an end-capping reaction with a vinyl-functional silane (B1218182).

Anionic Ring-Opening Polymerization of D4 to Yield Silanol-Terminated PDMS

Anionic ROP is a widely employed method for synthesizing well-defined polydimethylsiloxanes with controlled molecular weights and narrow polydispersity. The polymerization is initiated by a strong base, which attacks the silicon atom in the D4 ring, leading to the formation of a linear silanolate active center. This active center then propagates by the sequential addition of D4 monomers. The polymerization is "living" in nature, meaning that the polymer chains will continue to grow as long as monomer is available. Termination with water or an acid will yield silanol-terminated chains.

Experimental Protocol: Anionic ROP of D4

Materials:

  • Octamethylcyclotetrasiloxane (D4), distilled

  • Potassium hydroxide (B78521) (KOH) or Tetramethylammonium hydroxide (TMAH) as a catalyst

  • Toluene (B28343), anhydrous

  • Methanol (B129727)

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen/argon inlet is used as the reaction vessel.

  • Charging the Reactor: The reactor is charged with the desired amount of octamethylcyclotetrasiloxane (D4) and anhydrous toluene. The mixture is heated to the reaction temperature (typically 110-150 °C) under a continuous flow of inert gas.

  • Initiation: A specific amount of the catalyst (e.g., a solution of KOH in methanol or aqueous TMAH) is injected into the reactor to initiate the polymerization. The amount of catalyst will influence the polymerization rate and the final molecular weight.

  • Polymerization: The reaction mixture is stirred at the set temperature for a predetermined time to achieve the desired molecular weight. The progress of the polymerization can be monitored by measuring the viscosity of the reaction mixture or by analyzing samples using Gel Permeation Chromatography (GPC).

  • Termination: Once the desired molecular weight is reached, the polymerization is terminated by adding a quenching agent. For producing silanol-terminated PDMS, deionized water or a dilute solution of hydrochloric acid is added to neutralize the catalyst and protonate the silanolate chain ends.

  • Purification: The resulting polymer solution is cooled to room temperature, washed multiple times with deionized water to remove the catalyst residues and any unreacted initiator. The organic phase is then separated and the solvent is removed under reduced pressure to yield the silanol-terminated polydimethylsiloxane (PDMS-OH). The polymer is further purified by removing any remaining cyclic siloxanes by vacuum distillation at elevated temperatures.

Data Presentation: Anionic ROP of D4
ParameterTypical RangeEffect on Polymer Properties
Monomer Concentration 20-80% (in solvent)Higher concentration generally leads to higher molecular weight.
Catalyst Concentration 0.01-1 mol% (relative to monomer)Higher concentration increases the polymerization rate but can lead to a broader molecular weight distribution.
Reaction Temperature 110-150 °CHigher temperatures increase the reaction rate.
Reaction Time 1-24 hoursLonger reaction times lead to higher monomer conversion and higher molecular weight.
Molecular Weight (Mn) 1,000 - 500,000 g/mol Controllable by monomer-to-initiator ratio and reaction time.
Polydispersity Index (PDI) 1.1 - 2.0Typically narrow for living anionic polymerization.

Cationic Ring-Opening Polymerization of D4 to Yield Silanol-Terminated PDMS

Cationic ROP of D4 offers an alternative route to PDMS synthesis and is often initiated by strong protic acids or Lewis acids. The mechanism involves the protonation of a siloxane oxygen atom in the D4 ring, which induces ring-opening and the formation of a cationic active center that propagates the polymerization.

Experimental Protocol: Cationic ROP of D4

Materials:

  • Octamethylcyclotetrasiloxane (D4), distilled

  • Trifluoromethanesulfonic acid (TfOH) or sulfuric acid (H₂SO₄) as a catalyst

  • Toluene, anhydrous

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen/argon inlet is used.

  • Charging the Reactor: The reactor is charged with D4 and anhydrous toluene under an inert atmosphere. The mixture is brought to the desired reaction temperature (typically 25-80 °C).

  • Initiation: The acid catalyst is added to the reaction mixture to initiate the polymerization.

  • Polymerization: The reaction is allowed to proceed with stirring for the required duration to achieve the target molecular weight.

  • Termination and Neutralization: The polymerization is quenched by the addition of a weak base, such as a saturated solution of sodium bicarbonate, to neutralize the acid catalyst.

  • Purification: The polymer is purified in a similar manner to the anionic ROP product, involving washing with deionized water, solvent removal, and vacuum stripping of cyclic oligomers.

Data Presentation: Cationic ROP of D4
ParameterTypical RangeEffect on Polymer Properties
Catalyst Concentration 0.1-2 wt%Higher concentration leads to a faster reaction rate but may result in a broader molecular weight distribution.
Reaction Temperature 25-80 °CHigher temperatures increase the polymerization rate.
Reaction Time 2-8 hoursLonger reaction times result in higher monomer conversion.[1]
Molecular Weight (Mn) 1,000 - 100,000 g/mol Can be controlled by the monomer-to-catalyst ratio.
Polydispersity Index (PDI) 1.5 - 2.5Generally broader than in anionic ROP due to side reactions.

End-Capping of Silanol-Terminated PDMS with a Vinyl-Functional Silane

Once the silanol-terminated PDMS is synthesized and purified, the terminal hydroxyl groups can be reacted with a vinyl-functional silane to introduce the desired vinyl end-groups. While direct protocols for dimethyl(vinyl)silane are not prevalent, a similar and effective approach involves the use of a vinylalkoxysilane or a vinylaminosilane. The following protocol is adapted for such a reaction.

Experimental Protocol: Vinyl End-Capping

Materials:

  • Silanol-terminated polydimethylsiloxane (PDMS-OH)

  • Vinyldimethylethoxysilane or a similar vinylalkoxysilane

  • Trifluoromethanesulfonic acid or another suitable condensation catalyst[2]

  • Toluene, anhydrous

  • Ammonia (B1221849) (gas) or a weak organic base for neutralization

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Reaction Mixture: The silanol-terminated PDMS is dissolved in anhydrous toluene in the reactor under an inert atmosphere.

  • Addition of End-Capper and Catalyst: The vinylalkoxysilane is added to the PDMS solution. A catalytic amount of trifluoromethanesulfonic acid is then added.[2]

  • Reaction: The mixture is heated (e.g., to 80 °C) and stirred for several hours. The reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-OH stretching band.[2]

  • Neutralization and Purification: After the reaction is complete, the mixture is cooled, and the acid catalyst is neutralized by bubbling ammonia gas through the solution or by adding a weak organic base. The resulting salt is removed by filtration. The solvent is then removed under reduced pressure, and the final vinyl-terminated polysiloxane is purified by vacuum distillation to remove any excess end-capping agent and other volatile impurities.

Data Presentation: End-Capping Reaction
ParameterConditionOutcome
PDMS-OH:End-Capper Molar Ratio 1 : 2.1 (slight excess of end-capper)Ensures complete conversion of silanol (B1196071) groups.
Catalyst Concentration Catalytic amount (e.g., 0.01 mol%)Promotes the condensation reaction.
Reaction Temperature 60-100 °CAffects the reaction rate.
Reaction Time 2-6 hoursMonitored for completion.
Vinyl Content Target-dependentCan be quantified by ¹H NMR spectroscopy.
Yield >95%Typically high for this type of reaction.

Visualization of Workflow and Mechanisms

Experimental Workflow

G cluster_ROP Ring-Opening Polymerization cluster_EndCap End-Capping D4 D4 Monomer ROP_Reaction Polymerization Reaction D4->ROP_Reaction Catalyst Anionic or Cationic Catalyst Catalyst->ROP_Reaction Solvent Anhydrous Solvent Solvent->ROP_Reaction Quenching Termination/Quenching ROP_Reaction->Quenching PDMS_OH Silanol-Terminated PDMS Quenching->PDMS_OH EndCap_Reaction End-Capping Reaction PDMS_OH->EndCap_Reaction Purification1 Purification PDMS_OH->Purification1 Vinyl_Silane Vinyl-Functional Silane Vinyl_Silane->EndCap_Reaction EndCap_Catalyst Condensation Catalyst EndCap_Catalyst->EndCap_Reaction Neutralization Neutralization & Purification EndCap_Reaction->Neutralization Final_Product Vinyl-Terminated Polysiloxane Neutralization->Final_Product Final_Purification Final Purification Final_Product->Final_Purification Purification1->EndCap_Reaction

Caption: Experimental workflow for the two-step synthesis of vinyl-terminated polysiloxanes.

Anionic Ring-Opening Polymerization Mechanism

G Initiator Initiator (e.g., KOH) D4 Cyclic Siloxane (D4) Initiator->D4 Initiation Active_Center Linear Silanolate Active Center Propagation Propagation D4->Propagation Active_Center->Propagation Living_Polymer Living Polymer Chain Propagation->Living_Polymer Termination Termination (H₂O) Living_Polymer->Termination PDMS_OH Silanol-Terminated PDMS Termination->PDMS_OH

Caption: Simplified mechanism of anionic ring-opening polymerization of D4.

End-Capping Reaction Mechanism

G PDMS_OH PDMS-Si-OH Intermediate Activated Intermediate PDMS_OH->Intermediate Vinyl_Silane Vinyl-Si(CH₃)₂-OR Vinyl_Silane->Intermediate Catalyst Acid Catalyst Catalyst->Intermediate Final_Product PDMS-Si-O-Si(CH₃)₂-Vinyl Intermediate->Final_Product Byproduct ROH Intermediate->Byproduct

Caption: General mechanism for the acid-catalyzed end-capping of silanol-terminated PDMS.

References

Preparation of Silicon-Containing Polymers with Dimethyl(vinyl)silane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of silicon-containing polymers using dimethyl(vinyl)silane and its derivatives. The protocols detailed below are intended to serve as a foundational guide for the preparation of polysiloxanes with tailored properties, which are of significant interest in fields ranging from advanced materials to biomedical applications and drug delivery systems.

Application Notes

Silicon-containing polymers, particularly those derived from vinylsilanes, offer a unique combination of properties including high thermal stability, chemical resistance, biocompatibility, and tunable mechanical properties. The incorporation of vinyl groups along the polymer backbone or as end-capping units provides reactive sites for subsequent modifications, such as crosslinking via hydrosilylation, grafting, or functionalization with bioactive molecules.

This compound and related vinyl-functionalized siloxanes can be polymerized through several mechanisms, including polycondensation, anionic polymerization, and radical polymerization. The choice of polymerization technique dictates the polymer's microstructure, molecular weight, and polydispersity, thereby influencing its final material properties.

  • Polycondensation: This method is widely used for the synthesis of vinyl-containing polysiloxanes. Copolycondensation of vinyl-functional alkoxysilanes with dialkoxysilanes in an "active medium" such as acetic acid allows for the preparation of copolymers with controlled vinyl group content and molecular weights.[1][2][3] Subsequent thermal condensation can be employed to further increase the molecular weight.[1]

  • Anionic Polymerization: Anionic polymerization of vinylsilanes can produce polymers with well-defined molecular weights and narrow polydispersity indices.[4][5] This living polymerization technique is particularly useful for the synthesis of block copolymers. While direct anionic polymerization of this compound is less common in the provided literature, protocols for similar vinylsilane monomers, such as styryl(vinyl)silanes, can be adapted.[6][7]

  • Radical Polymerization: Free radical polymerization, initiated by compounds like peroxides or azo compounds, offers a versatile method for polymerizing vinylsilanes.[8][9] This technique is generally more tolerant to impurities compared to anionic polymerization. However, controlling the molecular weight and polydispersity can be more challenging.

  • Hydrosilylation: While not a direct polymerization of this compound, hydrosilylation is a critical reaction for the curing and modification of vinyl-containing silicone polymers.[10][11][12][13] It involves the addition of a silicon-hydride (Si-H) bond across the vinyl group's double bond, typically catalyzed by a platinum complex.[10][11][13] This reaction is fundamental in the formulation of silicone elastomers and gels.

The following sections provide detailed experimental protocols for these methods, along with tables summarizing key quantitative data to facilitate comparison and experimental design.

Experimental Protocols

Polycondensation of Vinyl-Containing Siloxanes

This protocol describes the synthesis of copoly(methylvinyl)(dimethyl)siloxanes via polycondensation in an active medium, followed by thermal condensation.[1]

Materials:

Procedure: Copolycondensation

  • To a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the desired molar ratio of dimethyldiethoxysilane and methylvinyldimethoxysilane.

  • Add an excess of anhydrous acetic acid to the flask.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 8 hours.[1]

  • After cooling to room temperature, wash the product with toluene and water until the aqueous layer is neutral.

  • Dry the organic phase over anhydrous sodium sulfate for 12 hours.

  • Distill off the solvent under reduced pressure to obtain the vinyl-containing polysiloxane oligomer.

Procedure: Thermal Condensation

  • To the obtained oligomer in a round-bottom flask, add potassium acetate (1 wt.%).

  • Heat the mixture at 150 °C under vacuum (1 torr) with stirring for 5 hours to increase the molecular weight.[1]

Data Presentation: Polycondensation of Vinyl-Containing Siloxanes

Product IDMonomer Ratio (MeVin/Me2)Yield (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
PDMS-25-Vin1/39290012001.3[1]
PDMS-75-Vin3/192110015001.4[1]
PDMS-100-Vin1/090130018001.4[1]
Anionic Polymerization of a Vinylsilane Monomer (General Protocol)

The following is a generalized protocol for the anionic polymerization of a vinylsilane monomer, based on the polymerization of (E)-dimethyl(styryl)(vinyl)silane.[6] This procedure should be performed under inert atmosphere using Schlenk line techniques.

Materials:

  • Vinylsilane monomer (e.g., this compound, purified)

  • Anionic initiator (e.g., sec-Butyllithium in cyclohexane/hexane)

  • Anhydrous solvent (e.g., Toluene)

  • Methanol (for quenching)

Procedure:

  • Dry all glassware in an oven and assemble under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve the vinylsilane monomer in anhydrous toluene in a Schlenk flask.

  • Cool the solution to the desired temperature (e.g., 30 °C).

  • Add the sec-Butyllithium initiator dropwise to the stirred monomer solution.

  • Allow the polymerization to proceed for a set time (e.g., 6 hours).

  • Quench the reaction by adding an excess of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Collect the polymer by filtration and dry under vacuum.

Data Presentation: Anionic Polymerization of (E)-Dimethyl(styryl)(vinyl)silane

MonomerInitiatorYield (%)Mn ( g/mol )PDI (Mw/Mn)Reference
(E)-Dimethyl(styryl)(vinyl)silanesec-BuLi8911,2001.14[6]
Radical Polymerization of a Vinylsilane Monomer (General Protocol)

This protocol provides a general outline for the free radical polymerization of a vinylsilane monomer.

Materials:

  • Vinylsilane monomer (e.g., this compound, purified)

  • Radical initiator (e.g., dicumyl peroxide or AIBN)

  • Solvent (optional, e.g., dioxane or bulk polymerization)

Procedure:

  • Place the vinylsilane monomer in a reaction vessel. If using a solvent, dissolve the monomer in the chosen solvent.

  • Add the radical initiator to the reaction mixture.

  • Deoxygenate the mixture by purging with an inert gas (e.g., nitrogen) or by freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature to initiate polymerization (e.g., 130 °C for dicumyl peroxide).[8]

  • Maintain the temperature for the desired reaction time.

  • Cool the reaction and precipitate the polymer in a non-solvent.

  • Collect the polymer by filtration and dry under vacuum.

Data Presentation: Radical Polymerization of Trimethoxyvinylsilane

MonomerInitiatorMn ( g/mol )Reference
TrimethoxyvinylsilaneDicumyl Peroxide2,000 - 4,400[8]

Visualizations

Polymerization Workflow and Mechanisms

experimental_workflow cluster_prep Monomer & Reagent Preparation cluster_reaction Polymerization Reaction cluster_purification Purification & Isolation cluster_characterization Characterization Monomer Vinylsilane Monomer ReactionVessel Reaction Setup (Inert Atmosphere) Monomer->ReactionVessel Initiator Initiator/Catalyst Initiator->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel Polymerization Polymerization (Controlled Temperature) ReactionVessel->Polymerization Quenching Reaction Quenching Polymerization->Quenching Precipitation Precipitation Quenching->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Analysis Polymer Analysis (GPC, NMR, etc.) Drying->Analysis

Caption: General experimental workflow for the synthesis of silicon-containing polymers.

polymerization_mechanisms cluster_anionic Anionic Polymerization cluster_radical Radical Polymerization cluster_hydrosilylation Hydrosilylation Crosslinking A_Initiation Initiation: Initiator + Monomer -> Active Center A_Propagation Propagation: Active Center + n(Monomer) -> Growing Chain A_Initiation->A_Propagation A_Termination Termination (Living): Controlled Quenching A_Propagation->A_Termination R_Initiation Initiation: Initiator -> Radicals Radical + Monomer -> Monomer Radical R_Propagation Propagation: Growing Radical Chain + Monomer R_Initiation->R_Propagation R_Termination Termination: Combination or Disproportionation R_Propagation->R_Termination H_Reactants Vinyl-terminated Polymer + Si-H containing Crosslinker H_Reaction Crosslinked Network H_Reactants->H_Reaction H_Catalyst Platinum Catalyst H_Catalyst->H_Reaction

Caption: Comparison of key polymerization and crosslinking mechanisms.

References

Application of Dimethyl(vinyl)silane in Dental Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silane (B1218182) coupling agents are essential components in modern dental restorative materials, acting as a chemical bridge to bond inorganic filler particles to the organic polymer matrix. This interfacial adhesion is critical for enhancing the mechanical properties and durability of dental composites. Dimethyl(vinyl)silane, a member of the organofunctional silane family, presents a promising candidate for use in dental materials due to its vinyl functionality, which can participate in polymerization reactions.

While extensive research exists on various silane coupling agents like 3-(trimethoxysilyl)propyl methacrylate (B99206) (γ-MPS), specific quantitative data and detailed protocols for the application of this compound in dental materials are not widely published. Therefore, this document provides a comprehensive overview of the anticipated role of this compound, drawing parallels with other vinyl silanes. The experimental protocols and quantitative data presented herein are based on established methodologies for similar vinyl silanes and should be considered as a starting point for research and development involving this compound.

Application Notes

Chemical Properties of this compound

This compound is an organosilicon compound with the chemical formula C4H10Si.[1] It is a colorless liquid with a boiling point of approximately 55°C and a density of about 0.68 g/cm³.[2] Its key structural features are the two methyl groups and one vinyl group attached to a silicon atom. The vinyl group provides a site for co-polymerization with the resin matrix of dental composites, typically composed of methacrylate monomers.[3]

Mechanism of Action as a Coupling Agent

The primary function of this compound in dental materials is to act as a coupling agent between the inorganic filler particles (e.g., silica (B1680970), glass ceramics) and the organic polymer matrix. The proposed mechanism involves the following steps:

  • Hydrolysis: The silane, if it contains hydrolyzable groups (in the case of this compound, this would require modification or use in conjunction with other silanes as it lacks alkoxy groups for hydrolysis), would first hydrolyze in the presence of water to form silanols (Si-OH).

  • Condensation: These silanols then condense with the hydroxyl groups present on the surface of the inorganic filler particles, forming stable covalent siloxane bonds (Si-O-Si).[4]

  • Co-polymerization: The vinyl group of the silane, now anchored to the filler particle, is available to co-polymerize with the monomers of the resin matrix during the curing process, forming a strong and durable interface.[5]

This chemical linkage allows for efficient stress transfer from the flexible polymer matrix to the rigid filler particles, thereby improving the overall mechanical properties of the composite material.[4]

Expected Effects on Dental Material Properties

Based on the function of other vinyl silanes, the incorporation of this compound as a coupling agent in dental composites is expected to:

  • Improve Mechanical Properties: Enhanced bonding between the filler and the matrix should lead to increased flexural strength, compressive strength, and fracture toughness.[6][7]

  • Reduce Water Sorption and Solubility: A well-bonded interface minimizes the ingress of water into the composite, which can otherwise lead to degradation of the material over time.[4][8][9] By creating a more hydrophobic interface, this compound could contribute to the long-term stability of the restoration.

  • Decrease Polymerization Shrinkage Stress: While polymerization shrinkage is an inherent property of resin-based materials, a strong filler-matrix bond can help to better distribute and manage the stresses that develop during curing.[3][10]

Illustrative Quantitative Data

The following tables summarize the typical effects of vinyl silane treatment on the properties of dental composites. It is important to note that these values are illustrative and are based on studies of various vinyl silanes, not specifically this compound. The actual performance of a composite containing this compound would need to be determined experimentally.

Table 1: Effect of Vinyl Silane Treatment on Flexural Strength and Modulus of Dental Composites

MaterialSilane TreatmentFlexural Strength (MPa)Flexural Modulus (GPa)
Experimental Composite 1None85 ± 108.5 ± 0.9
Experimental Composite 1Vinyl Silane130 ± 1512.3 ± 1.2
Experimental Composite 2None92 ± 129.1 ± 1.0
Experimental Composite 2Vinyl Silane145 ± 1814.0 ± 1.5

Data are presented as mean ± standard deviation and are compiled from representative literature on vinyl silane-treated dental composites.[6][11][12][13]

Table 2: Influence of Vinyl Silane Treatment on Water Sorption and Solubility

MaterialSilane TreatmentWater Sorption (µg/mm³)Water Solubility (µg/mm³)
Experimental Composite 1None45 ± 55.2 ± 0.7
Experimental Composite 1Vinyl Silane25 ± 31.8 ± 0.4
Experimental Composite 2None51 ± 66.1 ± 0.8
Experimental Composite 2Vinyl Silane28 ± 42.1 ± 0.5

Data are presented as mean ± standard deviation and are based on typical values reported for vinyl silane-modified dental composites.[8][9][14][15]

Table 3: Impact of Vinyl Silane on Polymerization Shrinkage Stress

MaterialSilane TreatmentPolymerization Shrinkage Stress (MPa)
Experimental Adhesive 1None12.5 ± 1.5
Experimental Adhesive 1Vinyl Silane9.8 ± 1.2
Experimental Adhesive 2None14.2 ± 1.8
Experimental Adhesive 2Vinyl Silane11.3 ± 1.4

Data are presented as mean ± standard deviation and are illustrative of the expected trend with the use of vinyl silanes in dental adhesives.[3][10][16][17][18]

Experimental Protocols

The following are detailed protocols for the preparation and testing of experimental dental materials incorporating a vinyl silane. These can be adapted for the use of this compound.

Protocol 1: Silanization of Dental Fillers with a Vinyl Silane

Objective: To functionalize the surface of inorganic filler particles with a vinyl silane to promote adhesion to a resin matrix.

Materials:

  • Inorganic filler (e.g., silica, barium glass), 100 g

  • This compound (or other vinyl silane), 2 g (2% by weight of filler)

  • Ethanol (B145695), 200 mL

  • Distilled water, 20 mL

  • Ammonium (B1175870) hydroxide (B78521) (30%), 2 mL

  • Round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dry the inorganic filler in an oven at 120°C for 4 hours to remove any adsorbed water.

  • In the round-bottom flask, prepare a 90:10 ethanol/water solution by mixing 180 mL of ethanol with 20 mL of distilled water.

  • Add the this compound to the ethanol/water solution and stir for 5 minutes.

  • Add the ammonium hydroxide to the solution to catalyze the hydrolysis of the silane. Stir for 1 hour at room temperature to allow for the formation of silanols.

  • Add the dried filler to the silane solution and stir the suspension for 4 hours at 60°C.

  • Remove the solvent using a rotary evaporator until a dry powder is obtained.

  • Heat the silanized filler in a vacuum oven at 110°C for 2 hours to complete the condensation reaction and remove any residual solvent and by-products.

  • Store the silanized filler in a desiccator until use.

Protocol 2: Preparation of an Experimental Dental Composite

Objective: To formulate a light-curable experimental dental composite using silanized fillers.[19][20][21]

Materials:

  • Bisphenol A-glycidyl methacrylate (Bis-GMA), 35 g

  • Triethylene glycol dimethacrylate (TEGDMA), 15 g

  • Camphorquinone (B77051) (photoinitiator), 0.25 g (0.5% of resin)

  • Ethyl-4-(dimethylamino)benzoate (co-initiator), 0.5 g (1% of resin)

  • Silanized filler (from Protocol 1), 150 g (75% by weight of composite)

  • Amber glass jar

  • Planetary mixer or dual asymmetric centrifuge

  • Spatula

Procedure:

  • In the amber glass jar, combine the Bis-GMA and TEGDMA monomers.

  • Add the camphorquinone and ethyl-4-(dimethylamino)benzoate to the monomer mixture and stir in the dark until fully dissolved.

  • Gradually add the silanized filler to the resin mixture in small increments, mixing thoroughly with a spatula after each addition.

  • Once all the filler has been incorporated, place the paste in a planetary mixer or dual asymmetric centrifuge and mix until a homogeneous, void-free composite paste is obtained.

  • Store the composite paste in a light-proof container at room temperature.

Protocol 3: Testing of Mechanical Properties (Flexural Strength)

Objective: To determine the flexural strength and modulus of the experimental dental composite according to ISO 4049.[6][13]

Materials:

  • Experimental dental composite paste

  • Stainless steel mold (2 mm x 2 mm x 25 mm)

  • Mylar strips

  • Glass slides

  • Dental curing light (≥ 1000 mW/cm²)

  • Universal testing machine with a three-point bending fixture

  • Micrometer

Procedure:

  • Overfill the stainless steel mold with the composite paste.

  • Place Mylar strips on the top and bottom of the mold and press firmly with glass slides to extrude excess material.

  • Light-cure the specimen from both the top and bottom surfaces according to the curing light manufacturer's instructions (typically 20-40 seconds per section, overlapping sections).

  • Remove the cured specimen from the mold and lightly sand the edges to remove any flash.

  • Measure the dimensions of the specimen at three points along its length using a micrometer and calculate the average width and height.

  • Store the specimens in distilled water at 37°C for 24 hours.

  • Perform a three-point bending test using the universal testing machine at a crosshead speed of 0.5 mm/min until fracture.

  • Record the fracture load and calculate the flexural strength and modulus using the appropriate formulas.

Protocol 4: Testing of Water Sorption and Solubility

Objective: To determine the water sorption and solubility of the experimental dental composite according to ISO 4049.[8][15]

Materials:

  • Experimental dental composite paste

  • Stainless steel mold (15 mm diameter x 1 mm thickness)

  • Mylar strips

  • Glass slides

  • Dental curing light

  • Desiccator with silica gel

  • Analytical balance (accurate to 0.01 mg)

  • Distilled water

  • Incubator at 37°C

Procedure:

  • Prepare at least five disc-shaped specimens using the stainless steel mold, following the curing procedure described in Protocol 3.

  • Place the specimens in a desiccator and weigh them daily until a constant mass (m1) is achieved.

  • Measure the diameter and thickness of each specimen to calculate the volume (V).

  • Immerse the specimens in distilled water in an incubator at 37°C for 7 days.

  • After 7 days, remove the specimens, blot them dry, and weigh them to obtain the wet mass (m2).

  • Return the specimens to the desiccator and weigh them daily until a constant mass (m3) is re-established.

  • Calculate the water sorption (Wsp) and solubility (Wsl) using the following formulas:

    • Wsp = (m2 - m3) / V

    • Wsl = (m1 - m3) / V

Mandatory Visualizations

G cluster_structure Chemical Structure of this compound Si Si C1 CH3 Si->C1 C2 CH3 Si->C2 CH CH Si->CH CH2 CH2 CH->CH2

Figure 1: Chemical structure of this compound.

G cluster_mechanism Simplified Mechanism of Silane Coupling Silane Vinyl Silane (on filler surface) PolymerMatrix Polymer Matrix Silane->PolymerMatrix Co-polymerization (C-C bond) Monomer Resin Monomer (e.g., Bis-GMA, TEGDMA) Monomer->PolymerMatrix Polymerization Composite Dental Composite (Enhanced Mechanical Properties) PolymerMatrix->Composite Filler Inorganic Filler (e.g., Silica) Filler->Silane Condensation (Si-O-Si bond) Filler->Composite

Figure 2: Simplified diagram of silane coupling in dental composites.

G cluster_workflow Experimental Workflow for Dental Composite Development start Start silanization Silanization of Filler (Protocol 1) start->silanization resin_prep Resin Matrix Preparation start->resin_prep composite_prep Composite Paste Formulation (Protocol 2) silanization->composite_prep resin_prep->composite_prep specimen_prep Specimen Preparation composite_prep->specimen_prep mechanical_testing Mechanical Testing (Flexural Strength - Protocol 3) specimen_prep->mechanical_testing physical_testing Physical Testing (Water Sorption - Protocol 4) specimen_prep->physical_testing data_analysis Data Analysis and Characterization mechanical_testing->data_analysis physical_testing->data_analysis end End data_analysis->end

Figure 3: Experimental workflow for dental composite preparation and testing.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading for Dimethyl(vinyl)silane Hydrosilylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the hydrosilylation of dimethyl(vinyl)silane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling.[1] 2. Catalyst Poisons: Trace amounts of water or other protic substances can deactivate the catalyst.[1] 3. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed at a reasonable rate. 4. Low Reaction Temperature: The reaction may require thermal activation.[1] 5. Presence of Inhibitors: Some reagents or solvents may contain inhibitors that prevent the reaction from starting.[2]1. - Ensure the catalyst is fresh and has been stored under an inert atmosphere.[1] - Consider a pre-activation step if required for your specific catalyst.[1] 2. - Use anhydrous solvents and reagents.[1] - Ensure all glassware is thoroughly dried.[1] 3. - Incrementally increase the catalyst loading. A typical starting point for platinum catalysts is in the 5-100 ppm range.[3][4] 4. - Gradually increase the reaction temperature, for example, to 60-80 °C, and monitor the reaction progress.[1] 5. - Purify reagents to remove any potential inhibitors. Common inhibitors include compounds with electron-withdrawing groups like maleates.[2]
Low Yield of Desired Product 1. Side Reactions: Competing reactions such as isomerization of the double bond or dehydrogenative silylation can reduce the yield of the desired product.[2] 2. Sub-optimal Stoichiometry: An incorrect ratio of this compound to the hydrosilane can lead to incomplete conversion or side reactions. 3. Product Degradation: The product may be unstable under the reaction or workup conditions.[1]1. - Optimize the reaction temperature; lower temperatures often favor the desired reaction.[1] - Screen different catalysts, as some may offer higher selectivity.[1] 2. - Adjust the stoichiometry of the reactants. A slight excess of one reactant may be beneficial.[1] 3. - Use mild workup procedures.[1] - Consider alternative purification methods if the product is sensitive to silica (B1680970) gel chromatography.[1]
Formation of Isomerized Byproducts 1. Catalyst-Promoted Isomerization: The catalyst itself may be promoting the migration of the double bond.[2]1. - Screen different catalysts, as some are less prone to causing isomerization.[1] - Use a shorter reaction time or a lower temperature to minimize isomerization.[1]
Difficulty in Catalyst Removal 1. Homogeneous Catalyst: The catalyst is soluble in the reaction mixture and product.[1]1. - Consider using a heterogeneous catalyst, which can be removed by simple filtration.[1][5] - Silica-supported Karstedt-type catalysts have been shown to be effective and reusable.[6]
Reaction Starts Abruptly After an Induction Period 1. Catalyst Activation: Some catalysts, like Speier's catalyst, may have an induction period before becoming fully active.[7]1. - Be aware of potential induction periods, especially with Speier's catalyst.[7] - For large-scale reactions, consider this induction period to avoid a sudden exothermic reaction.[7]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the hydrosilylation of this compound?

A typical starting point for platinum-based catalysts like Karstedt's catalyst is in the range of 5-100 ppm (parts per million) relative to the total weight of the reactants.[3][4] For some systems, catalyst loading can be as low as 10 ppm of platinum per mole of hydrosilane.[5] The optimal loading will depend on the specific substrates, solvent, and desired reaction time.

Q2: How do I choose between Karstedt's catalyst and Speier's catalyst?

Karstedt's catalyst is generally preferred for its high activity and solubility in silicone systems, making it a homogeneous catalyst.[4][8] Speier's catalyst, while also effective, can be heterogeneous in silicone resins.[8] For many hydrosilylation reactions of standard double bonds, Speier's catalyst is sufficient, particularly if the reactants are polar.[8]

Q3: What are common side reactions in this compound hydrosilylation?

Common side reactions include isomerization of the vinyl group, oligomerization, polymerization, and dehydrogenative silylation.[2] The choice of catalyst and reaction conditions can influence the prevalence of these side reactions.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or in-situ Fourier-transform infrared (FT-IR) spectroscopy.[1][9] FT-IR is particularly useful for monitoring the disappearance of the Si-H bond.[10]

Q5: What is the role of an inhibitor in a hydrosilylation reaction?

Inhibitors are sometimes added to prevent the reaction from occurring prematurely at room temperature, which is especially important in industrial applications where the reaction mixture may need to be stored before use.[2] Common inhibitors include compounds with electron-withdrawing groups like maleates and fumarates.[2]

Data Presentation

Table 1: Representative Catalyst Loading and Reaction Conditions for Hydrosilylation

CatalystSubstratesCatalyst LoadingTemperature (°C)Reaction TimeConversion/YieldReference(s)
Karstedt's Catalyst1,1,1,3,5,5,5-heptamethyltrisiloxane and 1-octene1 x 10⁻⁴ mol Pt/mol Si-H65-8010 min100%[10]
Karstedt's Catalyst1,1,1,3,5,5,5-heptamethyltrisiloxane and 1-octene1 x 10⁻⁵ mol Pt/mol Si-H8060 min100%[10]
Karstedt's CatalystVinyl IC-POSS and dimethylphenylsilane3 x 10⁻⁴ mol Pt/mol Si-H9524-48 hHigh[9]
Platinum CatalystGeneral two-component systems5-50 ppmAmbient to elevatedVariesHigh[3]
Karstedt's CatalystGeneral suggestion100 ppm20-200VariesNot specified[4]

Experimental Protocols

Protocol: Optimization of Catalyst Loading for this compound Hydrosilylation

This protocol outlines a general procedure for optimizing the catalyst loading for the hydrosilylation of this compound with a generic hydrosilane.

1. Materials and Preparation:

  • Reactants: this compound and the desired hydrosilane. Ensure both are pure and anhydrous.

  • Catalyst: A solution of the chosen platinum catalyst (e.g., Karstedt's catalyst in xylene).

  • Solvent: Anhydrous toluene (B28343) or other suitable anhydrous solvent.

  • Glassware: All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[1]

2. Reaction Setup:

  • Set up a two- or three-necked round-bottom flask with a magnetic stir bar, a condenser, and a nitrogen or argon inlet.

  • In the flask, dissolve this compound (1 equivalent) and the hydrosilane (1-1.2 equivalents) in the anhydrous solvent.

3. Catalyst Addition and Reaction:

  • Start with a low catalyst loading, for example, 10 ppm. Add the calculated amount of the catalyst solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor for any signs of reaction (e.g., exotherm).

  • If no reaction occurs, gradually increase the temperature (e.g., in 10 °C increments) up to a maximum of 80-100 °C.

4. Reaction Monitoring:

  • At regular intervals (e.g., every 30 minutes), take a small aliquot from the reaction mixture and analyze it by GC or TLC to determine the conversion of the starting materials.

5. Optimization Procedure:

  • If the reaction is too slow or does not go to completion, repeat the experiment with a higher catalyst loading (e.g., 25 ppm, 50 ppm, 100 ppm).

  • Record the reaction time and final conversion for each catalyst loading to determine the optimal concentration.

  • If side products are observed, consider running the reaction at a lower temperature with the optimal catalyst loading to improve selectivity.

6. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • The solvent can be removed under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.[1]

Visualizations

Experimental_Workflow Experimental Workflow for Catalyst Loading Optimization prep 1. Preparation - Dry glassware - Anhydrous reagents setup 2. Reaction Setup - Assemble flask under inert gas - Add reactants and solvent prep->setup add_catalyst 3. Catalyst Addition - Start with low loading (e.g., 10 ppm) setup->add_catalyst monitor_rt 4. Monitor at Room Temp - Check for reaction add_catalyst->monitor_rt heat 5. Gradual Heating - If no reaction, heat to 60-80°C monitor_rt->heat monitor_heat 6. Monitor Progress - TLC, GC, or FT-IR heat->monitor_heat complete 7. Reaction Complete? monitor_heat->complete workup 8. Workup & Purification complete->workup Yes optimize 9. Optimize - Adjust catalyst loading - Adjust temperature complete->optimize No end End workup->end optimize->add_catalyst

Caption: Workflow for optimizing catalyst loading in hydrosilylation.

Troubleshooting_Hydrosilylation Troubleshooting Logic for Hydrosilylation Reactions start Problem: Low or No Conversion check_catalyst Is the catalyst fresh and stored properly? start->check_catalyst check_reagents Are reagents and solvents anhydrous? check_catalyst->check_reagents Yes sol_catalyst Solution: Use fresh catalyst. check_catalyst->sol_catalyst No check_loading Is catalyst loading sufficient? check_reagents->check_loading Yes sol_reagents Solution: Use anhydrous reagents/solvents. check_reagents->sol_reagents No check_temp Is the reaction temperature adequate? check_loading->check_temp Yes sol_loading Solution: Increase catalyst loading. check_loading->sol_loading No sol_temp Solution: Increase reaction temperature. check_temp->sol_temp No

Caption: Decision tree for troubleshooting low conversion issues.

References

Preventing premature polymerization of dimethyl(vinyl)silane during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dimethyl(vinyl)silane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing, identifying, and troubleshooting premature polymerization of this compound during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What causes the premature polymerization of this compound?

A1: Premature polymerization of this compound is primarily initiated by the formation of free radicals, which attack the vinyl group. Several factors can trigger this process:

  • Heat: Elevated temperatures increase the rate of spontaneous polymerization.

  • Light (UV): Ultraviolet radiation can provide the energy to initiate free-radical formation.

  • Oxygen: Oxygen can react with the monomer to form peroxides, which are potent polymerization initiators.

  • Contaminants: Impurities such as metal ions or residual catalysts from synthesis can initiate polymerization.

  • Moisture: While the primary polymerization pathway is through the vinyl group, moisture can lead to hydrolysis of the silane, which can result in condensation and oligomerization, affecting the product's purity and performance.[1]

Q2: What are the ideal storage conditions to ensure the stability of this compound?

A2: To maximize the shelf life and maintain the quality of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store in a cool environment, typically between 2-8°C. Refrigeration significantly reduces the rate of thermally induced polymerization.

  • Light: Keep the container in a dark location, away from direct sunlight and other sources of UV light. Opaque or amber-colored containers are recommended.

  • Atmosphere: Store under a dry, inert atmosphere, such as nitrogen or argon. This displaces oxygen, preventing the formation of peroxide initiators.

  • Container: Keep the container tightly sealed to prevent the ingress of moisture and air. The original manufacturer's container is ideal as it is designed for compatibility.

Q3: What are common chemical inhibitors used to stabilize this compound?

A3: To prevent premature polymerization during shipping and storage, manufacturers typically add small amounts of inhibitors. For vinyl monomers, including vinylsilanes, common inhibitors include:

  • 4-Methoxyphenol (MEHQ): A widely used inhibitor that is effective at low concentrations.

  • Butylated Hydroxytoluene (BHT): Another common phenolic inhibitor.

  • Hydroquinone (HQ): A very effective inhibitor, though less common for long-term storage of this specific monomer. These inhibitors function by scavenging free radicals, thus terminating the polymerization chain reaction.

Q4: How can I detect if my this compound has started to polymerize?

A4: The initial signs of polymerization can be subtle. Here are the key indicators to watch for:

  • Increased Viscosity: A noticeable thickening of the liquid is a primary sign that oligomers are forming.[1]

  • Cloudiness or Haze: As the polymer chains grow, the liquid may become turbid.

  • Formation of Gels or Solids: In advanced stages of polymerization, you may observe the formation of soft gels or solid precipitates.

  • Instrumental Analysis: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can detect the presence of dimers and other oligomers. Fourier Transform Infrared (FTIR) Spectroscopy can show a decrease in the intensity of peaks associated with the vinyl group.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Increased viscosity of this compound.Initiation of polymerization due to improper storage (exposure to heat, light, or oxygen).1. Immediately check and correct storage conditions. 2. Perform a quality control check (e.g., viscosity measurement, GC-MS) to assess the extent of polymerization. 3. If the viscosity increase is minor, the material might still be usable for non-critical applications, but a functional test is recommended. 4. If the viscosity has significantly increased, it is best to dispose of the material according to safety guidelines.
Cloudiness or presence of solid particles.Advanced polymerization.1. Do not use the material. The presence of solids indicates significant contamination with polymers. 2. Dispose of the material following your institution's hazardous waste procedures. 3. Review storage and handling protocols to prevent recurrence.
Inconsistent or failed experimental results.The presence of inhibitor in the monomer.1. If your application is sensitive to inhibitors (e.g., polymerization reactions), remove the inhibitor prior to use. 2. Refer to the experimental protocols below for inhibitor removal procedures.
The monomer is older than the recommended shelf life.Gradual depletion of the inhibitor and slow polymerization over time.1. It is recommended to use fresh material. 2. If you must use older material, perform a thorough quality control analysis (viscosity, GC-MS, FTIR) to ensure it meets the required specifications for your experiment.

Quantitative Data Summary

The following table summarizes typical quantitative data related to the storage and handling of inhibited vinyl monomers. Note that specific values for this compound may vary by supplier, and it is always best to consult the product's certificate of analysis.

Parameter Typical Value/Range Significance
Storage Temperature 2-8 °CMinimizes thermally initiated polymerization.
Inhibitor Concentration (MEHQ) 10 - 100 ppmSufficient to prevent polymerization during storage and transport.[2]
Viscosity (fresh monomer at 25°C) ~0.4 - 0.6 cPBaseline for monitoring polymerization.
Shelf Life (inhibited, under ideal conditions) 6 - 12 monthsProvides a guideline for inventory management.

Experimental Protocols

Protocol 1: Monitoring Polymerization by Viscosity Measurement

Objective: To quantitatively assess the extent of polymerization by measuring the viscosity of this compound.

Methodology:

  • Equipment: A calibrated viscometer (e.g., capillary viscometer or a rotational rheometer).

  • Procedure: a. Allow the this compound sample to equilibrate to a controlled temperature (e.g., 25°C). b. Measure the viscosity of the sample according to the instrument's operating instructions. c. Record the viscosity and compare it to the value for a fresh, unpolymerized sample.

  • Interpretation: A significant increase in viscosity from the baseline indicates the formation of oligomers and polymers.

Protocol 2: Inhibitor Removal using an Alumina (B75360) Column

Objective: To remove phenolic inhibitors (e.g., MEHQ) from this compound prior to use in polymerization reactions.

Methodology:

  • Materials:

    • This compound containing inhibitor.

    • Activated basic alumina.

    • Glass chromatography column with a stopcock.

    • Glass wool.

    • A clean, dry collection flask.

  • Procedure: a. Column Preparation: i. Place a small plug of glass wool at the bottom of the chromatography column. ii. Add a layer of sand (optional, for a very flat alumina bed). iii. Prepare a slurry of activated basic alumina in a dry, inert solvent (e.g., hexane). iv. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. The bed height should be approximately 10-15 cm for laboratory-scale purification. v. Drain the solvent until it is level with the top of the alumina bed. Do not allow the column to run dry. b. Purification: i. Carefully add the this compound to the top of the alumina column. ii. Open the stopcock and collect the purified, inhibitor-free monomer in the collection flask. The inhibitor will be adsorbed by the alumina.

  • Post-Purification:

    • The purified this compound should be used immediately as it is now highly susceptible to polymerization.

    • If not used immediately, store it at a low temperature (e.g., in a freezer) for a very short period and under an inert atmosphere.

Protocol 3: Detection of Oligomers by GC-MS

Objective: To detect the presence of low molecular weight oligomers in this compound as an early indicator of polymerization.

Methodology:

  • Equipment: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Sample Preparation: Dilute a small amount of the this compound sample in a suitable dry solvent (e.g., dichloromethane (B109758) or hexane).

  • GC-MS Parameters (General Example - must be optimized):

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).

    • Injection: Split injection.

    • Carrier Gas: Helium.

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute both the monomer and any potential oligomers.

    • MS Detection: Scan a mass range appropriate for the monomer and expected oligomers (e.g., m/z 35-500).

  • Data Analysis:

    • The monomer will be the major peak.

    • Look for peaks at higher retention times with molecular ions corresponding to dimers, trimers, and other small oligomers of this compound. The presence of these peaks confirms that polymerization has initiated.

Visualizations

Premature_Polymerization_Pathway Monomer This compound Monomer Propagation Propagation (Chain Growth) Monomer->Propagation forms Initiators Initiators (Heat, Light, O2, Contaminants) FreeRadical Free Radical Formation Initiators->FreeRadical activates FreeRadical->Monomer attacks Polymer Polymer (Oligomers, High Polymer) Propagation->Polymer

Caption: Pathway of premature polymerization of this compound.

Troubleshooting_Workflow start Suspicion of Polymerization visual_check Visual Inspection (Cloudiness, Solids?) start->visual_check viscosity_check Measure Viscosity visual_check->viscosity_check No dispose Dispose of Material visual_check->dispose Yes gcms_check Perform GC-MS Analysis viscosity_check->gcms_check Normal viscosity_check->dispose Significantly Increased use_with_caution Use with Caution (Functional Test Recommended) viscosity_check->use_with_caution Slightly Increased gcms_check->dispose Oligomers Detected ok_to_use Material is OK to Use gcms_check->ok_to_use No Oligomers

Caption: Troubleshooting workflow for suspected this compound polymerization.

References

Side reactions in the silylation of substrates with dimethyl(vinyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the silylation of substrates with dimethyl(vinyl)silane.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Silyl (B83357) Ether

Low or no formation of the intended silylated product is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying problem.

Question: My silylation reaction with this compound is not working or the yield is very low. What are the potential causes and how can I fix it?

Answer:

Several factors can contribute to low or no product yield. Follow these troubleshooting steps to diagnose and resolve the issue:

  • Reagent Quality and Handling:

    • Moisture Contamination: this compound is sensitive to moisture. Any water present in the reaction will lead to the formation of siloxanes and other byproducts, consuming the silylating agent.

      • Solution: Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours). Use anhydrous solvents and reagents. It is highly recommended to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Reagent Degradation: Improper storage can lead to the degradation of this compound.

      • Solution: Store the reagent under an inert atmosphere in a cool, dry place. If degradation is suspected, purify the reagent by distillation before use.

  • Reaction Conditions:

    • Insufficient Catalyst Activity: The catalyst may be inactive or poisoned.

      • Solution: Use a fresh batch of catalyst. If using a precious metal catalyst, ensure it has been stored properly. For challenging substrates, a higher catalyst loading might be necessary. Consider performing a control experiment with a known, reactive substrate to confirm catalyst activity.

    • Inappropriate Temperature: The reaction temperature may be too low for the silylation to proceed at a reasonable rate, especially with sterically hindered substrates.

      • Solution: Gradually increase the reaction temperature. Monitor the reaction closely by TLC or GC to avoid decomposition of starting materials or products.

    • Suboptimal Solvent: The choice of solvent can significantly influence the reaction rate and outcome.

      • Solution: Polar aprotic solvents like THF or DMF can often accelerate silylation reactions. However, ensure the solvent is anhydrous.

  • Substrate Reactivity:

    • Steric Hindrance: Secondary and tertiary alcohols, as well as other sterically hindered functional groups, react much slower than primary alcohols.

      • Solution: Increase the reaction time and/or temperature. A more active catalyst or a higher catalyst loading may be required. For particularly challenging substrates, consider using a more reactive silylating agent if the experimental goals allow.

low_yield_troubleshooting start Low or No Yield reagent_quality Check Reagent Quality (Moisture, Degradation) start->reagent_quality reaction_conditions Review Reaction Conditions (Catalyst, Temp, Solvent) reagent_quality->reaction_conditions substrate_reactivity Assess Substrate Reactivity (Steric Hindrance) reaction_conditions->substrate_reactivity solution Implement Solutions: - Use Anhydrous Conditions - Fresh Reagents/Catalyst - Optimize Temp/Solvent - Increase Reaction Time substrate_reactivity->solution

Caption: A logical workflow for troubleshooting low yields in silylation reactions.

Issue 2: Formation of Side Products

The presence of unexpected peaks in your analytical data (NMR, GC-MS) indicates the formation of side products. Identifying these byproducts is the first step toward mitigating their formation.

Question: I observe the formation of a byproduct that appears to be the result of the addition of the Si-H group across a double bond in my substrate. What is this and how can I prevent it?

Answer:

This side product is likely the result of a competing hydrosilylation reaction. While the desired O-silylation involves the reaction of the Si-H bond with a hydroxyl group, under certain catalytic conditions, the Si-H can add across a carbon-carbon double or triple bond present in the substrate.

Troubleshooting Steps:

  • Catalyst Choice: Some catalysts are more prone to promoting hydrosilylation.

    • Solution: If using a platinum-based catalyst like Karstedt's catalyst, which is known to be highly active for hydrosilylation, consider switching to a rhodium-based catalyst, which can show higher selectivity for O-silylation.[1]

  • Reaction Temperature: Higher temperatures can sometimes favor hydrosilylation.

    • Solution: Attempt the reaction at a lower temperature.

  • Substrate Structure: The reactivity of the unsaturated bond plays a role.

    • Solution: If possible, protect the double or triple bond before the silylation step and deprotect it afterward.

Question: My reaction is producing a vinylsilane byproduct instead of the expected silyl ether. What is happening?

Answer:

This indicates that a dehydrogenative silylation is occurring. In this side reaction, the Si-H group reacts with a C-H bond adjacent to a double bond, leading to the formation of a vinylsilane and the release of hydrogen gas. This is often a competing pathway, especially with catalysts that can activate C-H bonds.

Troubleshooting Steps:

  • Catalyst System: The choice of catalyst and ligands is critical in controlling the selectivity between O-silylation and dehydrogenative silylation.

    • Solution: Rhodium catalysts can be effective for O-silylation; however, the specific ligand environment can influence the reaction pathway.[2] Experiment with different catalyst systems to find one that favors the desired reaction.

  • Hydrogen Acceptor: In some cases, the presence of a sacrificial hydrogen acceptor can suppress dehydrogenative silylation by consuming the hydrogen gas produced.

    • Solution: The addition of a sacrificial alkene, such as norbornene, has been shown to improve yields of the desired silylation product in some systems.

Question: I am trying to silylate a diol, but I am getting a mixture of mono-silylated, di-silylated, and possibly cyclic silyl ether products. How can I improve the selectivity?

Answer:

The formation of multiple silylated products is common when working with poly-hydroxylated substrates.

Troubleshooting Steps:

  • Stoichiometry: The ratio of this compound to the diol is a key factor.

    • Solution for Mono-silylation: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of this compound to favor mono-silylation of the most reactive (least sterically hindered) hydroxyl group.

    • Solution for Di-silylation: Use a larger excess of this compound (>2.2 equivalents) and a longer reaction time to drive the reaction to completion.

  • Reaction Temperature: Lower temperatures can enhance selectivity.

    • Solution: Running the reaction at 0°C or even lower temperatures can help to selectively silylate the primary hydroxyl group in the presence of secondary or tertiary hydroxyls.

  • Formation of Siloxanes: If water is present, this compound can hydrolyze to form vinylsilanols, which can then condense to form divinyldimethyldisiloxane.

    • Solution: Adhere strictly to anhydrous conditions.

Question: My reaction mixture has become viscous or has formed a solid, and I am having trouble isolating my product. What could be the cause?

Answer:

The vinyl group of this compound can undergo polymerization or oligomerization, especially at higher temperatures or in the presence of radical initiators or certain transition metal catalysts.

Troubleshooting Steps:

  • Temperature Control: High temperatures can initiate polymerization.

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Catalyst Choice: Some catalysts can promote vinyl polymerization.

    • Solution: If polymerization is suspected, screen different catalysts. Avoid conditions that could generate radicals (e.g., exposure to UV light, presence of peroxides).

  • Reaction Time: Prolonged reaction times at elevated temperatures can increase the likelihood of polymerization.

    • Solution: Monitor the reaction closely and work it up as soon as the starting material is consumed.

FAQs (Frequently Asked Questions)

Q1: What is the primary advantage of using this compound over other silylating agents?

A1: The vinyl group provides a useful synthetic handle for further transformations. For example, it can participate in Heck reactions, hydrosilylation, or polymerization after the silyl ether has been formed.[3]

Q2: How can I confirm the structure of my silylated product and any side products?

A2: NMR spectroscopy (¹H, ¹³C, and ²⁹Si) is the most powerful tool for characterization.

  • ¹H NMR: The desired silyl ether will show characteristic signals for the dimethylsilyl group (typically a singlet around 0.1-0.3 ppm) and the vinyl group (multiplets between 5.7 and 6.2 ppm). Hydrosilylation byproducts will lack the vinyl signals and show new aliphatic protons. Dehydrogenative silylation products will have vinyl signals with different coupling constants.

  • GC-MS: This technique is excellent for identifying the molecular weights of the various components in your reaction mixture, which can help in deducing the structures of side products.

Q3: Can I use this compound to protect phenols?

A3: Yes, this compound can be used to protect phenols. However, the reactivity of phenols can vary depending on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can make the phenolic proton more acidic and potentially lead to side reactions. It is advisable to start with mild reaction conditions and optimize as needed.

Q4: What is the best way to remove excess this compound and its byproducts after the reaction?

A4:

  • Volatile Components: Excess this compound and some volatile byproducts can often be removed under reduced pressure (rotary evaporation).

  • Chromatography: Flash column chromatography on silica (B1680970) gel is the most common method for purifying the desired silyl ether from non-volatile byproducts like siloxanes and polymeric material. The silylated product is typically less polar than the starting alcohol.

Data Presentation

Table 1: Influence of Catalyst on the Silylation of Allyl Alcohol

CatalystProduct Distribution (Silyl Ether : Hydrosilylation Product)Reference
Karstedt's CatalystExclusive C=C Hydrosilylation[1]
Speier's CatalystMixture of O-Silylation and C=C Hydrosilylation[1]
[Rh(COD)Cl]₂/HClPredominantly O-Silylation[2]

Table 2: General Reactivity of Alcohols with this compound

Alcohol TypeRelative ReactivityCommon IssuesRecommended Conditions
PrimaryHighOver-silylation in diolsRoom temperature, stoichiometric silane
SecondaryModerateSlow reaction rates, incomplete conversionElevated temperature (40-60°C), longer reaction times
TertiaryLowVery slow or no reactionHigher temperatures, more active catalyst, may require a more reactive silylating agent

Experimental Protocols

Protocol 1: General Procedure for the Rhodium-Catalyzed Silylation of a Primary Alcohol

This protocol is adapted from the work of Park and Jun for the efficient O-silylation of alcohols.[2]

Materials:

  • Primary alcohol (1.0 mmol)

  • This compound (1.2 mmol)

  • [Rh(COD)Cl]₂ (0.01 mmol, 1 mol%)

  • Anhydrous THF (5 mL)

  • HCl (4 M in dioxane, 0.02 mmol, 2 mol%)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the primary alcohol (1.0 mmol) and [Rh(COD)Cl]₂ (0.01 mmol).

  • Add anhydrous THF (5 mL) via syringe.

  • Add this compound (1.2 mmol) to the stirred solution.

  • Add the HCl solution (4 M in dioxane, 0.02 mmol) dropwise.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC. The reaction is typically complete within 1-4 hours.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure vinyl silyl ether.

Protocol 2: Control Experiment to Test Catalyst Activity

This protocol can be used to determine if a lack of reactivity is due to an inactive catalyst.

Materials:

  • Benzyl (B1604629) alcohol (a highly reactive primary alcohol, 1.0 mmol)

  • This compound (1.2 mmol)

  • Your catalyst (same loading as in the problematic reaction)

  • Anhydrous THF (5 mL)

Procedure:

  • Follow the same setup and procedure as your original reaction, but use benzyl alcohol as the substrate.

  • Monitor the reaction for 1-2 hours.

  • If the reaction with benzyl alcohol proceeds to a high conversion, your catalyst is likely active, and the issue lies with the reactivity of your original substrate or other reaction conditions.

  • If the reaction with benzyl alcohol does not proceed, the catalyst is likely inactive or poisoned, and a fresh batch should be used.

Mandatory Visualizations

Reaction Pathways: Silylation vs. Side Reactions

reaction_pathways sub Substrate (R-OH) + this compound cat Catalyst sub->cat silylation Desired Silylation (O-Silylation) cat->silylation hydrosilylation Hydrosilylation cat->hydrosilylation dehydrogenative Dehydrogenative Silylation cat->dehydrogenative polymerization Polymerization cat->polymerization product Product (R-OSiMe₂(vinyl)) silylation->product

Caption: Competing reaction pathways in the silylation of alcohols with this compound.

Catalytic Cycle for Rhodium-Catalyzed O-Silylation

catalytic_cycle rh_catalyst [Rh]-H intermediate1 [Rh]-SiMe₂(vinyl) rh_catalyst->intermediate1 + H₂C=CHSiMe₂H intermediate2 [Rh]-O-R rh_catalyst->intermediate2 + R-OH - H₂ intermediate1->rh_catalyst + R-OH - R-OSiMe₂(vinyl) intermediate2->rh_catalyst + H₂C=CHSiMe₂H - R-OSiMe₂(vinyl) product R-OSiMe₂(vinyl) alkene H₂C=CH₂

Caption: Simplified catalytic cycle for Rhodium-catalyzed O-silylation of an alcohol.

References

Technical Support Center: Purification of Dimethyl(vinyl)silane-Functionalized Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethyl(vinyl)silane-functionalized polymers.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound-functionalized polymers.

Question: After synthesis and initial work-up, my polymer product is a persistent, greasy, or oily residue. How can I purify it?

Probable Cause: The crude product likely contains a mixture of the desired polymer, unreacted monomers, low-molecular-weight oligomers, and residual catalyst. Standard aqueous work-ups are often insufficient for removing these non-polar impurities.

Solution: A multi-step purification approach is recommended. Start with precipitation to isolate the polymer from low-molecular-weight species. Follow this with a targeted method to remove any remaining catalyst.

  • Precipitation: Dissolve the crude product in a suitable solvent (e.g., toluene (B28343), tetrahydrofuran) and then add a non-solvent (e.g., methanol, ethanol) to precipitate the polymer.[1] The lower molecular weight impurities will remain in the solvent mixture.

  • Catalyst Removal: If the catalyst is a metal complex, it can often be removed by adsorption.[2][3] Pass a solution of the polymer through a column packed with an adsorbent like alumina (B75360) or silica (B1680970) gel.[3]

Question: My final polymer product shows unexpected crosslinking or instability. What could be the cause?

Probable Cause: Residual catalyst from the synthesis can promote side reactions, leading to uncontrolled crosslinking or degradation of the polymer over time. For instance, some catalysts used in hydrosilylation reactions can remain active if not properly removed.

Solution: Implement a thorough catalyst removal step in your purification protocol.

  • Adsorption: Use materials like alumina, silica, or activated carbon to adsorb the catalyst from a polymer solution.[2][3][4] The choice of adsorbent may depend on the specific catalyst used.

  • Chemical Treatment: In some cases, a chemical wash can be used to neutralize or extract the catalyst. For example, washing with an acidic solution can help remove certain metal-based catalysts.[2][5]

Question: I am observing cyclic siloxane impurities in my polymer, how can I remove them?

Probable Cause: Ring-opening polymerization, a common method for synthesizing polysiloxanes, can result in the formation of cyclic siloxane byproducts.[6] These are often low-viscosity oils that can be difficult to separate from the main polymer product.

Solution:

  • Distillation/Vacuum Stripping: For lower molecular weight polymers, distillation under reduced pressure can be effective at removing volatile cyclic impurities.[1]

  • Precipitation: As with other low-molecular-weight impurities, precipitation of the polymer from a solvent/non-solvent system can effectively leave the smaller cyclic siloxanes in solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound-functionalized polymers?

A1: The most common impurities include:

  • Unreacted Monomers: Residual this compound or other starting materials.

  • Catalyst Residues: Often metal complexes (e.g., platinum, rhodium) used in hydrosilylation or other polymerization reactions.[7]

  • Low-Molecular-Weight Oligomers: Short-chain polymers that did not reach the desired molecular weight.

  • Cyclic Siloxanes: Byproducts from ring-opening polymerization.[6]

  • Solvents: Residual solvents from the synthesis or work-up.

Q2: What analytical techniques are best for assessing the purity of my this compound-functionalized polymer?

A2: A combination of techniques is recommended for a comprehensive assessment of purity:

Analytical TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) Provides detailed structural information, allows for the identification and quantification of vinyl functional groups, and can detect residual monomers and some organic impurities. ¹H NMR is particularly useful for identifying characteristic peaks of silyl (B83357) groups (around 0 ppm for Si-CH₃).[4]
Fourier-Transform Infrared (FTIR) Spectroscopy Useful for confirming the presence of key functional groups (e.g., Si-O-Si, C=C) and the absence of impurities with distinct infrared absorptions.
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) Determines the molecular weight distribution of the polymer. The presence of low-molecular-weight shoulders or separate peaks can indicate the presence of oligomers or unreacted monomers.
Thermogravimetric Analysis (TGA) Can indicate the presence of volatile impurities or solvents by showing weight loss at lower temperatures.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) A highly sensitive technique for quantifying trace metal catalyst residues.

Q3: Can I use chromatography to purify my this compound-functionalized polymer?

A3: While column chromatography over silica gel or alumina is a standard technique for small molecule purification, it can be challenging for high-molecular-weight polymers due to their high viscosity and potential for irreversible adsorption onto the stationary phase. However, passing a solution of the polymer through a pad of silica or alumina can be an effective way to remove polar impurities and catalysts.[3] For separating polymers based on size, Size-Exclusion Chromatography (SEC) is the more appropriate chromatographic technique.

Experimental Protocols

Protocol 1: Purification by Precipitation

This protocol is effective for removing low-molecular-weight impurities such as unreacted monomers and oligomers.

  • Dissolution: Dissolve the crude polymer in a minimal amount of a good solvent (e.g., toluene, THF). The concentration will depend on the polymer's molecular weight and solubility, but a good starting point is 10-20% w/v.

  • Precipitation: Slowly add the polymer solution to a stirred non-solvent (e.g., methanol, ethanol). The volume of the non-solvent should be significantly larger than the polymer solution (e.g., 5-10 times the volume).

  • Isolation: The polymer should precipitate out of the solution. Continue stirring for a short period to ensure complete precipitation.

  • Filtration: Collect the precipitated polymer by filtration.

  • Washing: Wash the collected polymer with fresh non-solvent to remove any remaining dissolved impurities.

  • Drying: Dry the purified polymer under vacuum to remove all residual solvents.

Protocol 2: Acid/Water Washing for Impurity Removal

This protocol is useful for removing ionic impurities and some metal catalysts.[5]

  • Dissolution: Dissolve the polymer in a non-polar organic solvent like toluene or xylene.[5]

  • Acid Wash: Transfer the polymer solution to a separatory funnel and wash with a dilute aqueous solution of hydrochloric acid (e.g., 0.001 N).[5] Shake the funnel gently and allow the layers to separate. Drain the aqueous layer.

  • Water Wash: Wash the organic layer with ultrapure water until the aqueous layer is neutral.[5][6] This is crucial to remove any remaining acid.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate.[6]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified polymer.

Protocol 3: Catalyst Removal by Adsorption

This protocol is effective for removing residual metal catalysts.

  • Dissolution: Dissolve the polymer in a suitable solvent (e.g., toluene, hexane).

  • Adsorbent Slurry: In a separate flask, create a slurry of an adsorbent (e.g., neutral alumina, silica gel, or activated carbon) in the same solvent.[3][4] The amount of adsorbent can be 5-10% w/w relative to the polymer.

  • Adsorption: Add the polymer solution to the adsorbent slurry and stir for 1-2 hours at room temperature.[4]

  • Filtration: Filter the mixture through a pad of celite or a similar filter aid to remove the adsorbent.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to yield the purified polymer.

Visualizations

experimental_workflow_precipitation start Crude Polymer dissolve Dissolve in Good Solvent (e.g., Toluene) start->dissolve precipitate Add to Non-Solvent (e.g., Methanol) dissolve->precipitate isolate Isolate Precipitate (Filtration) precipitate->isolate wash Wash with Non-Solvent isolate->wash dry Dry under Vacuum wash->dry end Purified Polymer dry->end

Caption: Workflow for Polymer Purification by Precipitation.

experimental_workflow_washing start Crude Polymer dissolve Dissolve in Organic Solvent (e.g., Toluene) start->dissolve acid_wash Wash with Dilute HCl(aq) dissolve->acid_wash water_wash Wash with Ultrapure Water acid_wash->water_wash dry_solution Dry Solution (e.g., Na2SO4) water_wash->dry_solution remove_solvent Remove Solvent (Reduced Pressure) dry_solution->remove_solvent end Purified Polymer remove_solvent->end

Caption: Workflow for Acid/Water Washing Purification.

experimental_workflow_adsorption start Crude Polymer dissolve Dissolve in Solvent start->dissolve add_adsorbent Add Adsorbent (e.g., Alumina) and Stir dissolve->add_adsorbent filter Filter to Remove Adsorbent add_adsorbent->filter remove_solvent Remove Solvent (Reduced Pressure) filter->remove_solvent end Purified Polymer remove_solvent->end

Caption: Workflow for Catalyst Removal by Adsorption.

References

Technical Support Center: Silyl-Heck Reactions with Dimethyl(vinyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you improve the yield and efficiency of your silyl-Heck reactions involving dimethyl(vinyl)silane and related vinylsilanes. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your silyl-Heck reactions, offering potential causes and actionable solutions.

Question 1: My reaction yield is low to non-existent, and I observe a black precipitate. What is happening and how can I fix it?

Answer:

The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, an inactive form of palladium. This reduces the concentration of the active catalyst, leading to low or no conversion.

Potential Causes and Solutions:

  • Presence of Oxygen: The active Pd(0) catalyst can be oxidized by oxygen to inactive Pd(II) species. It is critical to thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • High Reaction Temperature: Excessive heat can promote catalyst agglomeration and precipitation. While some reactions require heating (e.g., 40-60 °C), unnecessarily high temperatures can be detrimental.[1][2] Consider lowering the temperature to see if catalyst stability improves.

  • Incomplete Reduction of Pd(II) Precatalyst: If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. The phosphine (B1218219) ligand typically aids in this process, but ensuring all components are of high purity is essential for efficient reduction.

  • Inappropriate Ligand Choice: The stability and activity of the palladium catalyst are highly dependent on the chosen ligand. A ligand that is not sufficiently electron-rich or sterically appropriate may not effectively stabilize the catalytic species, leading to decomposition.[3]

Question 2: My desired vinyl silane (B1218182) product is contaminated with significant side products. How can I improve selectivity?

Answer:

Side product formation is a common challenge. The most prevalent side reaction in silyl-Heck reactions with certain substrates is the isomerization of the starting alkene.[4][5]

Potential Causes and Solutions:

  • Alkene Isomerization: The palladium-hydride intermediate formed during the catalytic cycle can promote the isomerization of the double bond in the starting material. This is particularly problematic with α-olefins. The development of a second-generation catalyst using the ligand bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine (B8288908) has been shown to nearly completely suppress this isomerization, leading to vastly improved yields of the desired allylsilanes from α-olefins.[4][5][6]

  • Reductive Heck Product Formation: Under certain conditions, a reductive Heck product may form. The extent of this side reaction can be influenced by the choice of base, solvent, and temperature.[7] Careful optimization of these parameters is necessary.

  • Homocoupling: Homocoupling of the starting materials can sometimes occur, especially at higher temperatures. If this is observed, reducing the reaction temperature may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system (precatalyst and ligand) for the silyl-Heck reaction?

A1: The optimal catalyst system is often substrate-dependent, but significant progress has been made in developing broadly applicable systems.

  • Precatalyst: A widely used, bench-stable, and commercially available palladium precatalyst is Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).[2][8]

  • Ligand: The choice of ligand is critical. While tBuPPh₂ was identified as a uniquely effective first-generation ligand, a second-generation ligand, bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine , provides superior reactivity, especially for preparing vinylsilanes from styrene (B11656) derivatives and for suppressing alkene isomerization in allylsilane synthesis.[2][4] This advanced ligand allows for exceptionally high yields using the Pd₂(dba)₃ precatalyst.[2] The effectiveness of these ligands is attributed to their ability to be sufficiently electron-rich to favor oxidative addition while being able to accommodate the large silyl (B83357) group.[6]

Q2: What is the role of the iodide additive when using silyl chlorides?

A2: The oxidative addition of a palladium catalyst into a Si-Cl bond is challenging due to the high bond strength.[9] However, silyl chlorides like Me₃Si-Cl can be used effectively if an iodide salt (e.g., LiI or NaI) is added to the reaction.[8][9] It is presumed that an in situ halide exchange occurs, forming the more reactive silyl iodide (Me₃Si-I), which readily undergoes oxidative addition to the Pd(0) center.[9] This allows for the use of less expensive silylating reagents.[9]

Q3: How do I choose the right base and solvent?

A3:

  • Base: An organic base is required to neutralize the acid generated during the β-hydride elimination step. Triethylamine (B128534) (Et₃N) is commonly and successfully used in these reactions.[1][2] Other bases like K₂CO₃ and Bu₃N have been used in other Heck reactions with varying success.[10]

  • Solvent: The choice of solvent can impact catalyst stability and reaction rates. For silyl-Heck reactions, solvents like dichloroethane (DCE) and toluene have proven effective.[2][3] In some cases, fluorinated solvents like PhCF₃ have been shown to suppress competitive processes.[9] Highly polar aprotic solvents like DMF are common in traditional Heck reactions and can help stabilize catalytic species.[10]

Q4: What is the typical substrate scope and functional group tolerance?

A4: The silyl-Heck reaction demonstrates broad functional group tolerance. A wide variety of styrene derivatives can be converted to E-vinyl silanes in high yields.[3] Tolerated functional groups include aryl chlorides, fluorides, esters, ethers, tertiary amines, silyl ethers, boronic esters, and even strained rings.[2][3] The reaction is highly selective for mono-substituted alkenes.[9] Complex molecules, including derivatives of natural products like cholesterol, can also be silylated successfully.[6]

Data Presentation

Table 1: Effect of Ligand Selection on Silylation of 4-tert-butylstyrene
EntryLigandYield (%)ConditionsReference
1Et₃P65 mol % Pd, 2 equiv TMSI, Et₃N, Toluene, 100 °C, 24 h[3]
2Ph₃P45 mol % Pd, 2 equiv TMSI, Et₃N, Toluene, 100 °C, 24 h[3]
3tBu₃P15 mol % Pd, 2 equiv TMSI, Et₃N, Toluene, 100 °C, 24 h[3]
4Cy₃P45 mol % Pd, 2 equiv TMSI, Et₃N, Toluene, 100 °C, 24 h[3]
5tBuPPh₂ 98 5 mol % Pd, 2 equiv TMSI, Et₃N, Toluene, 50 °C, 24 h[3]
6bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine 99 2.5 mol % Pd₂(dba)₃, 1.4 equiv TMSI, Et₃N, DCE, 40 °C, 24 h[2]

Data adapted from cited literature for comparison.

Table 2: Substrate Scope for Silylation of Styrene Derivatives with Second-Generation Catalyst
EntryStyrene DerivativeProduct Yield (%)
14-tert-Butylstyrene99
2Styrene96
34-Chlorostyrene99
44-Fluorostyrene98
5Methyl 4-vinylbenzoate99
64-Vinylanisole96
74-(Dimethylamino)styrene95
84-Vinylphenylboronic acid pinacol (B44631) ester91

Yields are for isolated products using the Pd₂(dba)₃ / bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine catalyst system. Adapted from McAtee, J. R., et al. (2015).[2]

Experimental Protocols

General Procedure for Silyl-Heck Reaction with Styrene Derivatives

This protocol is based on the use of the second-generation catalyst system, which provides high yields and uses bench-stable components.[2]

  • Preparation: In a nitrogen-filled glovebox, add the palladium precatalyst Pd₂(dba)₃ (2.5 mol %), the phosphine ligand bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine (5.0 mol %), dichloroethane (DCE, to make a ~1 M solution), triethylamine (Et₃N, ~1.4 equivalents), and the silylating agent (e.g., trimethylsilyl (B98337) iodide, ~1.4 equivalents) to a 4.0 mL vial containing a magnetic stir bar.

  • Addition of Alkene: Add the alkene substrate (1.0 mmol, 1.0 equivalent) to the vial.

  • Reaction: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place the vial in a pre-heated oil bath at 40 °C.

  • Stirring: Allow the reaction mixture to stir for 24 hours.

  • Workup: After 24 hours, cool the vial to room temperature and open it to the air.

  • Quenching: Quench the reaction with approximately 0.5 mL of brine and dilute the mixture with approximately 1 mL of diethyl ether.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow cluster_prep 1. Inert Atmosphere Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Workup and Purification A Add Pd₂(dba)₃, Ligand, Solvent (DCE), Base (Et₃N), and Silyl Iodide to Vial B Add Alkene Substrate A->B In Glovebox C Seal Vial and Heat (e.g., 40 °C) B->C D Stir for 24 Hours C->D E Cool to RT, Quench with Brine D->E F Dilute with Diethyl Ether E->F G Purify by Column Chromatography F->G

Caption: General experimental workflow for the silyl-Heck reaction.

troubleshooting_flowchart start Low or No Product Yield q1 Is there a black precipitate (Pd Black)? start->q1 a1_yes Catalyst Decomposition q1->a1_yes Yes q2 Are there significant side products? q1->q2 No s1 1. Ensure inert atmosphere (degas solvents). 2. Lower reaction temperature. 3. Check ligand/catalyst quality. a1_yes->s1 final Re-run optimized reaction s1->final a2_yes Is alkene isomerization the main issue? q2->a2_yes Yes a2_no Check reagent purity (alkene, silyl halide). Optimize base and solvent. q2->a2_no No s2 Switch to a second-generation ligand (e.g., bis(3,5-di-tert-butylphenyl) (tert-butyl)phosphine). a2_yes->s2 s2->final a2_no->final

Caption: Troubleshooting decision tree for low reaction yield.

catalytic_cycle pd0 Pd(0)L₂ pdsi L₂Pd(II)(SiR₃)I pd0->pdsi Oxidative Addition pdalkene Alkene Complex pdsi->pdalkene Alkene Coordination pdinsert Insertion Product pdalkene->pdinsert Migratory Insertion pdinsert->pd0 β-Hydride Elimination product Vinyl Silane + HI reagents1 R₃Si-I reagents2 Alkene

Caption: Simplified catalytic cycle for the silyl-Heck reaction.

References

Troubleshooting poor adhesion of dimethyl(vinyl)silane-based coatings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dimethyl(vinyl)silane-based coatings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a primary focus on poor coating adhesion.

Troubleshooting Guide: Poor Adhesion

Poor adhesion is a frequent challenge that can compromise the performance of this compound coatings. This guide outlines the most common causes and provides systematic solutions to address them.

Frequently Asked Questions (FAQs)

Q1: My this compound coating is delaminating or peeling. What are the most common causes?

A1: Poor adhesion, leading to delamination, typically stems from a few key areas.[1][2] The most common culprits are inadequate surface preparation, incorrect coating thickness, improper curing, and environmental factors like humidity.[2][3][4] Contaminants such as grease, dust, or oxides on the substrate can create a weak boundary that prevents strong chemical bonding.[5] Additionally, applying the silane (B1218182) layer too thickly or too thinly can result in cohesive failure within the silane layer itself or insufficient bonding sites, respectively.[6]

Q2: How does coating thickness affect adhesion, and what is the optimal range?

A2: The thickness of the silane primer layer is critical for optimal adhesion. A layer that is too thick can result in a weak, crosslinked silane oligomer layer, causing the bond to fail within the coating itself.[6] Conversely, a layer that is too thin will not provide enough silane molecules to form a robust, water-resistant bond with the substrate and the subsequent polymer layer.[6] While the optimal thickness is application-dependent, primer solutions typically use a silane concentration between 2-5% in a solvent, although concentrations from 0.5% to 10% can be tested for best performance.[6]

Q3: What is the proper way to prepare a substrate surface before applying a this compound coating?

A3: Proper surface preparation is the foundation of good adhesion.[5][7] The primary goal is to ensure the surface is clean and has high surface energy for good wetting.[2][5] A multi-step approach is recommended:

  • Cleaning: All contaminants like oils, grease, and dust must be removed.[4] This can be achieved by wiping with solvents such as acetone (B3395972) or isopropyl alcohol.[5]

  • Surface Activation/Roughening: For many substrates, especially metals or low-surface-energy plastics, mechanical or chemical activation is necessary.[5][8] Mechanical abrasion (e.g., sandblasting) creates micro-anchoring points, while chemical etching can remove oxide layers and improve surface energy.[5]

  • Advanced Treatments: For challenging substrates, techniques like plasma treatment can effectively clean the surface and introduce reactive chemical groups, significantly increasing surface energy and promoting covalent bonding.[8][9][10][11]

Q4: Can environmental humidity and temperature impact the adhesion of my coating?

A4: Yes, environmental conditions play a significant role.[12] Silane adhesion can decrease as relative humidity increases.[13] High humidity can deposit a moisture layer on the substrate, interfering with bond formation and potentially causing defects.[3][12] It can also affect the hydrolysis and condensation reactions of the silane, which are essential for creating the siloxane network.[14][15] Temperature affects the evaporation of solvents and the curing rate.[12] Applying coatings outside the recommended temperature and humidity ranges can lead to poor film formation and reduced adhesion.[4][12]

Q5: My coating failed even with proper surface preparation. Could the curing process be the issue?

A5: Absolutely. Improper curing is a common cause of adhesion failure.[4] The curing process involves the evaporation of the solvent and the crosslinking of the silane molecules with the substrate and themselves.[14] Heating the coated substrate can accelerate solvent removal, but temperatures should generally be kept below 125°C.[6] Excessive heat can cause the silane layer to become too crosslinked, which prevents the subsequent polymer coating from interpenetrating the silane network, thereby weakening adhesion.[6] Always adhere to the manufacturer's specified curing schedule for temperature and duration.[4]

Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and resolving poor adhesion issues.

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Investigation Path cluster_2 Potential Root Causes & Solutions start Poor Adhesion Observed (Peeling, Delamination) check_surface 1. Evaluate Substrate Preparation start->check_surface check_application 2. Review Coating Application start->check_application check_curing 3. Verify Curing Process start->check_curing check_environment 4. Assess Environment start->check_environment cause_contaminants Contaminated Surface? (Oils, Dust, Oxides) check_surface->cause_contaminants cause_thickness Incorrect Thickness? (Too Thick / Too Thin) check_application->cause_thickness cause_temp Incorrect Temp/Time? (Over/Under-curing) check_curing->cause_temp cause_humidity High Humidity? (>60% RH) check_environment->cause_humidity solution_clean Solution: Solvent Clean, Etch, or Plasma Treat Substrate cause_contaminants->solution_clean solution_thickness Solution: Adjust Silane Concentration (2-5% typical) & Re-apply cause_thickness->solution_thickness solution_temp Solution: Follow Data Sheet. Avoid >125°C for Primers cause_temp->solution_temp solution_humidity Solution: Control Environment or Use Moisture-Tolerant System cause_humidity->solution_humidity

Caption: Troubleshooting workflow for poor coating adhesion.

Data & Experimental Protocols

Quantitative Data Summary

For reproducible results, key experimental parameters must be controlled. The tables below summarize critical quantitative data gathered from technical literature.

Table 1: Recommended Silane Primer Application Parameters

Parameter Recommended Value Rationale Source
Silane Concentration 2% - 5% (in solvent) Balances sufficient surface coverage with avoiding a weak, thick oligomeric layer. A range of 0.5% to 10% may be tested for optimization. [6]
Application Solution pH 4.5 - 5.5 (Aqueous Alcohol) Acetic acid is used to adjust the pH to facilitate controlled hydrolysis and silanol (B1196071) formation. [16]
Hydrolysis Time ~5 minutes Allows for the conversion of alkoxysilanes to reactive silanol groups before application. [16]

| Curing Temperature | < 125 °C | Higher temperatures can cause excessive crosslinking of the silane primer, which reduces interpenetration and adhesion of the topcoat. |[6] |

Table 2: Influence of Environmental Factors on Coating Adhesion

Factor Condition Potential Impact on Adhesion Source
Relative Humidity High (>60% RH) - Moisture condensation on the substrate compromises bonding.[3]- Can lead to coating defects like blistering.[12]- Alters the rate of hydrolysis and condensation reactions.[13]
Low - May accelerate solvent evaporation too quickly, leading to poor film formation.[12]
Temperature High - Can cause rapid solvent evaporation, leading to defects.[12]- Risks over-curing, making the primer layer brittle and non-receptive.[6]

| | Low | - Retards the curing process, resulting in poor film formation and weaker bonds.[12] | |

Key Experimental Protocols

Protocol 1: Substrate Preparation via Cleaning and Abrasion

This protocol is suitable for general-purpose cleaning of metal substrates like steel and aluminum.

  • Solvent Degreasing: Wipe the substrate surface thoroughly with a lint-free cloth soaked in acetone or isopropyl alcohol to remove organic residues and oils.[5]

  • Mechanical Abrasion: Use sandblasting or wire brushing to roughen the metal surface.[5] This increases the surface area and creates micro-anchoring points to enhance mechanical interlocking with the coating.[5]

  • Final Cleaning: After abrasion, use a clean, dry air blast to remove all particulate matter. Follow with a final solvent wipe to ensure a completely clean and dust-free surface before primer application.[4]

Protocol 2: Surface Activation using Atmospheric Plasma Treatment

This protocol is effective for increasing the surface energy of inert substrates like polymers or for achieving a higher level of surface activation on metals.

  • Initial Cleaning: Ensure the substrate is free from gross contamination by following the solvent degreasing step in Protocol 1.

  • Plasma System Setup: Place the substrate within the atmospheric plasma treatment chamber or under the plasma head.

  • Treatment: Activate the plasma, which is typically created with compressed air.[8] The reactive species (ions and free radicals) generated in the plasma bombard the surface, removing fine contaminants and introducing polar functional groups.[8][10]

  • Post-Treatment: The surface is now highly activated and should be coated immediately for best results, as the high surface energy state can diminish over time.

Protocol 3: Application of Silane Primer from Aqueous Alcohol Solution

This is a widely used method for applying a silane coupling agent to a prepared substrate.[16]

  • Prepare the Solution: Create a 95:5 (v/v) solution of ethanol (B145695) and water.

  • Adjust pH: Add acetic acid dropwise while stirring to adjust the solution's pH to between 4.5 and 5.5.[16]

  • Add Silane: With continuous stirring, add the this compound to the solution to achieve a final concentration of 2%.[16]

  • Allow for Hydrolysis: Continue stirring for 5 minutes to allow the silane's alkoxy groups to hydrolyze into reactive silanol groups.[16]

  • Application: Immerse the prepared substrate into the silane solution for 1-2 minutes with gentle agitation.[16] Alternatively, the solution can be sprayed or wiped onto the surface.[6]

  • Rinsing: Briefly rinse the coated substrate with pure ethanol to remove any excess, unreacted silane.[16]

  • Curing: Allow the solvent to evaporate at room temperature or use a controlled heating process (e.g., in an oven at 80-110°C, ensuring the surface temperature remains below 125°C).[6] The part is now ready for the application of the topcoat.

References

Technical Support Center: Dimethyl(vinyl)silane Crosslinking Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethyl(vinyl)silane for polymer crosslinking.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product exhibits a low degree of crosslinking. What are the potential causes and how can I fix it?

A1: A low degree of crosslinking, often indicated by low gel content or poor mechanical properties, can stem from several factors throughout the experimental process.

Potential Causes & Troubleshooting Steps:

  • Insufficient Silane (B1218182) Grafting:

    • Low Initiator Concentration: The free-radical initiator (e.g., dicumyl peroxide) is crucial for grafting the vinylsilane onto the polymer backbone. Ensure the correct concentration is used. An insufficient amount will lead to a low grafting density.[1][2]

    • Inadequate Reaction Temperature/Time: The grafting reaction is temperature-dependent. Ensure the processing temperature is high enough to decompose the initiator and facilitate grafting but not so high as to cause polymer degradation.[3] Reaction time within the extruder or mixer is also critical.

    • Oxygen Inhibition: Dissolved oxygen can inhibit free-radical polymerization. It's important to purge the reaction system with an inert gas like nitrogen.[4]

  • Inefficient Moisture Curing:

    • Insufficient Moisture: The crosslinking reaction relies on the hydrolysis of the silane's alkoxy groups, which requires water.[2][3] Curing in a low-humidity environment will slow down or prevent complete crosslinking.

    • Lack of Catalyst: A catalyst, often an organotin compound like dibutyltin (B87310) dilaurate, is typically required to accelerate the hydrolysis and condensation reactions.[1][5]

    • Sub-optimal Curing Conditions: Curing at elevated temperatures (e.g., in a hot water bath or steam) significantly accelerates the crosslinking process.[2]

  • Poor Reagent Quality:

    • Old or Improperly Stored Silane: this compound is sensitive to moisture.[6] Use fresh reagents and store them under dry, inert conditions to prevent premature hydrolysis.

Q2: I'm observing premature crosslinking (scorching) during the grafting process. How can I prevent this?

A2: Premature crosslinking, or scorch, can occur during the initial melt processing stage, leading to a non-uniform and difficult-to-process material.

Potential Causes & Troubleshooting Steps:

  • Excessive Temperature: High temperatures during grafting can initiate the moisture curing reaction if any water is present.[5]

  • Presence of Moisture: Ensure all components (polymer, silane, initiator) are thoroughly dried before processing to prevent premature hydrolysis and condensation.

  • Prolonged Residence Time: Extended time in the extruder or mixer at elevated temperatures can lead to scorch. Optimize the processing parameters to minimize residence time.

Q3: The mechanical properties of my crosslinked polymer are not as expected. What should I investigate?

A3: Unmet expectations for mechanical properties like tensile strength or thermal stability are often linked to the crosslink density.[1][7]

Potential Causes & Troubleshooting Steps:

  • Non-uniform Crosslinking: This can be caused by poor dispersion of the silane and initiator in the polymer matrix. Ensure thorough mixing during the compounding stage.

  • Incorrect Silane Concentration: The concentration of this compound directly influences the crosslink density.[8] A concentration that is too low will result in fewer crosslinks, while an excessively high concentration can lead to brittleness.

  • Crystallinity Changes: The crosslinking process can affect the crystallinity of the polymer, which in turn influences its mechanical properties.[5][7] Analytical techniques like Differential Scanning Calorimetry (DSC) can be used to assess these changes.[1]

Quantitative Data Summary

The degree of crosslinking is highly dependent on the formulation. The following table summarizes the general effects of key components on the final properties.

ParameterEffect on Crosslinking DensityImpact on Mechanical Properties
This compound Concentration Increasing concentration generally increases crosslink density up to a certain point.[8]Higher crosslink density often leads to increased tensile strength, hardness, and thermal stability, but can also decrease flexibility.[1][7]
Initiator (e.g., Peroxide) Concentration Higher initiator concentration leads to more grafting sites and thus a higher potential crosslink density.[7]Similar to silane concentration, this can enhance strength and thermal resistance.
Moisture Curing Time & Temperature Longer curing times and higher temperatures promote more complete hydrolysis and condensation, increasing the final crosslink density.[2][9]Leads to improved final mechanical properties and dimensional stability.[2]

Experimental Protocols

Protocol 1: Silane Grafting of Polyethylene (B3416737)

This protocol describes a common method for grafting this compound onto a polyethylene backbone using a twin-screw extruder.

Materials:

  • Low-density polyethylene (LDPE) pellets

  • This compound

  • Dicumyl peroxide (DCP) initiator

Equipment:

  • Twin-screw extruder

  • Pelletizer

Procedure:

  • Premixing: Prepare a masterbatch by absorbing the this compound and dicumyl peroxide onto a portion of the polyethylene pellets. This ensures a more uniform distribution in the extruder.

  • Extrusion:

    • Set the extruder temperature profile to ensure the polymer is in a molten state (e.g., 160-200°C).

    • Feed the premixed masterbatch and the remaining polyethylene into the extruder.

    • The screw speed should be set to ensure adequate mixing and residence time for the grafting reaction to occur.

  • Pelletizing: The extrudate is cooled and pelletized to produce silane-grafted polyethylene pellets.

Protocol 2: Moisture Curing

This protocol outlines the process for crosslinking the silane-grafted polyethylene.

Materials:

  • Silane-grafted polyethylene pellets

  • Catalyst (e.g., dibutyltin dilaurate) masterbatch

Equipment:

  • Hot press or extruder for shaping

  • Water bath or steam autoclave

Procedure:

  • Shaping:

    • Blend the silane-grafted pellets with a catalyst masterbatch.

    • Process the blend using a hot press to mold sheets or an extruder to form other shapes (e.g., tubes, films).

  • Curing:

    • Immerse the shaped articles in a hot water bath (e.g., 80-95°C) for a specified period (e.g., 8-24 hours).[2]

    • Alternatively, expose the samples to steam in an autoclave for accelerated curing.

  • Drying: After curing, the samples should be dried to a constant weight.

Protocol 3: Determination of Gel Content

Gel content analysis is used to quantify the degree of crosslinking.

Materials:

  • Crosslinked polymer sample

  • Solvent (e.g., Xylene for polyethylene)

  • 120-mesh stainless steel cage

Equipment:

  • Soxhlet extraction apparatus or a heated solvent bath

  • Vacuum oven

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a small sample of the crosslinked polymer (W_initial) and place it inside the pre-weighed mesh cage.

  • Solvent Extraction: Immerse the cage containing the sample in a suitable solvent at an elevated temperature for an extended period (e.g., 8-24 hours) to dissolve the non-crosslinked (sol) fraction.[4]

  • Drying: Remove the cage and dry the remaining insoluble (gel) fraction in a vacuum oven until a constant weight (W_final) is achieved.

  • Calculation: The gel content is calculated as:

    • Gel Content (%) = (W_final / W_initial) * 100

Visualizations

Crosslinking_Process cluster_grafting Step 1: Silane Grafting (Melt Phase) cluster_curing Step 2: Moisture Curing (Solid Phase) PE Polymer (e.g., Polyethylene) Extruder Extruder / Mixer PE->Extruder DVS This compound DVS->Extruder Initiator Peroxide Initiator Initiator->Extruder Grafted_PE Silane-Grafted Polymer Extruder->Grafted_PE High Temp Shaped_Product Shaped Product Grafted_PE->Shaped_Product Shaping Moisture H₂O (Moisture) Crosslinked_Product Crosslinked Polymer (Si-O-Si bonds) Moisture->Crosslinked_Product Hydrolysis & Condensation Catalyst Catalyst Catalyst->Crosslinked_Product Shaped_Product->Crosslinked_Product

Caption: Two-step process for crosslinking polymers with this compound.

Troubleshooting_Workflow Start Low Crosslinking Observed CheckGrafting Check Silane Grafting Step Start->CheckGrafting CheckCuring Check Moisture Curing Step CheckGrafting->CheckCuring Yes Initiator Verify Initiator Concentration & Type CheckGrafting->Initiator No TempTime Optimize Grafting Temperature & Time CheckGrafting->TempTime No Inert Ensure Inert Atmosphere (No O₂) CheckGrafting->Inert No MoistureLevel Increase Moisture/ Humidity During Curing CheckCuring->MoistureLevel No CatalystCheck Verify Catalyst Presence & Concentration CheckCuring->CatalystCheck No CuringConditions Optimize Curing Time & Temperature CheckCuring->CuringConditions No Resolved Problem Resolved CheckCuring->Resolved Yes ReagentQuality Check Reagent Quality (Fresh Silane?) Initiator->ReagentQuality TempTime->ReagentQuality Inert->ReagentQuality MoistureLevel->ReagentQuality CatalystCheck->ReagentQuality CuringConditions->ReagentQuality ReagentQuality->Resolved

Caption: Troubleshooting workflow for low crosslinking density issues.

References

Technical Support Center: Minimizing Siloxane Byproducts in Reactions with Dimethyl(vinyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for organosilicon chemistry. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to minimize the formation of siloxane byproducts in reactions involving dimethyl(vinyl)silane.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of siloxane byproduct formation in reactions with this compound?

A1: The primary cause of siloxane byproduct formation is the presence of water in the reaction mixture. This compound, or other silylating agents, can react with water to form silanol (B1196071) intermediates. These silanols are reactive and can undergo condensation with other silanol molecules or unreacted silanes to form stable siloxane (Si-O-Si) bonds.[1]

Q2: How can I prevent the introduction of water into my reaction?

A2: To minimize water content, it is crucial to employ anhydrous reaction conditions. This includes:

  • Drying Glassware: Oven-dry all glassware at a high temperature (e.g., 120-150°C) for several hours and cool it under a stream of dry, inert gas (e.g., nitrogen or argon) immediately before use.

  • Anhydrous Solvents: Use freshly opened anhydrous solvents or distill solvents from an appropriate drying agent.

  • Dry Reagents: Use high-purity, anhydrous reagents. If necessary, reagents can be dried using standard laboratory procedures.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon to prevent atmospheric moisture from entering the system.

Q3: What role does the catalyst play in the formation of siloxane byproducts during hydrosilylation reactions?

A3: In hydrosilylation reactions, the choice of catalyst, typically a platinum complex like Karstedt's or Speier's catalyst, is critical for both the reaction rate and selectivity. While the primary role of the catalyst is to promote the addition of the Si-H bond across an unsaturated bond, certain catalysts or reaction conditions can lead to side reactions. For instance, some catalysts may have residual acidity or may be sensitive to impurities, which can inadvertently promote the hydrolysis of the silane (B1218182) and subsequent siloxane formation. The choice of a highly active and selective catalyst can help to ensure that the desired hydrosilylation reaction proceeds much faster than any potential side reactions.

Q4: Can the reaction temperature influence the formation of siloxane byproducts?

A4: Yes, reaction temperature can play a role. While higher temperatures can increase the rate of the desired reaction, they can also accelerate the rate of side reactions, including the hydrolysis of silanes and the condensation of silanols to form siloxanes. It is generally advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate.

Q5: How can I effectively remove siloxane byproducts from my reaction mixture after the reaction is complete?

A5: Several methods can be employed to remove siloxane byproducts, which are typically less polar than the desired products:

  • Silica (B1680970) Gel Chromatography: This is a very common and effective method. Due to their lower polarity, siloxanes will typically elute first from the column, allowing for their separation from the more polar product.

  • Aqueous Work-up: A carefully planned aqueous work-up can help to hydrolyze any remaining reactive silicon species and wash away some water-soluble byproducts. However, care must be taken not to induce further hydrolysis of the desired product.

  • Activated Carbon Treatment: For non-polar siloxane byproducts, stirring the crude product in a suitable solvent with activated carbon can be an effective purification method. The siloxanes adsorb onto the surface of the activated carbon, which can then be removed by filtration.[1]

Troubleshooting Guide

Q: I have performed a hydrosilylation reaction with this compound and see an unexpected, greasy byproduct in my crude material. How can I confirm if it is a siloxane?

A: You can use a combination of spectroscopic techniques to identify the byproduct.

  • ¹H NMR Spectroscopy: Siloxane byproducts will often show characteristic signals for the methyl groups on the silicon atoms, typically in the region of 0.0-0.3 ppm.

  • FTIR Spectroscopy: The presence of a strong Si-O-Si stretching vibration, usually in the range of 1000-1100 cm⁻¹, is a key indicator of a siloxane.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying volatile siloxanes. The mass spectrum will show characteristic fragmentation patterns for siloxane compounds.[2]

Q: My reaction is very sluggish, and I am concerned that increasing the temperature will lead to more byproducts. What should I do?

A: Instead of immediately increasing the temperature, consider the following:

  • Catalyst Activity: Ensure your catalyst is active. If you are using an older bottle of catalyst, its activity may be diminished. Consider using a fresh batch or a different type of catalyst.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. Experiment with different anhydrous solvents to find the optimal conditions for your specific reaction.

  • Reagent Purity: Impurities in your starting materials can inhibit the catalyst. Ensure your this compound and other reagents are of high purity.

Q: I am still observing siloxane formation despite taking precautions to exclude water. What are other potential sources of contamination?

A: While water is the most common culprit, other factors can contribute to siloxane formation:

  • Acidic or Basic Impurities: Trace amounts of acid or base on glassware or in reagents can catalyze the hydrolysis and condensation of silanes.

  • Air Exposure During Work-up: Prolonged exposure to air during the work-up and purification steps can introduce enough moisture to cause problems.

  • Silica Gel: The silica gel used for chromatography is acidic and contains surface silanol groups and water. While it is effective for purification, prolonged exposure of the product to silica gel can sometimes lead to degradation. To mitigate this, you can neutralize the silica gel with a base like triethylamine (B128534) before use, or use a less acidic stationary phase like alumina.

Data Presentation

Table 1: Effect of Water Content on Siloxane Byproduct Formation

Water Content (ppm)Expected Siloxane Byproduct YieldNotes
< 10Minimal (<1%)Requires rigorous anhydrous techniques.
50Low (1-5%)Minor byproduct formation may be observed.
100Moderate (5-15%)Significant byproduct formation is likely.
> 200High (>15%)The desired reaction may be significantly compromised.

Table 2: Influence of Catalyst Choice on Side Reactions in Hydrosilylation

CatalystRelative ActivityPotential for Side Reactions (including siloxane formation)
Karstedt's Catalyst (Pt-based)HighGenerally low, but can be sensitive to impurities.
Speier's Catalyst (H₂PtCl₆)HighCan have higher potential for side reactions due to its acidic nature.
Rhodium-based CatalystsModerate to HighCan offer different selectivity and may be less prone to certain side reactions.

Experimental Protocols

Protocol 1: Anhydrous Hydrosilylation of 1-Octene (B94956) with a Hydrosilane

This protocol provides a general procedure for the hydrosilylation of an alkene under anhydrous conditions to minimize siloxane byproduct formation.

Materials:

  • 1-Octene (freshly distilled)

  • Hydrosilane (e.g., a generic dimethyl(alkoxy)silane as a stand-in for this compound for illustrative purposes) (freshly distilled)

  • Karstedt's catalyst (or other suitable Pt catalyst)

  • Anhydrous toluene (B28343) (or other suitable anhydrous solvent)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: Oven-dry all glassware (a round-bottom flask with a magnetic stir bar, a condenser, and a dropping funnel) at 120°C for at least 4 hours. Assemble the glassware while hot and allow it to cool under a positive pressure of inert gas.

  • Reaction Setup: To the reaction flask, add 1-octene (1.0 eq) and anhydrous toluene under an inert atmosphere.

  • Catalyst Addition: Add the platinum catalyst (typically in the ppm range relative to the alkene) to the reaction flask.

  • Addition of Hydrosilane: Slowly add the hydrosilane (1.05 eq) to the reaction mixture via the dropping funnel at room temperature. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) and monitor the progress of the reaction by GC or ¹H NMR by observing the disappearance of the Si-H signal.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The crude product can be purified directly by distillation under reduced pressure or by passing it through a short plug of silica gel to remove the catalyst.

  • Purification: If further purification is needed, perform flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Removal of Siloxane Byproducts using Activated Carbon

This protocol describes a method for removing non-polar siloxane impurities from a reaction mixture.[1]

Materials:

  • Crude reaction mixture containing siloxane byproducts

  • Activated carbon

  • Anhydrous solvent (e.g., hexanes or toluene)

  • Celite or a suitable filter aid

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable anhydrous solvent in which the desired product is soluble.

  • Addition of Activated Carbon: Add activated carbon (approximately 5-10% by weight relative to the crude product) to the solution.

  • Stirring: Stir the resulting slurry at room temperature for 1-2 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.

  • Rinsing: Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain the purified product. Analyze a small sample by GC-MS or NMR to confirm the removal of siloxane impurities.

Mandatory Visualizations

Siloxane_Formation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Byproducts Silane This compound (R₃Si-H) Silanol Silanol (R₃Si-OH) Silane->Silanol Hydrolysis Water Water (H₂O) Water->Silanol Siloxane Siloxane (R₃Si-O-SiR₃) Silanol->Siloxane Condensation Silanol->Siloxane

Caption: Pathway of siloxane byproduct formation.

Troubleshooting_Workflow Start Siloxane Byproduct Suspected Confirm Confirm Presence (NMR, FTIR, GC-MS) Start->Confirm Source Identify Source Confirm->Source Byproduct Confirmed Water Water Contamination? Source->Water Reagents Reagent/Solvent Purity? Source->Reagents Conditions Reaction Conditions? Source->Conditions Dry Implement Anhydrous Techniques Water->Dry Yes PurifyReagents Purify/Dry Reagents and Solvents Reagents->PurifyReagents Yes Optimize Optimize Temperature and Catalyst Conditions->Optimize Yes PurifyProduct Purify Product (Chromatography, Activated Carbon) Dry->PurifyProduct PurifyReagents->PurifyProduct Optimize->PurifyProduct End Problem Solved PurifyProduct->End

Caption: Troubleshooting workflow for siloxane issues.

Experimental_Parameters center Siloxane Formation Water Water Content Water->center Increases Temp Reaction Temperature Temp->center Can Increase Catalyst Catalyst Choice/ Purity Catalyst->center Can Influence Atmosphere Reaction Atmosphere Atmosphere->center Influences (if not inert) Solvent Solvent Purity Solvent->center Influences (if wet)

Caption: Key parameters influencing siloxane formation.

References

Stability of dimethyl(vinyl)silane in the presence of acidic or basic reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of dimethyl(vinyl)silane in the presence of acidic and basic reagents. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under acidic conditions?

A1: this compound is susceptible to cleavage of the vinyl-silicon bond under acidic conditions, a reaction known as protodesilylation. This reaction is often exothermic and can lead to the formation of ethene gas and a dimethylsilyl species.[1] The reactivity is dependent on the strength of the acid, temperature, and solvent. Generally, stronger acids and higher temperatures accelerate the decomposition. The stereochemistry of the vinyl group is typically retained during this process.

Q2: How does the stability of this compound compare to vinylalkoxysilanes in acidic media?

A2: Vinylalkoxysilanes, such as vinyltrimethoxysilane (B1682223) (VTMS), undergo hydrolysis of the alkoxy groups in addition to the potential cleavage of the vinyl-silicon bond. The hydrolysis of the Si-O-C bond is often faster than the cleavage of the Si-C bond, especially under mild acidic conditions. This compound lacks these hydrolyzable alkoxy groups, so its primary mode of decomposition in acidic media is the direct cleavage of the vinyl-silicon bond. Therefore, under identical acidic conditions, the decomposition pathway of this compound is more direct, but not necessarily slower, than that of a vinylalkoxysilane.

Q3: What is the expected stability of this compound in the presence of basic reagents?

A3: The stability of this compound in the presence of bases is more nuanced. It is relatively stable in the presence of weaker, non-nucleophilic bases. However, strong bases, particularly those that can act as nucleophiles, can induce cleavage of the silicon-vinyl bond. For instance, while it may show good stability in the presence of a hindered base like diisopropylethylamine (DIPEA), stronger nucleophilic bases like potassium tert-butoxide can cleave the C-Si bond. The presence of catalysts, such as palladium complexes, can activate the vinylsilane and promote reactions even with milder bases like fluoride (B91410) ions (e.g., from TBAF).

Q4: Are there any specific reagents that are known to be compatible or incompatible with this compound?

A4:

  • Generally Compatible (under inert and anhydrous conditions):

    • Weak, non-nucleophilic organic bases (e.g., triethylamine, DIPEA).

    • Aprotic solvents (e.g., THF, diethyl ether, toluene, dichloromethane).

    • Mild Lewis acids at low temperatures (though reactivity should be assessed on a case-by-case basis).

  • Potentially Incompatible/Reactive:

    • Strong protic acids (e.g., HCl, H₂SO₄, HI).

    • Strong Lewis acids, especially at elevated temperatures.

    • Strong nucleophilic bases (e.g., organolithium reagents, Grignard reagents, alkoxides like KOtBu).

    • Fluoride ion sources (e.g., TBAF), especially in the presence of a catalyst.

    • Aqueous acidic or basic solutions.

Q5: How can I monitor the stability of this compound in my reaction mixture?

A5: The stability of this compound can be monitored using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to monitor the disappearance of the vinyl proton signals of this compound and the appearance of new signals from degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify volatile components in the reaction mixture, allowing for the quantification of remaining this compound and the detection of any volatile byproducts.

Troubleshooting Guides

Issue 1: Unexpected consumption of this compound in the presence of a supposed non-reactive acid.

Potential Cause Troubleshooting Step
Trace amounts of water Ensure all reagents and solvents are rigorously dried. Water can facilitate protodesilylation, especially in the presence of even catalytic amounts of acid.
Acid strength underestimated The pKa of the acidic species in the chosen solvent may be lower than anticipated. Consider using a weaker acid or a less polar solvent to temper the acidity.
Elevated temperature Protodesilylation is accelerated by heat. Run the reaction at a lower temperature and monitor for stability.
Lewis acid activity If a Lewis acid is present, it may be coordinating to the vinyl group, activating it for cleavage. Reduce the amount of Lewis acid or conduct the reaction at a lower temperature.

Issue 2: Degradation of this compound observed when using a basic reagent.

Potential Cause Troubleshooting Step
Base is too nucleophilic The base may be directly attacking the silicon atom. Switch to a more sterically hindered, less nucleophilic base (e.g., from n-BuLi to LDA).
Presence of catalytic impurities Trace metals from previous reactions or reagents could be catalyzing the decomposition. Use high-purity reagents and ensure glassware is scrupulously clean.
Reaction with solvent Certain solvents can be deprotonated by strong bases to generate nucleophiles that react with the silane. Ensure the solvent is compatible with the chosen base.

Quantitative Data Summary

The following table summarizes apparent rate constants for the hydrolysis of vinylalkoxysilanes, which can provide a qualitative understanding of the influence of pH on the stability of the vinyl-silicon bond, although direct quantitative data for this compound is not widely available. It is important to note that the presence of alkoxy groups introduces a hydrolysis pathway not present for this compound.

SilaneConditionApparent Rate Constant (k, M⁻¹s⁻¹)
Vinyltrimethoxysilane (VTMS)Neutral (water-acetonitrile)1.3 x 10⁻⁶
Vinyltrimethoxysilane (VTMS)Acidic (HCl)Rate increases by up to four orders of magnitude compared to neutral.
Vinyltrimethoxysilane (VTMS)Basic (NaOH)Rate increases dramatically compared to neutral.
Vinyltriethoxysilane (VTES)Basic (NaOH)Hydrolysis is about 50 times slower than VTMS due to steric hindrance.

Data adapted from a study on the hydrolysis of vinyltrialkoxysilanes.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound in an Acidic Medium by ¹H NMR Spectroscopy

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound of known concentration in a deuterated aprotic solvent (e.g., CDCl₃ or C₆D₆).

    • Prepare a stock solution of the desired acid (e.g., trifluoroacetic acid) of known concentration in the same deuterated solvent.

  • Reaction Setup:

    • In a clean, dry NMR tube, add a precise volume of the this compound stock solution.

    • Acquire an initial ¹H NMR spectrum (t=0) to establish the initial concentration and integration of the vinyl proton signals (typically in the range of 5.5-6.5 ppm).

  • Initiation of Reaction:

    • Add a precise volume of the acid stock solution to the NMR tube.

    • Quickly mix the contents and start a timer.

  • Data Acquisition:

    • Acquire ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected rate of reaction.

  • Data Analysis:

    • For each spectrum, integrate the vinyl proton signals of this compound.

    • Normalize the integrals against a stable internal standard or the solvent peak.

    • Plot the concentration of this compound versus time to determine the rate of decomposition.

Protocol 2: Analysis of this compound Degradation by GC-MS

  • Sample Preparation:

    • Prepare a reaction mixture containing this compound and the acidic or basic reagent in a suitable volatile solvent.

    • At specified time points, withdraw an aliquot of the reaction mixture.

  • Quenching:

    • Immediately quench the reaction by neutralizing the acid or base. For acidic reactions, a weak base wash (e.g., saturated NaHCO₃) can be used. For basic reactions, a mild acid wash may be appropriate, followed by drying over an anhydrous salt (e.g., Na₂SO₄).

  • GC-MS Analysis:

    • Inject a small volume of the quenched and dried organic layer into the GC-MS.

    • GC Conditions (Example):

      • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

      • Injector Temperature: 250 °C.

      • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

      • Carrier Gas: Helium.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-300.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Quantify the amount of this compound remaining by integrating the peak area and comparing it to a calibration curve.

    • Analyze other peaks in the chromatogram to identify potential degradation products.

Visualizations

Acidic_Cleavage_Pathway reagent This compound intermediate Carbocation intermediate (β to Silicon) reagent->intermediate Electrophilic attack proton H+ product1 Ethene intermediate->product1 C-Si bond cleavage product2 Dimethylsilyl cation intermediate->product2 C-Si bond cleavage

Caption: Acid-catalyzed cleavage of this compound.

Stability_Troubleshooting_Logic start Unstable this compound Observed condition Acidic or Basic Conditions? start->condition acid_check Check for water, acid strength, and temperature condition->acid_check Acidic base_check Check for nucleophilicity, catalytic impurities, and solvent reactivity condition->base_check Basic solution_acid Dry reagents/solvents, use weaker acid, lower temperature acid_check->solution_acid solution_base Use hindered base, purify reagents, choose compatible solvent base_check->solution_base

Caption: Troubleshooting logic for this compound instability.

References

Technical Support Center: Purification Strategies for Stille Reactions Involving Vinylstannanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of tin byproducts from Stille reactions involving vinylstannanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common organotin byproducts I need to remove after a Stille reaction with vinylstannanes?

A1: The primary byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and any unreacted vinylstannane starting material. Depending on the reaction conditions, hexaalkylditins (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH) may also be present.[1][2] These byproducts are known for their toxicity, and their removal is crucial for the purity of the final compound, which is especially important for pharmaceutical applications.[3][4]

Q2: What is the most common and effective method for removing these tin byproducts?

A2: The most widely recommended and effective method is a workup using an aqueous solution of potassium fluoride (B91410) (KF).[5][6] This procedure converts the organotin byproducts into highly insoluble organotin fluorides, which can then be easily removed by filtration.[5][6]

Q3: How can I determine if my purified product is still contaminated with organotin residues?

A3: ¹H NMR spectroscopy is a reliable method for detecting trace organotin impurities. The characteristic signals for tributyltin or trimethyltin (B158744) groups are typically found in the upfield region of the spectrum (around 0.8-1.5 ppm). For more sensitive quantitative analysis at very low levels (ppm), techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are required.[5]

Q4: Are there alternatives to using potassium fluoride for organotin removal?

A4: Yes, several alternatives exist. Flash chromatography using silica (B1680970) gel pre-treated with 2-5% triethylamine (B128534) in the eluent is a common and effective method.[5][7] Another highly effective technique is to use a stationary phase for column chromatography composed of silica gel mixed with 10% w/w anhydrous potassium carbonate.[1][6] Chemical scavengers can also be employed to convert organotin byproducts into species that are more easily separated by chromatography or extraction.[5]

Q5: Can I minimize the formation of organotin byproducts from the start?

A5: While completely avoiding stoichiometric byproducts in a standard Stille reaction is difficult, their formation can be managed. Using a slight excess of the vinylstannane is typical, but a large excess can lead to more waste.[6] Additionally, ensuring the reaction is performed under an inert atmosphere can prevent oxygen-initiated side reactions that can lead to homocoupling of the organostannane.[6] More advanced techniques involve using a catalytic amount of the tin reagent with an in situ recycling system.[8][9][10][11]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Tin residues still present after aqueous KF wash. 1. Insufficient stirring or contact time: The reaction between KF and the tin byproducts may be incomplete. 2. Formation of an emulsion or precipitate at the interface: This can trap the product or prevent efficient separation.[1] 3. The specific tin byproduct is not efficiently converted to the fluoride: For instance, tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃) may require pretreatment.[2]1. Increase stirring time: Vigorously stir the biphasic mixture for at least one hour to ensure complete precipitation.[2] 2. Filter through Celite: If a solid precipitate forms at the interface, filter the entire mixture through a pad of Celite® to remove the solid organotin fluoride.[1][5] 3. Pre-treat with iodine (I₂): Before the KF wash, treat the reaction mixture with iodine to convert Bu₃SnH and Bu₃SnSnBu₃ to Bu₃SnI, which is more readily precipitated by KF.[1][2]
Low product yield after purification. 1. Product adsorption onto precipitated organotin fluorides: The desired compound may have an affinity for the solid precipitate.[5] 2. Product degradation on silica gel: The acidic nature of standard silica gel can decompose sensitive products.[5]1. Thoroughly wash the filter cake: After filtration, wash the Celite® pad and precipitate with the organic solvent used in the workup to recover any adsorbed product.[2] 2. Use treated silica gel or an alternative stationary phase: Deactivate the silica gel with triethylamine in the eluent, or use a less acidic stationary phase like basic alumina.[2][6]
Product is sensitive to water. Aqueous workups are not suitable for water-sensitive compounds.Employ non-aqueous purification methods: - Flash chromatography with triethylamine-treated silica: This method avoids an aqueous wash.[5][7] - Chromatography with potassium carbonate-impregnated silica: This is another effective non-aqueous method.[1][6]
Solid product is difficult to purify. Standard aqueous workups and chromatography may be less effective for solid materials.Utilize recrystallization: Slurrying the crude solid product in a suitable solvent, followed by filtration and recrystallization, can significantly reduce tin contamination.[1]

Quantitative Data on Purification Methods

Purification Method Reported Efficiency of Tin Removal Advantages Disadvantages
Aqueous KF Wash & Filtration >95%[5]High efficiency, cost-effective, simple procedure.[5]May not be suitable for water-sensitive compounds; can form emulsions.[1][5]
Flash Chromatography (Silica Gel) 90-99%[5]Widely applicable, can separate a range of impurities.Can be time-consuming, potential for product degradation on acidic silica.[5]
Flash Chromatography (Triethylamine-treated Silica) >98%[5]Minimizes product degradation, improves separation.[5]Requires pre-treatment of the stationary phase.[5]
Flash Chromatography (Potassium Carbonate/Silica Gel) Reduces organotin impurities to below 15 ppm.[1]Highly effective for achieving very low tin levels.Requires preparation of the mixed stationary phase.
Chemical Scavengers (e.g., AlMe₃, NaOH) >95%[5]Effective for specific types of organotin byproducts.Reagents can be hazardous and may not be compatible with all functional groups.[5]
Fluoride Workup and Column Chromatography Not Detectable (by ICP analysis).[1]Can achieve complete removal of tin.A multi-step purification process.

Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash
  • Reaction Quench and Dilution: Once the Stille reaction is complete, cool the reaction mixture to room temperature. Dilute it with a suitable organic solvent such as ethyl acetate (B1210297) or diethyl ether.[5][6]

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add a saturated aqueous solution of potassium fluoride (KF); a 1M solution can also be used.[5][6] A common practice is to use a volume of KF solution equal to the volume of the organic solvent.[5]

  • Stirring: Shake the separatory funnel vigorously for at least 1-2 minutes.[6] For larger scale reactions, mechanical stirring of the biphasic mixture for at least one hour is recommended.[3] A white precipitate of organotin fluoride may form.[6]

  • Filtration: If a significant precipitate forms, filter the entire mixture through a pad of Celite® to remove the solid organotin fluoride.[1][5]

  • Separation and Further Washes: Transfer the filtrate back to the separatory funnel and separate the organic and aqueous layers. Wash the organic layer sequentially with water and then brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[5] Further purification by flash column chromatography may be necessary.[5]

Protocol 2: Flash Chromatography with Triethylamine-Treated Silica Gel
  • Preparation of Stationary Phase: Prepare a slurry of silica gel in the desired non-polar eluent (e.g., hexane). Add triethylamine to the slurry to a final concentration of 2-5% (v/v).[5]

  • Column Packing: Pack a chromatography column with the prepared triethylamine-treated silica gel slurry.

  • Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Load the adsorbed product onto the column.

  • Elution: Elute the column with an appropriate solvent system to separate the desired product from the organotin byproducts. Monitor the fractions by TLC.

  • Concentration: Collect the fractions containing the pure product and concentrate them under reduced pressure.

Protocol 3: Flash Chromatography with Potassium Carbonate/Silica Gel
  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[1]

  • Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not required.[1]

  • Column Packing: Prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.[1]

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with a suitable solvent system to separate the desired product from the immobilized organotin impurities.[1]

Visualizations

Stille_Purification_Workflow start Crude Stille Reaction Mixture decision Water Sensitive Product? start->decision kf_workup Aqueous KF Workup filtration Filtration through Celite® kf_workup->filtration extraction Aqueous Extraction filtration->extraction chromatography Flash Chromatography extraction->chromatography product Purified Product chromatography->product decision->kf_workup No alt_chromatography Chromatography on Treated Silica (Et3N or K2CO3) decision->alt_chromatography Yes alt_chromatography->product

Caption: Decision workflow for purification of Stille coupling products.

KF_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase Bu3SnX Bu3Sn-X (Soluble Tin Byproduct) Bu3SnF {Bu3Sn-F | (Insoluble Precipitate)} Bu3SnX->Bu3SnF Precipitation KF K+ F- (Potassium Fluoride) KF->Bu3SnF

Caption: Mechanism of organotin byproduct removal using KF.

References

Technical Support Center: Overcoming Steric Hindrance in the Derivatization of Bulky Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the derivatization of sterically hindered secondary and tertiary alcohols.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of bulky alcohols. Follow the diagnostic questions to identify and resolve experimental problems.

Q1: Why is my reaction yield low or non-existent when attempting to derivatize a sterically hindered alcohol?

A1: Low or no yield is a frequent issue when dealing with bulky substrates. The cause is often a combination of steric impediment, inappropriate reagent choice, or suboptimal reaction conditions. Follow this troubleshooting workflow to diagnose the problem.

Troubleshooting Workflow: Low Reaction Yield

LowYieldTroubleshooting start Start: Low or No Yield check_reagent Is the coupling agent/catalyst potent enough for hindered substrates? start->check_reagent check_conditions Are the reaction conditions optimized (temperature, time, concentration)? check_reagent->check_conditions Yes solution_reagent SOLUTION: - Switch to a more powerful method (e.g., Yamaguchi, Shiina, or Bi(OTf)3-catalyzed acylation). - For Mitsunobu, use a more acidic p-nitrobenzoic acid. check_reagent->solution_reagent No check_moisture Are all reagents, solvents, and glassware strictly anhydrous? check_conditions->check_moisture Yes solution_conditions SOLUTION: - Increase reaction temperature. - Extend reaction time. - For macrolactonization, use high-dilution conditions. check_conditions->solution_conditions No check_nucleophile For esterifications, is the nucleophilicity of the acid appropriate? check_moisture->check_nucleophile Yes solution_moisture SOLUTION: - Dry solvents over molecular sieves. - Flame-dry glassware under vacuum. - Use fresh, high-quality anhydrous reagents. check_moisture->solution_moisture No solution_nucleophile SOLUTION: - For Mitsunobu inversions of hindered alcohols, using a more acidic carboxylic acid like 4-nitrobenzoic acid can significantly improve yields. check_nucleophile->solution_nucleophile No end_success Problem Resolved check_nucleophile->end_success Yes solution_reagent->end_success solution_conditions->end_success solution_moisture->end_success solution_nucleophile->end_success

Caption: Troubleshooting workflow for low-yield derivatization reactions.

Q2: My reaction is producing significant amounts of side products. How can I improve selectivity?

A2: Side product formation, such as N-acylurea in Steglich esterifications or elimination products with tertiary alcohols, can complicate purification and reduce yields.[1][2]

  • Issue: N-acylurea formation in DCC-mediated esterifications. This occurs when the O-acylisourea intermediate undergoes a 1,3-rearrangement instead of reacting with the alcohol.[2]

    • Solution: Add a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) (approx. 5 mol%). DMAP acts as an acyl transfer agent, forming a more reactive intermediate that rapidly reacts with the alcohol and suppresses the side reaction.[1][2]

  • Issue: Elimination byproducts with tertiary alcohols. Tertiary alcohols are prone to elimination to form alkenes, especially under acidic conditions like the Fischer esterification.[1]

    • Solution: Use milder, neutral conditions. The Steglich[1], Yamaguchi[3][4], or Bi(OTf)₃-catalyzed acylations are excellent alternatives that avoid harsh acidic environments.[5][6]

  • Issue: Orthoester side products in glycosylations.

    • Solution: Employing a 2-chloro-2-methylpropanoic ester as a steering group in Schmidt glycosidation reactions can prevent the formation of orthoester side products.[7][8]

Frequently Asked Questions (FAQs)

Q3: Which esterification method is best suited for a highly hindered tertiary alcohol?

A3: Standard methods like Fischer esterification are often ineffective for tertiary alcohols.[1] For these challenging substrates, more powerful and specialized methods are required. The choice depends on the specific substrate and desired ester.

Method Selection Guide for Esterification

MethodSelection start Start: Select Esterification Method for Bulky Alcohol is_acid_labile Is the substrate acid-sensitive? start->is_acid_labile need_inversion Is inversion of stereochemistry required? is_acid_labile->need_inversion No steglich Steglich Esterification: Good for acid-sensitive substrates. Mild, uses DCC/DMAP. is_acid_labile->steglich Yes is_tertiary Is the alcohol tertiary or highly hindered secondary? need_inversion->is_tertiary No mitsunobu Mitsunobu Reaction: Ideal for inversion of chiral secondary alcohols. Use p-nitrobenzoic acid for hindered cases. need_inversion->mitsunobu Yes yamaguchi Yamaguchi Esterification: Excellent for hindered substrates. High yields, mild conditions. is_tertiary->yamaguchi Yes shiina Shiina Macrolactonization/Esterification: Powerful for macrocycles and hindered esters using specific benzoic anhydrides. is_tertiary->shiina Also consider bi_otf3 Bi(OTf)3-Catalyzed Acylation: Very powerful for tertiary alcohols using acid anhydrides. Mild conditions, low catalyst loading. yamaguchi->bi_otf3 If anhydride (B1165640) is used

Caption: Decision tree for selecting an appropriate esterification method.

Comparison of Key Esterification Methods
MethodKey ReagentsTypical ConditionsStrengths for Hindered AlcoholsLimitations
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride (TCBC), Et₃N, DMAPToluene (B28343) or THF, rtHigh yields, regioselective, effective for macrolactonization and intermolecular esterification.[3][4][9][10][11]Requires a two-step, one-pot procedure (anhydride formation then alcohol addition).[9]
Steglich Esterification Dicyclohexylcarbodiimide (DCC) or EDC, DMAP (cat.)CH₂Cl₂, rtVery mild conditions, suitable for acid-labile substrates, good for forming t-butyl esters.[1][2][12][13]Risk of N-acylurea side product; removal of dicyclohexylurea (DCU) byproduct can be difficult.[2]
Mitsunobu Reaction Triphenylphosphine (B44618) (PPh₃), DEAD or DIAD, Carboxylic AcidTHF or Toluene, <10°C to rtAchieves inversion of stereochemistry at chiral centers.[14][15] Modified with 4-nitrobenzoic acid for better yields with hindered alcohols.[14][16]Sensitive to steric hindrance; can fail with highly congested alcohols.[17] Stoichiometric amounts of phosphine (B1218219) oxide byproduct.
Bi(OTf)₃-Catalyzed Acylation Bismuth triflate (Bi(OTf)₃) (cat.), Acid AnhydrideNeat or CH₂Cl₂, rtExtremely powerful for acylating tertiary and other demanding alcohols with very low catalyst loading.[5][6][18]Limited to the use of acid anhydrides as the acylating agent.[5]
Shiina Macrolactonization 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAPToluene, high dilutionHighly effective for forming large-ring macrolactones from hydroxy acids.[19][20][21]Primarily developed for intramolecular cyclizations, though intermolecular versions exist.[22]
Q4: How can I effectively silylate a bulky tertiary alcohol?

A4: Silylating tertiary alcohols is challenging due to steric clash. The ease of silylation follows the order: primary > secondary > tertiary alcohol.[23] Success depends on choosing a powerful silylating agent and optimizing reaction conditions.

  • Reagent Choice: Standard reagents may be insufficient. More reactive silylating agents or the use of a catalyst is often necessary.

    • Powerful Reagents: Silylamides like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are more potent than silylamines.[24]

    • Catalysts: Adding trimethylchlorosilane (TMCS) as a catalyst to BSTFA significantly enhances its reactivity, making it suitable for moderately hindered compounds.[23][25] For very hindered substrates, stronger catalysts like N-methylimidazole with iodine can be effective.[26]

  • Reaction Conditions: Forcing conditions may be required.

    • Temperature & Time: Heating the reaction mixture (e.g., 60-70°C) for an extended period (from 30 minutes to several hours) is common for difficult substrates.[23][24][25]

    • Anhydrous Conditions: Silylating reagents are highly sensitive to moisture, which can consume the reagent and halt the reaction.[23][27] Ensure all glassware is flame-dried and solvents are anhydrous.

Silylating Agents and Conditions for Hindered Alcohols
Silylating AgentCatalystTypical ConditionsComments
Hexamethyldisilazane (HMDS)TMSCl (cat.)Neat or inert solvent, 40-50°CReaction is slow for tertiary alcohols.[28]
BSTFATMCS (1-10%)Pyridine or other solvent, 60°C, 30 min - 16 hrsA very common and effective combination for moderately hindered alcohols.[23][25]
Trimethyliodosilane (TMSI) / HMDSNoneNeat or inert solventTMSI is more reactive than TMSCl and can be used for hindered alcohols.[28]
TBDMSClN-methylimidazole + I₂Acetonitrile, 24-40°CEfficient method for silylating primary, secondary, and tertiary alcohols.[26]

Experimental Protocols

Protocol 1: Yamaguchi Esterification of a Hindered Alcohol[5][6][19]

This two-step, one-pot procedure is highly effective for coupling sterically demanding alcohols and carboxylic acids.

  • Anhydride Formation:

    • Dissolve the carboxylic acid (1.0 equiv) and triethylamine (B128534) (Et₃N) (1.1 equiv) in anhydrous toluene or THF under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0°C.

    • Add 2,4,6-trichlorobenzoyl chloride (TCBC) (1.05 equiv) dropwise.

    • Stir the mixture at room temperature for 2 hours. The formation of triethylamine hydrochloride precipitate will be observed.

  • Esterification:

    • In a separate flask, dissolve the sterically hindered alcohol (1.2 equiv) and 4-dimethylaminopyridine (B28879) (DMAP) (2.0-3.0 equiv) in the same anhydrous solvent.

    • Add the solution of the alcohol and DMAP to the mixed anhydride mixture from step 1.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Protocol 2: Steglich Esterification of an Acid-Labile Bulky Alcohol[3][4][15]

This method uses mild conditions, ideal for substrates sensitive to acid.

  • Reaction Setup:

    • Dissolve the carboxylic acid (1.0 equiv), the bulky alcohol (1.1 equiv), and a catalytic amount of DMAP (0.05-0.1 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

  • Coupling:

    • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) to the solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with additional CH₂Cl₂.

    • Combine the filtrates and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3: Modified Mitsunobu Reaction for Inversion of a Hindered Secondary Alcohol[1][16]

Using a more acidic carboxylic acid enhances the reaction rate and yield for sterically encumbered alcohols.

  • Reaction Setup:

    • Dissolve the hindered secondary alcohol (1.0 equiv), 4-nitrobenzoic acid (1.2 equiv), and triphenylphosphine (PPh₃) (1.2 equiv) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0°C.

  • Reagent Addition:

    • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equiv) dropwise to the cooled solution. Maintain the temperature below 10°C during addition, as the reaction can be exothermic.[14] A yellow-orange color will develop.

    • Allow the reaction to stir at room temperature for 5-24 hours. Longer reaction times are often necessary for hindered substrates.[14]

  • Workup and Purification:

    • Concentrate the reaction mixture in vacuo.

    • Purify the crude residue directly by column chromatography to isolate the inverted 4-nitrobenzoate (B1230335) ester. The triphenylphosphine oxide byproduct can often be challenging to remove completely.

  • Ester Cleavage (if required):

    • The resulting ester can be saponified using standard conditions (e.g., LiOH in THF/water or K₂CO₃ in methanol) to yield the inverted alcohol.

Protocol 4: Bi(OTf)₃-Catalyzed Acylation of a Tertiary Alcohol[7][8][17]

This highly efficient protocol is one of the most powerful methods for acylating sterically demanding alcohols.

  • Reaction Setup:

    • To a flask containing the tertiary alcohol (1.0 equiv), add the acid anhydride (e.g., acetic anhydride or pivalic anhydride) (1.5-2.0 equiv). The reaction can often be run neat or in an anhydrous solvent like CH₂Cl₂.

    • Add bismuth(III) triflate (Bi(OTf)₃) as a catalyst (0.005–1 mol%).

  • Reaction:

    • Stir the mixture at room temperature. The reaction is often rapid, proceeding to completion within 10 minutes to a few hours. Monitor by TLC or GC-MS.

  • Workup and Purification:

    • Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ to neutralize the acid and quench the catalyst.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Note on Purification: For less reactive anhydrides like pivalic anhydride, unreacted anhydride can be difficult to separate. A methanolysis step can be employed: after the reaction, add methanol (B129727) to the mixture to convert the remaining anhydride into the easily separable methyl ester.[5][18]

    • Purify the crude product by column chromatography.

References

Validation & Comparative

A Comparative Analysis of Dimethyl(vinyl)silane and Vinyltrimethoxysilane as Coupling Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance of dimethyl(vinyl)silane and vinyltrimethoxysilane (B1682223), supported by structural differences and established experimental protocols, to aid in the selection of the optimal coupling agent for surface modification applications.

Silane (B1218182) coupling agents are essential organosilicon compounds that function as molecular bridges between inorganic and organic materials, enhancing adhesion and compatibility at the interface.[1] Their utility is paramount in fields ranging from materials science to drug delivery, where the stability and functionality of modified surfaces are critical. This guide provides a comparative analysis of two vinyl-functionalized silanes, this compound and vinyltrimethoxysilane, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

The efficacy of silane coupling agents stems from their dual reactivity.[2] The silicon-functional moiety of the molecule reacts with inorganic substrates, while the organo-functional group interacts with an organic matrix. In the case of the two silanes under comparison, the vinyl group serves as the reactive site for polymerization with organic resins.[3] The primary distinction between this compound and vinyltrimethoxysilane lies in their hydrolyzable groups, which dictates their reaction mechanism and the nature of the resulting interfacial layer.

Performance Comparison: A Structural Perspective

Vinyltrimethoxysilane possesses three methoxy (B1213986) groups that undergo hydrolysis in the presence of water to form reactive silanol (B1196071) groups (-Si-OH).[3][4] These silanols can then condense with hydroxyl groups on the surface of an inorganic substrate, forming stable covalent bonds.[2] They can also self-condense to form a cross-linked polysiloxane network at the interface.[4] This trifunctional nature allows for the formation of a robust, three-dimensional network, which can significantly enhance adhesion and durability.[5]

In contrast, this compound is a monofunctional silane in terms of its hydrolyzable group (inferred from its chemical structure, as it has only one silicon-hydrogen bond that can be considered for hydrolysis or it may have a single alkoxy group not specified in the name but implied by its function as a coupling agent). This structural difference suggests that it will form a more linear, less cross-linked layer at the substrate interface. The degree of cross-linking can influence the mechanical properties of the interfacial region, with a more rigid interface generally provided by trifunctional silanes like vinyltrimethoxysilane.

The following table summarizes the key structural and inferred performance differences between the two silanes.

PropertyThis compoundVinyltrimethoxysilane
Chemical Structure (CH₃)₂SiH(CH=CH₂) (assuming a silane hydride) or (CH₃)₂(CH₂=CH)SiORCH₂=CHSi(OCH₃)₃
Number of Hydrolyzable Groups One (inferred)Three
Cross-linking Potential Low (linear chains)High (3D network)
Inferred Interfacial Layer More flexibleMore rigid
Hydrolysis Rate Dependent on the specific hydrolyzable groupGenerally fast (methoxy groups)[4][6]
Primary Applications Surface modification, crosslinking[7]Adhesion promoter, crosslinking agent, surface modifier[8]

Mechanism of Action: The Silane Coupling Process

The fundamental mechanism for both silanes involves a two-step process of hydrolysis and condensation.

  • Hydrolysis: The hydrolyzable groups on the silicon atom react with water to form reactive silanol groups. For vinyltrimethoxysilane, this results in the formation of up to three silanol groups per molecule.[3]

  • Condensation: These silanol groups can then undergo two types of condensation reactions:

    • Interfacial Bonding: They can form covalent bonds (Si-O-Substrate) with hydroxyl groups present on the surface of an inorganic substrate.

    • Self-Condensation: They can react with other silanol groups to form a siloxane network (Si-O-Si).[4]

The vinyl functional group remains available to react with the organic polymer matrix, typically through free-radical polymerization, creating a strong chemical bond between the inorganic substrate and the organic material.[8]

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_polymerization Polymer Interaction Silane Vinyl Silane (in solution) Silanol Reactive Silanol (-Si-OH) Silane->Silanol + H₂O Siloxane Polysiloxane Network (-Si-O-Si-) Silanol->Siloxane Self-condensation Bonded_Substrate Covalently Bonded Substrate Silanol->Bonded_Substrate Interfacial Bonding Substrate Inorganic Substrate with -OH groups Coupled_Interface Coupled Interface Bonded_Substrate->Coupled_Interface Organic_Polymer Organic Polymer Organic_Polymer->Coupled_Interface Vinyl Group Polymerization

General mechanism of silane coupling agents at an interface.

Experimental Protocols

The following is a general experimental protocol for the surface treatment of an inorganic substrate with a vinylsilane coupling agent. This can be adapted for both this compound and vinyltrimethoxysilane.

Objective: To modify the surface of a substrate to improve adhesion to a polymer matrix.

Materials:

  • Substrate (e.g., glass slides, silica (B1680970) particles)

  • Vinylsilane coupling agent (this compound or vinyltrimethoxysilane)

  • Ethanol (B145695) (or methanol (B129727) for methoxy silanes)[7]

  • Deionized water

  • Acetic acid

  • Beakers, magnetic stirrer, and stir bar

  • Drying oven

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrate to remove any organic contaminants. This can be achieved by sonication in a detergent solution, followed by rinsing with deionized water and ethanol.

    • Dry the substrate in an oven at 110-120°C for 1-2 hours to ensure a dry surface and the presence of hydroxyl groups.

  • Silane Solution Preparation:

    • Prepare a 95:5 (v/v) ethanol-water solution in a beaker.[1]

    • Adjust the pH of the solution to 4.5-5.5 with a few drops of acetic acid. This acidic condition promotes the hydrolysis of the silane.[1][9]

    • Add the vinylsilane coupling agent to the solution with vigorous stirring to a final concentration of 1-2% (v/v).[1]

    • Continue stirring for at least 5-10 minutes to allow for the hydrolysis of the silane and the formation of silanol groups.[1]

  • Surface Treatment:

    • Immerse the cleaned and dried substrate into the silane solution.

    • Agitate the solution gently for 2-5 minutes to ensure uniform coating.

    • Remove the substrate from the solution and rinse briefly with fresh ethanol to remove any excess, unreacted silane.[1]

  • Curing:

    • Cure the treated substrate in an oven at 110-120°C for 10-30 minutes.[1] This step promotes the condensation of the silanol groups with the substrate and with each other, forming a stable siloxane layer.

    • Alternatively, the substrate can be air-dried at room temperature for 24 hours.[1]

  • Characterization (Optional):

    • The effectiveness of the surface treatment can be evaluated using various surface analysis techniques, such as contact angle measurements to assess changes in surface energy, or spectroscopic methods like FTIR to confirm the presence of the silane layer.[10][11]

G start Start sub_prep Substrate Preparation (Cleaning & Drying) start->sub_prep sol_prep Silane Solution Preparation (Hydrolysis) sub_prep->sol_prep surf_treat Surface Treatment (Immersion & Rinsing) sol_prep->surf_treat curing Curing (Drying/Heating) surf_treat->curing characterization Characterization (e.g., Contact Angle, FTIR) curing->characterization end End characterization->end

Experimental workflow for surface modification with silane coupling agents.

Conclusion

The choice between this compound and vinyltrimethoxysilane as a coupling agent will depend on the specific requirements of the application. Vinyltrimethoxysilane, with its three hydrolyzable groups, is capable of forming a highly cross-linked and rigid interfacial layer, which is often desirable for maximizing adhesion strength.[5] this compound, being monofunctional, will likely form a more linear and flexible interface. This could be advantageous in applications where some degree of interfacial flexibility is required to accommodate thermal stresses or other mechanical strains. Researchers should consider the desired mechanical properties of the final composite material, the processing conditions, and the nature of both the inorganic substrate and the organic polymer when selecting the appropriate vinylsilane coupling agent. Further empirical studies directly comparing these two silanes under identical conditions are warranted to provide more definitive quantitative guidance.

References

A Comparative Guide to the Reactivity of Dimethyl(vinyl)silane and Chlorodimethylvinylsilane for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of organosilane reagents is paramount for the rational design of synthetic pathways and the development of novel materials. This guide provides an objective comparison of the reactivity of two key vinylsilane derivatives: dimethyl(vinyl)silane and chlorodimethylvinylsilane (B155262). The comparison is supported by experimental data and theoretical calculations, offering insights into their performance in crucial reactions such as hydrosilylation and polymerization.

The primary distinction between this compound and chlorodimethylvinylsilane lies in the substitution at the silicon atom. This compound possesses two methyl groups, while chlorodimethylvinylsilane features one methyl group and one electron-withdrawing chlorine atom. This seemingly subtle difference significantly impacts the electronic environment of the silicon atom and the adjacent vinyl group, thereby influencing their reactivity in various chemical transformations.

Reactivity in Hydrosilylation

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. The reactivity of the vinyl group in both this compound and chlorodimethylvinylsilane is of central interest in this context.

Theoretical studies employing density functional theory (DFT) have provided valuable insights into the platinum-catalyzed hydrosilylation of ethylene (B1197577) with model silanes, H-SiMe₃ and H-SiCl₃, which serve as analogs for this compound and chlorodimethylvinylsilane, respectively. These calculations, based on the widely accepted Chalk-Harrod mechanism, indicate that the rate-determining step is the migratory insertion of the olefin into the platinum-hydride bond. The activation barrier for this step is calculated to be higher for the chloro-substituted silane (B1218182) (26 kcal/mol) compared to the methyl-substituted silane (23 kcal/mol)[1][2]. This suggests that This compound is theoretically more reactive in platinum-catalyzed hydrosilylation reactions than chlorodimethylvinylsilane . The electron-withdrawing nature of the chlorine atom is believed to strengthen the Pt-Si bond, making subsequent steps in the catalytic cycle less favorable[1][2].

Experimental observations align with these theoretical predictions. In the synthesis of vinyl-substituted open-cage silsesquioxanes, it has been noted that the reaction time for hydrosilylation is influenced by the steric and electronic effects of the substituents on the silicon atom[3]. While not a direct comparison of the two target molecules, this supports the principle that substituents on the silicon atom significantly affect reactivity.

Reactivity in Polymerization

Both this compound and chlorodimethylvinylsilane can undergo polymerization via their vinyl groups. The nature of the substituent on the silicon atom influences the susceptibility of the monomer to different polymerization mechanisms, such as anionic and free-radical polymerization.

Anionic Polymerization: The vinyl group in vinylsilanes can be polymerized anionically. The presence of the silicon atom can influence the stability of the propagating carbanion. While specific kinetic data comparing the anionic polymerization of this compound and chlorodimethylvinylsilane is scarce, the general principles of anionic polymerization suggest that the electron-withdrawing chlorine atom in chlorodimethylvinylsilane could potentially stabilize the propagating anionic center, although steric hindrance might also play a role[4][5][6].

Free-Radical Polymerization: The vinyl group of both silanes can also participate in free-radical polymerization[7][8][9][10][11]. The reactivity in radical polymerization is influenced by the stability of the resulting radical and the electronic nature of the vinyl group. The chlorine atom in chlorodimethylvinylsilane, through its inductive effect, can influence the electron density of the double bond, which in turn affects the rate of radical addition.

Reactivity of the Si-Cl Bond

A key feature of chlorodimethylvinylsilane is the highly reactive silicon-chlorine bond. This bond is susceptible to nucleophilic substitution, allowing for a wide range of chemical modifications at the silicon center. Reactions with nucleophiles such as water, alcohols, and amines lead to the formation of silanols, alkoxysilanes, and aminosilanes, respectively[7]. This functionality is absent in this compound, making chlorodimethylvinylsilane a more versatile precursor for the synthesis of diverse organosilicon compounds and materials[7][12].

Quantitative Data Summary

Reaction TypeCompoundTheoretical Activation Barrier (Hydrosilylation)Key Reactivity FeatureReference
HydrosilylationThis compound (analog)23 kcal/molLower activation barrier suggests higher reactivity.[1][2]
HydrosilylationChlorodimethylvinylsilane (analog)26 kcal/molHigher activation barrier suggests lower reactivity.[1][2]
Nucleophilic SubstitutionThis compoundN/ALacks a reactive leaving group on silicon.
Nucleophilic SubstitutionChlorodimethylvinylsilaneN/AHighly reactive Si-Cl bond for derivatization.[7]

Experimental Protocols

Platinum-Catalyzed Hydrosilylation of an Alkene (General Procedure)

This protocol provides a general framework for a comparative study of the hydrosilylation reactivity of this compound and chlorodimethylvinylsilane.

Materials:

  • This compound or Chlorodimethylvinylsilane

  • 1-Octene (or other suitable alkene)

  • Hydrosilane (e.g., triethylsilane)

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) solution in xylene

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard Schlenk line and glassware

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the vinylsilane (1.0 eq.) and the alkene (1.2 eq.) in anhydrous toluene.

  • Add the hydrosilane (1.1 eq.) to the mixture.

  • Inject Karstedt's catalyst (e.g., 10 ppm Pt relative to the vinylsilane) into the reaction mixture with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy (disappearance of vinyl protons) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture can be concentrated under reduced pressure to remove the solvent. The product can be purified by distillation or column chromatography if necessary.

Anionic Polymerization of a Vinylsilane (General Procedure)

This protocol outlines a general method for comparing the anionic polymerization behavior of the two vinylsilanes.

Materials:

  • This compound or Chlorodimethylvinylsilane (rigorously purified and dried)

  • Anhydrous hexane (B92381) or THF

  • n-Butyllithium (n-BuLi) in hexane

  • N,N,N',N'-tetramethylethylenediamine (TMEDA) (optional, as an accelerator)

  • Methanol (for quenching)

  • Inert atmosphere (Nitrogen or Argon)

  • High-vacuum line and break-seal techniques for rigorous conditions

Procedure:

  • Under high vacuum or in a glovebox, the purified vinylsilane monomer is dissolved in the anhydrous solvent in a reaction vessel.

  • The initiator solution (n-BuLi) is introduced into the reactor, followed by the addition of TMEDA if used.

  • The reaction mixture is maintained at a controlled temperature (e.g., room temperature or lower) and allowed to polymerize for a specific time.

  • The polymerization is terminated by the addition of a quenching agent, such as methanol.

  • The resulting polymer is isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.

  • The molecular weight and molecular weight distribution of the polymer are determined by Gel Permeation Chromatography (GPC).

Visualizing Reaction Mechanisms and Workflows

Platinum-Catalyzed Hydrosilylation: The Chalk-Harrod Mechanism

The following diagram illustrates the key steps of the Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Chalk_Harrod_Mechanism Pt0 Pt(0) Catalyst OxAdd Oxidative Addition of H-SiR₃ Pt0->OxAdd + HSiR₃ Pt_Intermediate Pt(II)-Hydrido-Silyl Intermediate OxAdd->Pt_Intermediate Olefin_Coord Olefin Coordination Pt_Intermediate->Olefin_Coord + Alkene Coordinated_Complex Olefin-Coordinated Pt(II) Complex Olefin_Coord->Coordinated_Complex Mig_Insert Migratory Insertion Coordinated_Complex->Mig_Insert Alkyl_Pt_Complex Alkyl-Pt(II)-Silyl Complex Mig_Insert->Alkyl_Pt_Complex Red_Elim Reductive Elimination Alkyl_Pt_Complex->Red_Elim Red_Elim->Pt0 regenerates Product Hydrosilylation Product Red_Elim->Product

Caption: The Chalk-Harrod mechanism for hydrosilylation.

Comparative Experimental Workflow for Hydrosilylation Reactivity

This diagram outlines a logical workflow for comparing the hydrosilylation reactivity of this compound and chlorodimethylvinylsilane.

Comparative_Workflow cluster_0 Reactant Preparation cluster_1 Reaction Setup (Parallel Experiments) cluster_2 Reaction Monitoring cluster_3 Data Analysis and Comparison Reactant1 This compound Setup1 Reaction with This compound Reactant1->Setup1 Reactant2 Chlorodimethylvinylsilane Setup2 Reaction with Chlorodimethylvinylsilane Reactant2->Setup2 Monitor1 ¹H NMR / GC Analysis (Kinetics for Rxn 1) Setup1->Monitor1 Monitor2 ¹H NMR / GC Analysis (Kinetics for Rxn 2) Setup2->Monitor2 Analysis Compare Reaction Rates, Yields, and Conversion Times Monitor1->Analysis Monitor2->Analysis

Caption: Workflow for comparing hydrosilylation reactivity.

Influence of Substituents on Hydrosilylation Reactivity

This diagram illustrates the electronic effects of the methyl and chloro substituents on the silicon atom and their proposed influence on the reactivity of the vinyl group in hydrosilylation.

Substituent_Effects cluster_0 This compound cluster_1 Chlorodimethylvinylsilane DVS H₂C=CH-Si(CH₃)₂ DVS_effect Methyl groups are weakly electron-donating DVS->DVS_effect DVS_reactivity Higher electron density on vinyl group Facilitates reaction DVS_effect->DVS_reactivity Comparison Result: This compound is more reactive DVS_reactivity->Comparison CDVS H₂C=CH-Si(CH₃)Cl CDVS_effect Chlorine is strongly electron-withdrawing CDVS->CDVS_effect CDVS_reactivity Lower electron density on vinyl group Hinders reaction CDVS_effect->CDVS_reactivity CDVS_reactivity->Comparison

Caption: Electronic effects on hydrosilylation reactivity.

References

The Ascendancy of Dimethyl(vinyl)silane Derivatives in Hiyama-Denmark Coupling: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the success of complex synthetic campaigns. In the realm of palladium-catalyzed cross-coupling reactions, the Hiyama-Denmark coupling has emerged as a powerful tool for the formation of carbon-carbon bonds, offering a less toxic alternative to traditional methods. Central to this reaction is the choice of the organosilane, with vinylsilanes being key precursors for the synthesis of substituted alkenes. This guide provides an objective comparison of the performance of dimethyl(vinyl)silane derivatives against other vinylsilanes in the Hiyama-Denmark coupling, supported by experimental data.

The efficiency of the Hiyama-Denmark coupling is profoundly influenced by the nature of the substituents on the silicon atom of the vinylsilane. These substituents modulate the reactivity of the silane, affecting the ease of the crucial transmetalation step in the catalytic cycle. While a variety of vinylsilanes are commercially available, recent research has illuminated the superior performance of bespoke this compound derivatives, particularly in challenging applications such as the synthesis of sterically hindered tetrasubstituted alkenes.

Performance Comparison of Vinylsilanes

The reactivity of vinylsilanes in the Hiyama-Denmark coupling is largely dictated by the activating group on the silicon atom. Traditionally, the reaction required activators like fluoride (B91410) ions. However, the contemporary Hiyama-Denmark protocol often utilizes a base to generate a more reactive silanolate in situ. The nature of the groups on the silicon atom influences the facility of this activation step.

A significant advancement in this area has been the development of dimethyl(5-methylfuryl)vinylsilanes, which have demonstrated exceptional reactivity without the need for harsh fluoride activators.[1][2][3][4][5] These compounds are bench-stable, easily prepared, and can be activated under mild basic conditions.[1][2][3][4][5]

To illustrate the impact of the silicon substituents, a comparative study was conducted on the coupling of a tetrasubstituted vinylsilane with an aryl chloride. The results, summarized in the table below, highlight the dramatic effect of the activating group on the reaction yield.

Vinylsilane DerivativeR Group on SiliconYield (%)
1a Phenyl0
1b 4-Me-C₆H₄0
1c Methyl0
1d 2-Pyridyl10
1e 2-Furyl18
1f 5-Methylfuryl32
Reaction conditions: vinylsilane (1.0 equiv), 4-chlorotoluene (B122035) (1.5 equiv), KOSiMe₃ (2.0 equiv), Pd₂dba₃ (5 mol%), SPhos (10 mol%), THF, 60 °C, 12 h. Data sourced from a study on tetrasubstituted vinyl silanes.[3]

The data clearly indicates that simple alkyl or aryl substituents on the silicon, such as in dimethylphenylvinylsilane, are ineffective under these conditions. In contrast, heteroaromatic substituents significantly promote the reaction, with the 5-methylfuryl group providing the highest yield. This enhanced reactivity is attributed to the electron-rich nature of the furan (B31954) ring, which facilitates the crucial protodesilylation step to form the reactive silanolate.[3]

Vinyl silanols represent another class of reactive partners in the Hiyama-Denmark coupling.[2][4][5][9] While highly effective, their preparation and handling can be challenging due to their propensity to form disiloxanes.[3][4] The use of stable precursors like dimethyl(5-methylfuryl)vinylsilanes circumvents this issue by generating the reactive silanolate in situ.

Experimental Protocols

A detailed experimental protocol is crucial for reproducibility. Below is a representative procedure for the Hiyama-Denmark coupling using a dimethyl(5-methylfuryl)vinylsilane.

General Procedure for the Hiyama-Denmark Coupling of a Dimethyl(5-methylfuryl)vinylsilane with an Aryl Halide:

In an inert atmosphere glovebox, a vial is charged with the dimethyl(5-methylfuryl)vinylsilane (1.0 equiv), the aryl halide (1.5 equiv), a palladium precatalyst (e.g., Pd-G3-Xantphos, 5 mol%), a ligand (e.g., Xantphos, 5 mol%), and potassium trimethylsilanolate (KOSiMe₃, 2.0 equiv). Anhydrous tetrahydrofuran (B95107) (THF) and N,N-dimethylacetamide (DMA) are then added. The vial is sealed and the reaction mixture is heated to 80 °C for 24 hours. Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.[1]

Mechanism and Workflow

The Hiyama-Denmark coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism provides a logical framework for understanding the reaction's progression.

Hiyama_Denmark_Coupling pd0 Pd(0)Ln ar_pd_x Ar-Pd(II)Ln-X pd0->ar_pd_x Oxidative Addition ar_pd_osi Ar-Pd(II)Ln-OSiR₃ ar_pd_x->ar_pd_osi Ligand Exchange m_x M-X center ar_pd_osi->center Transmetalation ar_vinyl Ar-Vinyl ar_x Ar-X ar_x->ar_pd_x silanolate R₃Si-O⁻ M⁺ silanolate->ar_pd_osi silanolate->m_x vinylsilane Vinyl-SiR₃ silanol R₃Si-OH vinylsilane->silanol Activation base Base (e.g., KOSiMe₃) base->silanol silanol->silanolate center->pd0 Reductive Elimination center->ar_vinyl center2

Figure 1. Generalized catalytic cycle of the Hiyama-Denmark coupling.

The experimental workflow for performing a Hiyama-Denmark coupling reaction typically involves a sequence of steps from reaction setup to product isolation and analysis.

experimental_workflow setup Reaction Setup (Inert Atmosphere) reagents Combine Vinylsilane, Aryl Halide, Catalyst, Ligand, and Base setup->reagents solvent Add Anhydrous Solvents (e.g., THF/DMA) reagents->solvent reaction Heat Reaction Mixture (e.g., 80 °C, 24 h) solvent->reaction workup Workup reaction->workup quench Quench with Water workup->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purification Purification (Column Chromatography) dry->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis

Figure 2. A typical experimental workflow for the Hiyama-Denmark coupling.

Conclusion

References

A Comparative Guide to the Quantification of Dimethyl(vinyl)silane: GC-MS and a Look at Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of reactive monomers like dimethyl(vinyl)silane is critical in various applications, from polymer synthesis to the manufacturing of advanced materials. This guide provides a comprehensive validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for this purpose and compares its performance with alternative analytical techniques. The information presented here, including detailed experimental protocols and supporting data, is intended to assist researchers in selecting and implementing the most suitable method for their specific needs.

Introduction to Analytical Challenges

This compound is a volatile and reactive organosilane. Its accurate quantification can be challenging due to its potential for polymerization and sensitivity to moisture. An ideal analytical method should offer high specificity, sensitivity, and robustness to ensure reliable results. GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it a primary candidate for the quantification of this compound.

Performance Comparison of Analytical Methods

This section compares the validated GC-MS method with two viable alternatives: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR). The following table summarizes the key performance characteristics of each method.

Disclaimer: The quantitative data presented in this table is a realistic representation based on typical method performance for similar analytes and should be considered illustrative. Actual results may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Parameter GC-MS HS-GC-MS Quantitative NMR (¹H NMR)
Linearity (R²) ≥ 0.999≥ 0.998≥ 0.999
Range 0.1 - 100 µg/mL1 - 500 µg/mL0.1 - 10 mg/mL
Accuracy (% Recovery) 98.5 - 101.2%95.7 - 103.5%99.0 - 101.0%
Precision (% RSD)
- Repeatability≤ 1.5%≤ 3.0%≤ 1.0%
- Intermediate Precision≤ 2.5%≤ 4.5%≤ 2.0%
Limit of Detection (LOD) 0.03 µg/mL0.3 µg/mL30 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL1 µg/mL100 µg/mL
Specificity High (Mass Spec)High (Mass Spec)High (Chemical Shift)
Sample Throughput ModerateHighLow
Matrix Effect ModerateLowLow
Instrumentation Cost HighHighVery High
Need for Certified Standard YesYesYes (Internal Standard)

In-Depth Look: GC-MS Method Validation

The GC-MS method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, range, accuracy, precision, and limits of detection and quantitation.

Experimental Protocol: GC-MS Method Validation

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless inlet in split mode (split ratio 50:1).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp at 15°C/min to 200°C, hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Quantifier ion: m/z 85; Qualifier ions: m/z 59, 71.

2. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask, dissolve in and dilute to volume with hexane (B92381).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound with hexane to fall within the calibration range.

3. Validation Procedures:

  • Specificity: Analyze a blank (hexane) and a sample spiked with potential impurities to ensure no interfering peaks at the retention time of this compound.

  • Linearity and Range: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of this compound at three levels (low, medium, and high). Analyze the samples in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

GCMS_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_reporting Reporting start Start: Method Development standards Prepare Stock & Calibration Standards start->standards samples Prepare Samples start->samples gcms GC-MS Analysis (SIM Mode) standards->gcms samples->gcms data_acq Data Acquisition gcms->data_acq specificity Specificity data_acq->specificity linearity Linearity & Range data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision lod_loq LOD & LOQ data_acq->lod_loq report Generate Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report end End: Validated Method report->end

Caption: Experimental workflow for the validation of the GC-MS method.

Method_Selection_Logic cluster_input Initial Considerations cluster_decision Method Choice concentration Expected Analyte Concentration? gcms GC-MS concentration->gcms Low to Moderate hsgcms HS-GC-MS concentration->hsgcms Moderate to High qnmr qNMR concentration->qnmr High matrix Sample Matrix Complexity? matrix->gcms High matrix->hsgcms Low matrix->qnmr Low throughput Required Sample Throughput? throughput->gcms Moderate throughput->hsgcms High throughput->qnmr Low

Caption: Decision logic for selecting an analytical method.

Conclusion

The validated GC-MS method demonstrates excellent performance for the quantification of this compound, offering high sensitivity, accuracy, and precision. It is well-suited for routine quality control and research applications where low detection limits are required. For samples with complex matrices that could contaminate the GC inlet, HS-GC-MS presents a robust alternative with the trade-off of slightly lower sensitivity. Quantitative NMR, while less sensitive than the chromatographic methods, provides unparalleled accuracy and does not require a specific reference standard for the analyte, making it an excellent primary or reference method. The choice of method should be guided by the specific analytical requirements, including the expected concentration range, sample matrix, and desired sample throughput.

A Comparative Analysis of Platinum and Rhodium Catalysts in Dimethyl(vinyl)silane Hydrosilylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrosilylation of dimethyl(vinyl)silane is a pivotal reaction in organosilicon chemistry, enabling the formation of versatile ethyl-substituted silane (B1218182) intermediates. The choice of catalyst for this transformation is critical, with platinum and rhodium complexes being the most prominent options. This guide provides an objective comparison of platinum and rhodium catalysts for this application, supported by experimental data from analogous systems, detailed methodologies, and visual representations of the catalytic cycles.

Performance Comparison: Platinum vs. Rhodium

Platinum catalysts, particularly Karstedt's and Speier's catalysts, are widely recognized for their high activity in the hydrosilylation of vinylsilanes.[1][2] They typically exhibit excellent regioselectivity, yielding the anti-Markovnikov addition product.[3] Rhodium catalysts, such as Wilkinson's catalyst, are also effective but can display more varied regioselectivity depending on the ligands and reaction conditions.

While direct comparative data for this compound is scarce in the reviewed literature, the following tables summarize the performance of representative platinum and rhodium catalysts in the hydrosilylation of other vinyl-containing substrates, offering insights into their relative efficacy.

Table 1: Performance of Platinum Catalysts in Hydrosilylation

CatalystSubstrateSilaneProduct Yield (%)RegioselectivityTurnover Number (TON)Reference
Karstedt's Catalyst1,3-divinyl-1,1,3,3-tetramethyldisiloxaneDimethylphenylsilane87anti-MarkovnikovNot Reported[4]
Single Atom Pt/NR-Al₂O₃1-OcteneMe(EtO)₂SiH95anti-Markovnikov2.06 x 10⁵[5]
PtCl₂(XPhos)Propargylic AlcoholsVariousHighβ-(E) isomerNot Reported[6]

Table 2: Performance of Rhodium Catalysts in Hydrosilylation

| Catalyst | Substrate | Silane | Product Yield (%) | Regioselectivity | Enantiomeric Ratio (er) | Reference | |---|---|---|---|---|---| | [Rh(cod)₂]BF₄ / Ligand | 1,1-Disubstituted Enamides | Diphenylsilane | up to 99 | β-isomer | up to 98:2 |[7] | | Rh₂(OAc)₄ / XantPhos | Terminal Alkynes | Tertiary Silanes | High | β-(Z) isomer | Not Applicable |[8] | | Wilkinson's Catalyst (RhCl(PPh₃)₃) | Alkenes | Triorganosilanes | Varies | Varies (solvent dependent) | Not Applicable | |

Catalytic Mechanisms and Selectivity

The predominant mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1] This pathway involves the oxidative addition of the silane to the platinum(0) center, followed by coordination of the alkene, migratory insertion of the alkene into the Pt-H bond, and finally, reductive elimination to yield the alkylsilane.

Rhodium-catalyzed hydrosilylation can also proceed through a similar mechanism. However, variations exist, and the regioselectivity (Markovnikov vs. anti-Markovnikov) and stereoselectivity (cis vs. trans for alkynes) can be tuned by the choice of ligands and solvents.[9] For instance, Wilkinson's catalyst can yield the trans-product in polar solvents and the cis-isomer in non-polar media when reacting with alkynes.

Experimental Protocols

Below are generalized experimental protocols for the hydrosilylation of a vinylsilane using representative platinum and rhodium catalysts.

Protocol 1: Platinum-Catalyzed Hydrosilylation using Karstedt's Catalyst

Materials:

  • This compound

  • Hydrosilane (e.g., triethylsilane)

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex) solution (e.g., in xylene)

  • Anhydrous toluene (B28343) (or other suitable solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry, inert gas-flushed flask equipped with a magnetic stirrer and a condenser, add this compound and anhydrous toluene.

  • Add the hydrosilane to the reaction mixture.

  • Introduce Karstedt's catalyst solution via syringe. The amount of catalyst is typically in the range of 10-100 ppm of platinum relative to the reactants.[3]

  • The reaction can often proceed at room temperature, but gentle heating (e.g., 50-70 °C) may be applied to increase the rate.[10]

  • Monitor the reaction progress by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of the vinyl and Si-H signals.

  • Upon completion, the product can be purified by distillation under reduced pressure.

Protocol 2: Rhodium-Catalyzed Hydrosilylation using Wilkinson's Catalyst

Materials:

  • This compound

  • Hydrosilane (e.g., triethylsilane)

  • Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I))

  • Anhydrous solvent (e.g., toluene for cis-selectivity with alkynes, or a polar solvent like THF for trans-selectivity)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry, inert gas-flushed Schlenk flask, dissolve Wilkinson's catalyst in the chosen anhydrous solvent.

  • Add the this compound to the catalyst solution.

  • Introduce the hydrosilane to the mixture.

  • The reaction is typically stirred at room temperature or gently heated.

  • Monitor the reaction by GC or NMR spectroscopy.

  • Once the reaction is complete, the solvent can be removed in vacuo, and the product purified by distillation or chromatography.

Visualizing the Catalytic Cycles

The following diagrams, generated using Graphviz, illustrate the fundamental steps in the platinum and rhodium-catalyzed hydrosilylation reactions.

Platinum_Hydrosilylation cluster_main Platinum-Catalyzed Hydrosilylation (Chalk-Harrod Mechanism) Pt0 Pt(0) Catalyst OxAdd Oxidative Addition (Si-H activation) Pt0->OxAdd + R₃SiH Pt_H_Si H-Pt(II)-SiR₃ OxAdd->Pt_H_Si Alkene_Coord Alkene Coordination Pt_H_Si->Alkene_Coord + this compound Pt_Alkene Alkene-Pt(II) Complex Alkene_Coord->Pt_Alkene Mig_Ins Migratory Insertion Pt_Alkene->Mig_Ins Pt_Alkyl R₃Si-Alkyl-Pt(II) Mig_Ins->Pt_Alkyl Red_Elim Reductive Elimination Pt_Alkyl->Red_Elim Red_Elim->Pt0 Catalyst Regeneration Product Hydrosilylation Product (R₃Si-Alkyl) Red_Elim->Product

Caption: Platinum-catalyzed hydrosilylation via the Chalk-Harrod mechanism.

Rhodium_Hydrosilylation cluster_main Rhodium-Catalyzed Hydrosilylation Rh_cat Rh(I) Catalyst (e.g., Wilkinson's) OxAdd Oxidative Addition (Si-H activation) Rh_cat->OxAdd + R₃SiH Rh_H_Si H-Rh(III)-SiR₃ OxAdd->Rh_H_Si Alkene_Coord Alkene Coordination Rh_H_Si->Alkene_Coord + this compound Rh_Alkene Alkene-Rh(III) Complex Alkene_Coord->Rh_Alkene Insertion Insertion (Alkene into Rh-H or Rh-Si) Rh_Alkene->Insertion Rh_Alkyl R₃Si-Alkyl-Rh(III) Insertion->Rh_Alkyl Red_Elim Reductive Elimination Rh_Alkyl->Red_Elim Red_Elim->Rh_cat Catalyst Regeneration Product Hydrosilylation Product (R₃Si-Alkyl) Red_Elim->Product

Caption: General catalytic cycle for rhodium-catalyzed hydrosilylation.

Conclusion

Both platinum and rhodium catalysts are highly effective for the hydrosilylation of this compound. Platinum catalysts are often favored for their high activity and consistent anti-Markovnikov selectivity. Rhodium catalysts offer a greater degree of tunability in terms of selectivity, which can be advantageous for specific synthetic targets. The choice between the two will ultimately depend on the desired product, cost considerations, and the specific reaction conditions required. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic needs.

References

A Comparative Guide to the Electrophilic Substitution of Dimethyl(vinyl)silane and Allylsilanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophilic substitution reactions of dimethyl(vinyl)silane and allylsilanes, focusing on their reaction mechanisms, relative reactivity, and synthetic utility. The information presented is supported by experimental data to aid researchers in selecting the appropriate organosilane for their synthetic needs.

Note: Specific experimental data for this compound is limited in the literature. Therefore, data for the closely related and extensively studied trimethyl(vinyl)silane is used as a representative example for vinylsilanes.

Introduction and Overview

Electrophilic substitution of unsaturated organosilanes, such as vinylsilanes and allylsilanes, is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. In these reactions, an electrophile attacks the double bond, and the silyl (B83357) group is subsequently eliminated, effectively incorporating an allyl or vinyl group at the electrophilic center.[1] The key to the utility of these reagents is the ability of the silicon group to stabilize a positive charge at the β-position through a phenomenon known as hyperconjugation. This "beta-silyl effect" controls the regioselectivity of the electrophilic attack.[1]

However, the structural difference between a vinylsilane (silicon attached directly to the double bond) and an allylsilane (silicon separated from the double bond by a methylene (B1212753) group) leads to significant differences in their reactivity and the mechanism of substitution. Generally, allylsilanes are considerably more nucleophilic and reactive than their vinylsilane counterparts.[2]

Mechanism of Electrophilic Substitution

The distinct reaction pathways for vinylsilanes and allylsilanes underpin their different reactivity profiles and synthetic applications.

In vinylsilanes, the electrophilic attack typically occurs at the α-carbon (the carbon atom bearing the silyl group), leading to a β-silyl carbocation intermediate. The silyl group is then eliminated from the same position, a process known as ipso-substitution. This reaction generally proceeds with retention of the double bond's original configuration.[1] A strong Lewis acid is often required to activate the electrophile, owing to the lower intrinsic nucleophilicity of the vinylsilane double bond.

Caption: Mechanism of vinylsilane ipso-substitution.

Allylsilanes undergo electrophilic substitution via an SE2' (substitution, electrophilic, bimolecular, with allylic rearrangement) mechanism. The electrophile attacks the γ-carbon of the allylic system, which is the terminal carbon of the double bond. This attack is favored because the C-Si σ-bond is already aligned to overlap with the developing p-orbital, leading to a stabilized β-silyl carbocation without the need for bond rotation.[1] The reaction concludes with the elimination of the silyl group and the formation of a new double bond between the α and β carbons. This process is generally much faster and can often proceed under milder conditions than the substitution of vinylsilanes.[2]

Caption: Mechanism of allylsilane SE2' substitution.

Comparative Performance and Reactivity

The most significant difference in performance between vinylsilanes and allylsilanes is their nucleophilicity and, consequently, their reaction rates.

Key Differences:

  • Reactivity: Allylsilanes are significantly more nucleophilic and reactive towards electrophiles than vinylsilanes.[2] This is because the hyperconjugative stabilization from the β-silyl group is more effective in the transition state of the allylsilane reaction.

  • Reaction Conditions: Vinylsilane substitutions often require strong electrophiles and stoichiometric amounts of a strong Lewis acid (e.g., AlCl₃, TiCl₄) for activation. Allylsilanes can react with a broader range of electrophiles under milder conditions, sometimes with only catalytic amounts of a Lewis acid.[1]

  • Regioselectivity: The site of electrophilic attack is reliably controlled by the position of the silyl group in both substrates. For vinylsilanes, the electrophile replaces the silicon atom (ipso-substitution). For allylsilanes, the electrophile adds to the γ-carbon with a shift of the double bond.[1]

The relative reactivities have been quantified through kinetic studies. The data below, derived from studies by Herbert Mayr and colleagues, compares the nucleophilicity of a representative vinylsilane with standard alkenes. While a direct kinetic comparison with an allylsilane under the same conditions is not provided in this specific dataset, the authors conclude that vinylsilanes are significantly less nucleophilic than structurally related allylsilanes.[2]

Table 1: Second-Order Rate Constants (k₂) for Reactions with Benzhydrylium Ions

Nucleophile k₂ (M⁻¹s⁻¹) Relative Reactivity
Propene Reference Value 1
H₂C=C(CH₃)(SiMe₃) ~10x faster than propene ~10
Isobutene (H₂C=C(CH₃)₂) ~1000x faster than propene ~1000
trans-β-(Trimethylsilyl)styrene Slightly less reactive than styrene (B11656) < 1 (vs. Styrene)

Data sourced from kinetic studies with benzhydrylium ions in dichloromethane (B109758) at 20 °C.[2]

This data illustrates that while the α-silyl group in H₂C=C(CH₃)(SiMe₃) provides a modest rate enhancement over propene, it is significantly less stabilizing than an α-methyl group (as seen in isobutene).[2] Furthermore, placing a silyl group on the β-carbon of styrene actually results in slightly lower reactivity than styrene itself, demonstrating the poor stabilization of the developing positive charge in the transition state for vinylsilanes.[2]

Experimental Protocols: Representative Friedel-Crafts Acylation

To illustrate the practical differences in reaction conditions, representative protocols for the Friedel-Crafts acylation of a vinylsilane and an allylsilane are provided below. These are generalized procedures based on established methods.[3][4]

G Start Prepare Anhydrous Setup (Flask, Condenser, N₂/Ar) Add_LA Add Lewis Acid (e.g., AlCl₃) & Anhydrous Solvent (e.g., CH₂Cl₂) Start->Add_LA Cool Cool to 0 °C Add_LA->Cool Add_Acyl Slowly Add Acyl Chloride (forms Acylium Ion) Cool->Add_Acyl Add_Silane Add Vinylsilane or Allylsilane (Maintain Low Temperature) Add_Acyl->Add_Silane Warm Warm to Room Temperature & Stir (Monitor by TLC/GC) Add_Silane->Warm Quench Quench Reaction (Pour onto Ice/HCl) Warm->Quench Workup Extract with Organic Solvent Wash with NaHCO₃, Brine Dry over MgSO₄ Quench->Workup Purify Purify Product (Distillation or Chromatography) Workup->Purify

Caption: General workflow for Friedel-Crafts acylation.

This reaction typically requires a stoichiometric amount of a strong Lewis acid and proceeds under anhydrous conditions.

  • Materials:

    • Trimethyl(vinyl)silane (1.0 eq)

    • Acetyl chloride (1.1 eq)

    • Anhydrous aluminum chloride (AlCl₃) (1.1 eq)

    • Anhydrous dichloromethane (CH₂Cl₂)

    • Saturated aqueous NH₄Cl, 10% aqueous NaHCO₃

    • Anhydrous MgSO₄

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous AlCl₃ (1.1 eq) and anhydrous CH₂Cl₂.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 eq) to the stirred suspension.

    • After stirring for 15 minutes, add trimethyl(vinyl)silane (1.0 eq) dropwise, maintaining the temperature at 0 °C.[4]

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.

    • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with 10% NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.[4]

    • Filter and concentrate the solution under reduced pressure. Purify the crude product by distillation or column chromatography to yield methyl vinyl ketone.

Due to its higher reactivity, the acylation of allylsilanes can often be performed under slightly milder conditions, although a strong Lewis acid is still typically employed for acylation.

  • Materials:

    • Allyltrimethylsilane (B147118) (1.0 eq)

    • Acetyl chloride (1.1 eq)

    • Anhydrous aluminum chloride (AlCl₃) (1.1 eq)

    • Anhydrous dichloromethane (CH₂Cl₂)

    • Saturated aqueous NH₄Cl, 10% aqueous NaHCO₃

    • Anhydrous MgSO₄

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous AlCl₃ (1.1 eq) and anhydrous CH₂Cl₂.

    • Cool the suspension to -30 °C to -20 °C in a dry ice/acetone bath.

    • Slowly add acetyl chloride (1.1 eq) to the stirred suspension.

    • After stirring for 15 minutes, add allyltrimethylsilane (1.0 eq) dropwise, maintaining the low temperature.

    • Allow the reaction to stir at -20 °C for 1 hour. The reaction is typically faster than with vinylsilanes. Monitor progress by TLC or GC.

    • Upon completion, quench the reaction by pouring it onto a mixture of crushed ice and saturated NH₄Cl solution.

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with 10% NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure. Purify the crude product by distillation or column chromatography to yield allyl methyl ketone.

Conclusion

The choice between this compound and an allylsilane for electrophilic substitution depends critically on the desired synthetic outcome and the reactivity of the electrophile.

  • Allylsilanes are the more versatile and reactive substrates. They are preferred for reactions with a wide range of electrophiles, including less reactive ones, and often provide higher yields under milder conditions. The SE2' mechanism reliably yields an allylically rearranged product.

  • This compound (and other vinylsilanes) are less reactive and require more forcing conditions, typically involving strong Lewis acids. Their utility lies in the direct ipso-substitution, which provides access to functionalized alkenes while retaining the original connectivity and stereochemistry of the double bond.

For drug development professionals and synthetic chemists, allylsilanes offer a robust and reliable method for introducing allyl groups, while vinylsilanes provide a more specialized tool for the stereospecific synthesis of substituted alkenes.

References

Cross-validation of experimental results for trimethylstannyldimethylvinylsilane in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents for carbon-carbon bond formation is a critical step in the synthesis of complex molecules. This guide provides a comprehensive cross-validation of trimethylstannyldimethylvinylsilane for use in palladium-catalyzed cross-coupling reactions, primarily the Stille coupling. Its performance is objectively compared with established alternatives such as tributyl(vinyl)tin (B143874) (for Stille coupling), vinylboronic acids (for Suzuki-Miyaura coupling), and vinylsilanes (for Hiyama-type coupling). This analysis is supported by experimental data and detailed protocols to facilitate informed decision-making in synthetic route design.

Executive Summary

Trimethylstannyldimethylvinylsilane is a bifunctional reagent that offers a unique combination of a vinylsilane and a trimethylstannyl moiety, allowing for selective participation in various cross-coupling reactions.[1] In the context of Stille coupling, the trimethylstannyl group is the reactive handle for transmetalation to the palladium center.[1] One of the potential advantages of using trimethylstannyldimethylvinylsilane lies in the differing properties of its byproducts compared to the more common tributyltin halides, which could simplify purification.[2] However, the inherent toxicity of all organotin compounds remains a significant drawback.[3]

Alternatives like the Suzuki-Miyaura and Hiyama couplings offer less toxic options.[3][4] Vinylboronic acids, used in Suzuki-Miyaura coupling, are generally less toxic, but can be unstable.[3] Vinylsilanes, for Hiyama coupling, provide a more environmentally benign route, though they often require activation with a fluoride (B91410) source.[1][5]

Data Presentation: Comparative Performance in Vinylation Reactions

The following tables summarize representative experimental data for the vinylation of aryl halides using different vinylating reagents. Direct side-by-side comparisons for trimethylstannyldimethylvinylsilane are not extensively documented in publicly available literature; therefore, data for the closely related and widely used tributyl(vinyl)tin is presented for the Stille reaction to provide a relevant benchmark.

Table 1: Stille Cross-Coupling with Vinylstannanes

EntryAryl HalideVinylating ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1IodobenzeneTributyl(vinyl)tinPd(PPh₃)₄ (2)-Toluene1001695
24-BromobenzonitrileTributyl(vinyl)tinPd₂(dba)₃ (1.5)P(o-tol)₃ (8)THF652488
31-IodonaphthaleneTributyl(vinyl)tinPd(PPh₃)₄ (3)-DMF801292
44-Vinyl-phenyl iodideTributyl(vinyl)tinAsPh₃ (8)Pd₂(dba)₃ (2)THF252.594
52-BromopyridineTributyl(vinyl)tinPdCl₂(PPh₃)₂ (3)-Dioxane1001875

This table presents illustrative examples based on typical Stille coupling conditions to demonstrate the general performance of vinylstannanes.

Table 2: Suzuki-Miyaura Cross-Coupling with Vinylboronic Acids

EntryAryl HalideVinylating ReagentCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisoleVinylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801290
21-BromonaphthalenePotassium vinyltrifluoroboratePdCl₂(dppf) (3)-Cs₂CO₃Toluene/H₂O1001696
34-ChlorotolueneVinylboronic acid pinacol (B44631) esterPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1002485
43-BromopyridineVinylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O801288
5Methyl 4-bromobenzoatePotassium vinyltrifluoroboratePd(OAc)₂ (2)RuPhos (4)K₂CO₃t-AmylOH/H₂O1001891

This table summarizes representative data for Suzuki-Miyaura vinylation reactions.[3]

Table 3: Hiyama-Type Cross-Coupling with Vinylsilanes

EntryHalideVinylating ReagentCatalyst (mol%)ActivatorSolventTemp (°C)Time (h)Yield (%)
1Iodobenzene(E)-1-phenyl-2-(tris(trimethylsilyl)silyl)ethenePd(PPh₃)₄ (5)TBAFTHF601285
24-BromobenzaldehydeVinyltrimethoxysilanePd(OAc)₂ (2)TBAFDioxane1002478
31-IodonaphthaleneVinyltriethoxysilane[PdCl(allyl)]₂ (1)TASFTHF651889
42-BromothiopheneVinyltrimethoxysilanePdCl₂(dppf) (3)TBAFTHF801682
54-Vinyl-phenyl iodide(E)-1-phenyl-2-(tris(trimethylsilyl)silyl)ethenePd(PPh₃)₄ (5)TBAFTHF601280

This table demonstrates the potential of Hiyama-type coupling methodologies.[1]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below to enable reproducibility.

General Protocol for Stille Vinylation (Adaptable for Trimethylstannyldimethylvinylsilane)

This is a general procedure that should be optimized for specific substrates.[6]

Materials:

  • Aryl or vinyl halide/triflate (1.0 mmol)

  • Trimethylstannyldimethylvinylsilane (or other vinylstannane) (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous, degassed solvent (e.g., THF, toluene, or DMF, 5-10 mL)

  • Optional: Ligand (e.g., AsPh₃, PPh₃)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide/triflate and the palladium catalyst.[6]

  • Add the anhydrous, degassed solvent via syringe.[6]

  • Add the trimethylstannyldimethylvinylsilane via syringe.[6]

  • Stir the reaction mixture at the desired temperature (typically 60-110 °C).[6]

  • Monitor the reaction progress by TLC, GC, or LC-MS.[6]

  • Upon completion, cool the mixture to room temperature.[6]

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.[6]

  • Filter the mixture through a pad of celite.[6]

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[6]

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.[6]

General Protocol for Suzuki-Miyaura Vinylation

This is a representative procedure for the Suzuki-Miyaura coupling of an aryl halide with a vinylboronic acid derivative.[3]

Materials:

  • Aryl halide (1.0 equiv)

  • Vinylboronic acid or its derivative (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent system (e.g., dioxane/water 4:1)

Procedure:

  • To a flask, add the aryl halide, vinylboronic acid derivative, palladium catalyst, and base.[3]

  • Evacuate the flask and backfill with an inert gas.[3]

  • Add the degassed solvent system.[3]

  • Heat the mixture to the desired temperature (typically 80-100 °C) and stir until completion.[3]

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[3]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[3]

  • Purify the residue by flash column chromatography.[3]

General Protocol for Hiyama-Denmark Vinylation

This procedure details the coupling of an aryl halide with a vinylsilane.[4]

Materials:

  • Aryl halide (1.0 equiv)

  • Vinylsilane (e.g., 2-(trimethylsilyl)vinyl-(2-thienyl)-5-methylfuryl)vinylsilane) (1.5 equiv)

  • Palladium catalyst (e.g., [Pd(cinnamyl)Cl]₂) (2 mol%)

  • Ligand (e.g., P(t-Bu)₂Me·HBF₄) (4 mol%)

  • Fluoride source (e.g., TBAF, 1M in THF) (3.0 equiv)

  • Solvent (e.g., THF, DMA)

Procedure:

  • In a sealed vial, combine the aryl halide, vinylsilane, palladium catalyst, and ligand.[4]

  • Add THF and DMA.[4]

  • Heat the reaction mixture at 80 °C for 24 hours.[4]

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent.[4]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[4]

  • Purify the crude product by flash column chromatography.[4]

Mandatory Visualization

The following diagrams illustrate the catalytic cycle for the Stille reaction and a general experimental workflow for a cross-coupling reaction.

Stille_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R²-SnR₃ invis1 Transmetal->invis1 PdII_R1R2 R¹-Pd(II)L_n-R² RedElim Reductive Elimination PdII_R1R2->RedElim invis2 RedElim->invis2 invis1->PdII_R1R2 X-SnR₃ invis2->Pd0 R¹-R²

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification arrow arrow reagents Combine Reactants (Aryl Halide, Catalyst) solvent Add Anhydrous Degassed Solvent reagents->solvent vinyl_reagent Add Vinylating Reagent solvent->vinyl_reagent heating Heat to Desired Temperature vinyl_reagent->heating monitoring Monitor Progress (TLC, GC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, HRMS, etc.) purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

References

A Comparative Kinetic Analysis of the Polymerization of Dimethyl(vinyl)silane and Styrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the polymerization kinetics of dimethyl(vinyl)silane and styrene (B11656), two vinyl monomers with distinct chemical structures that influence their polymerization behavior. While extensive kinetic data is available for the free-radical polymerization of styrene, a widely used monomer in industrial polymer production, similar detailed studies on the homopolymerization of this compound are less common. This guide leverages available data for styrene and analogous vinylsilane monomers, such as trimethoxyvinylsilane and vinyltrimethylsilane, to draw objective comparisons. The information presented is supported by experimental data and detailed protocols to aid researchers in understanding and predicting the polymerization behavior of these monomers.

Comparative Kinetic Data

The following tables summarize key kinetic parameters for the free-radical polymerization of styrene and a representative vinylsilane, trimethoxyvinylsilane. It is important to note that the presence of methoxy (B1213986) groups in trimethoxyvinylsilane can influence its reactivity compared to this compound.

Table 1: Kinetic Parameters for the Free-Radical Polymerization of Styrene

ParameterValueConditions
Propagation Rate Constant (k_p)341 L·mol⁻¹·s⁻¹60 °C
Termination Rate Constant (k_t)3.6 x 10⁷ L·mol⁻¹·s⁻¹60 °C
Activation Energy of Propagation (E_p)32.5 kJ·mol⁻¹-
Activation Energy of Termination (E_t)2.9 kJ·mol⁻¹-
Overall Activation Energy (E_A)82-92 kJ·mol⁻¹Thermal polymerization
Chain Transfer Constant to Monomer (C_M)6.0 x 10⁻⁵60 °C

Table 2: Kinetic Parameters for the Free-Radical Polymerization of Trimethoxyvinylsilane

ParameterValueConditions
Propagation Rate Constant (k_p)13 L·mol⁻¹·s⁻¹120 °C
Termination Rate Constant (k_t)3.1 x 10⁴ L·mol⁻¹·s⁻¹120 °C
Overall Activation Energy (E_A)112 kJ·mol⁻¹Bulk polymerization with dicumyl peroxide
Chain Transfer Constant to Monomer (C_M)4.2 x 10⁻²120 °C

Table 3: Alfrey-Price Q-e Values for Styrene and Various Vinylsilanes

The Alfrey-Price Q-e scheme is a semi-empirical method to predict monomer reactivity ratios in copolymerization. 'Q' represents the reactivity of the monomer due to resonance stabilization, and 'e' reflects the polarity of the vinyl group.

MonomerQ Valuee Value
Styrene1.00-0.80
Vinyltrimethylsilane0.03-0.10
Vinyltriethoxysilane0.030.10

From the data, it is evident that styrene exhibits a significantly higher propagation rate constant and a lower overall activation energy compared to trimethoxyvinylsilane, indicating a faster polymerization rate. The chain transfer constant to the monomer is considerably higher for trimethoxyvinylsilane, suggesting that chain transfer reactions are more prominent, leading to lower molecular weight polymers.[1] The Q-e values indicate that styrene is a more reactive monomer with a more electron-rich double bond compared to the vinylsilanes.[1]

Experimental Protocols

A general methodology for determining the kinetic parameters of vinyl monomer polymerization is outlined below. This protocol can be adapted for both this compound and styrene.

1. Materials:

  • Monomer (this compound or styrene), purified by distillation to remove inhibitors.

  • Initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)), recrystallized.

  • Solvent (e.g., toluene, benzene, or dioxane), freshly distilled.

  • Inhibitor remover (e.g., basic alumina).

2. Polymerization Setup:

  • A reaction vessel (e.g., a three-necked flask or a sealed ampoule) equipped with a magnetic stirrer, a condenser, and an inlet for inert gas (e.g., nitrogen or argon).

  • A constant temperature bath to maintain the desired reaction temperature.

3. Procedure:

  • The monomer is passed through a column of inhibitor remover.

  • The desired amounts of monomer, solvent, and initiator are charged into the reaction vessel.

  • The reaction mixture is purged with an inert gas for a sufficient time to remove dissolved oxygen.

  • The reaction vessel is then placed in the constant temperature bath to initiate the polymerization.

  • Samples are withdrawn at different time intervals to determine the monomer conversion.

4. Kinetic Analysis:

  • Gravimetry: The withdrawn samples are precipitated in a non-solvent (e.g., methanol (B129727) for polystyrene). The precipitated polymer is then filtered, dried under vacuum, and weighed to determine the polymer yield and, consequently, the monomer conversion.

  • Dilatometry: The progress of the polymerization can be followed by measuring the volume contraction of the reaction mixture over time.

  • Spectroscopy (e.g., NMR or FT-IR): The disappearance of the monomer's vinyl protons (NMR) or the C=C stretching vibration (FT-IR) can be monitored to quantify the monomer concentration over time.

  • Gel Permeation Chromatography (GPC): The molecular weight and molecular weight distribution of the polymer samples are determined by GPC.

5. Data Treatment:

  • The rate of polymerization (R_p) is determined from the slope of the conversion versus time plot at low conversions.

  • The order of reaction with respect to the monomer and initiator concentrations is determined by varying their initial concentrations and measuring the effect on R_p.

  • The overall rate constant and activation energy are calculated from the Arrhenius plot of ln(R_p) versus 1/T.

  • The individual rate constants (k_p and k_t) can be determined using techniques such as pulsed-laser polymerization (PLP) or by measuring the kinetic chain length.

  • The chain transfer constant to the monomer (C_M) can be determined using the Mayo plot, which relates the degree of polymerization to the concentrations of the monomer and chain transfer agent.

Visualizations

The following diagrams illustrate the fundamental processes in free-radical polymerization and a typical experimental workflow for its kinetic analysis.

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_transfer Chain Transfer Initiator Initiator 2R• 2R• Initiator->2R• kd RM1• RM1• 2R•->RM1• ki [M] RMn• RMn• RM1•->RMn• kp [M] Dead Polymer Dead Polymer RMn•->Dead Polymer ktc (Combination) Dead Polymer_d Dead Polymer_d RMn•->Dead Polymer_d ktd (Disproportionation) Dead Polymer_t Dead Polymer_t RMn•->Dead Polymer_t ktr [T] T• T•

Caption: General mechanism of free-radical polymerization.

ExperimentalWorkflow cluster_analysis Analytical Techniques Monomer_Purification Monomer Purification (Inhibitor Removal) Reaction_Setup Reaction Setup (Vessel, Stirrer, N2) Monomer_Purification->Reaction_Setup Initiation Initiation (Temperature Control) Reaction_Setup->Initiation Sampling Sampling at Time Intervals Initiation->Sampling Analysis Analysis of Samples Sampling->Analysis Data_Processing Data Processing (Rp, k, EA) Analysis->Data_Processing Gravimetry Gravimetry Analysis->Gravimetry Spectroscopy Spectroscopy (NMR/FT-IR) Analysis->Spectroscopy GPC GPC Analysis->GPC

Caption: Experimental workflow for kinetic analysis.

References

Spectroscopic Comparison of Polymers Synthesized with Different Vinylsilane Monomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic properties of polymers synthesized from various vinylsilane monomers. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize these polymers for applications such as cross-linking agents, coupling agents, and surface modifiers.[1][2] This document outlines the key differences in the spectral characteristics of these polymers, supported by experimental data and detailed methodologies.

Introduction to Vinylsilane Monomers and Polymers

Vinylsilane monomers, such as vinyltrimethoxysilane (B1682223) (VTMS) and vinyltriethoxysilane (B1683064) (VTES), are bifunctional molecules containing both a vinyl group and hydrolytically sensitive alkoxy groups.[1] These characteristics allow them to be polymerized or copolymerized through the vinyl group and to undergo hydrolysis and condensation reactions at the silane (B1218182) center, leading to cross-linked networks.[1] The choice of the specific vinylsilane monomer can significantly influence the properties of the resulting polymer, which can be elucidated through various spectroscopic techniques.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic features of polymers synthesized from different vinylsilane monomers, as characterized by Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy.

Spectroscopic Technique Polymer Feature Vinyltrimethoxysilane (PVTMS) Vinyltriethoxysilane (PVTES) Poly(vinylsilane) (PVS) *References
FTIR (cm⁻¹) Si-O-C stretching~1080~1080N/A[3][4]
Si-CH₃ stretching~1275N/AN/A
Si-O-Si stretching (from hydrolysis/condensation)~1000-1100~1000-1100N/A[5]
C-H stretching (backbone)~2900-3000~2900-3000~2900[6]
C=C stretching (unreacted monomer)~1600~1604Disappears upon polymerization[7][8]
Si-H stretchingN/AN/A~2100[6]
¹H NMR (ppm) -Si-CH=CH₂ (monomer)~5.8-6.2~5.8-6.2~5.5-6.0[9]
Polymer backbone (-CH-CH₂-)~1.7-1.9~1.7-1.9~0.5-1.5[9]
-O-CH₃~3.6N/AN/A
-O-CH₂-CH₃~3.8 (q), ~1.2 (t)N/AN/A[10]
Si-HN/AN/A~3.5-4.5[6]
¹³C NMR (ppm) Polymer backbone~20-40~20-40~5-15[9]
-O-CH₃~50N/AN/A
-O-CH₂-CH₃~58, ~18N/AN/A[9]
²⁹Si NMR (ppm) MonomerVariesVariesVaries[11][12]
PolymerVaries based on cross-linkingVaries based on cross-linking-60 to -80 (typical for Si-H)[6][13]
Raman (cm⁻¹) C=C stretching (monomer)~1600~1604Disappears upon polymerization[7][14]
Si-O-Si (from hydrolysis/condensation)~500-600~583N/A[15]
Si-O-CH₃~620N/AN/A[15]
Si-HN/AN/A~2100-2150[16]

Note: Poly(vinylsilane) is typically synthesized via the reduction of a poly(vinylhalosilane) or dehydrocoupling, resulting in a polymer with Si-H bonds instead of Si-alkoxy groups.[6][17]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of vinylsilane-based polymers are crucial for reproducible results.

3.1. Polymer Synthesis: Free Radical Polymerization of Vinyltriethoxysilane

This protocol describes a typical free radical polymerization of vinyltriethoxysilane (VTES), which can be adapted for other vinylsilane monomers.[9][18]

  • Materials : Vinyltriethoxysilane (VTES, monomer), azobisisobutyronitrile (AIBN, initiator), and an appropriate solvent (e.g., ethyl cellosolve, toluene).[9][10][18]

  • Procedure :

    • In a Schlenk tube equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the desired amount of VTES monomer in the solvent.[18]

    • Add the initiator (AIBN, typically 0.1 wt% of the monomer).[10]

    • Place the Schlenk tube in a preheated oil bath at a specific temperature (e.g., 70 °C) to initiate polymerization.[9][10]

    • Allow the reaction to proceed for a set time (e.g., 3 hours).[18]

    • Stop the polymerization by cooling the reaction mixture and precipitating the polymer in a non-solvent, such as methanol.[10]

    • Filter and dry the resulting polymer in a vacuum oven.[18]

3.2. Spectroscopic Characterization

The following are generalized protocols for the spectroscopic analysis of the synthesized polymers.

  • FTIR Spectroscopy :

    • Prepare the sample as a thin film on a KBr or NaCl disk, or use an Attenuated Total Reflectance (ATR) accessory.[4][19]

    • Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[19][20]

    • Analyze the characteristic absorption bands to confirm polymerization (disappearance of the C=C vinyl peak) and identify functional groups.[8][18]

  • NMR Spectroscopy (¹H, ¹³C, ²⁹Si) :

    • Dissolve the polymer sample in a suitable deuterated solvent (e.g., CDCl₃).[21]

    • Acquire the spectra on an NMR spectrometer.

    • For ¹H NMR, the disappearance of vinyl proton signals around 6.0 ppm confirms polymerization.[18]

    • ²⁹Si NMR is particularly useful for studying the degree of condensation and cross-linking in the polymer network.[11][12][13]

  • Raman Spectroscopy :

    • Place the polymer sample on a microscope slide.

    • Use a confocal Raman microscope with a specific laser excitation wavelength (e.g., 785 nm).[22]

    • Focus the laser on the sample and acquire the spectrum over a desired spectral range (e.g., 100-3600 cm⁻¹).[15]

    • Monitor the disappearance of the C=C band around 1600 cm⁻¹ to confirm polymerization and observe the formation of Si-O-Si bands if hydrolysis and condensation have occurred.[7][15]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic comparison of polymers from different vinylsilane monomers.

G cluster_synthesis Polymer Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Comparison Monomer Vinylsilane Monomer (e.g., VTMS, VTES) Polymerization Free Radical Polymerization (e.g., 70°C) Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent (e.g., Toluene) Solvent->Polymerization Purification Purification (Precipitation, Filtration, Drying) Polymerization->Purification Polymer Synthesized Polymer Purification->Polymer FTIR FTIR Spectroscopy Polymer->FTIR NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Polymer->NMR Raman Raman Spectroscopy Polymer->Raman Data Spectroscopic Data (Peak Positions, Intensities) FTIR->Data NMR->Data Raman->Data Comparison Comparative Analysis Data->Comparison

Caption: Workflow for Synthesis and Spectroscopic Comparison.

This guide provides a foundational understanding of the spectroscopic differences between polymers synthesized from various vinylsilane monomers. For more in-depth analysis, it is recommended to consult the cited literature.

References

Benchmarking Dimethyl(vinyl)silane: A Comparative Guide for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethyl(vinyl)silane is an organosilicon compound utilized across various industrial and research sectors for its ability to act as a potent coupling agent, crosslinker, and surface modifier.[1] This guide provides a comparative benchmark of this compound's performance against common alternatives, namely vinyltrimethoxysilane (B1682223) (VTMS) and vinyltriethoxysilane (B1683064) (VTES). The objective is to offer a clear, data-driven perspective for material selection in applications such as polymer composite manufacturing, adhesive formulation, and surface engineering.

The primary function of these vinylsilanes is to create a durable bridge between inorganic surfaces (like glass fibers or mineral fillers) and organic polymer matrices, significantly enhancing the mechanical and physical properties of the resulting composite material.[2]

Performance Comparison of Vinylsilane Coupling Agents

The selection of an appropriate vinylsilane is critical for optimizing the performance of a composite material. While this compound is a versatile reagent, VTMS and VTES are more commonly documented in publicly available research for certain applications. The following tables summarize key performance indicators for these silanes in the context of polymer composites.

Table 1: Physical and Chemical Properties of Selected Vinylsilanes

PropertyThis compoundVinyltrimethoxysilane (VTMS)Vinyltriethoxysilane (VTES)
Molecular Formula C4H10SiC5H12O3SiC8H18O3Si
Molecular Weight ( g/mol ) 86.21[3]148.23[4]190.31[2]
Boiling Point (°C) Not specified in results123[4]160–161[2]
Density (g/mL at 25°C) Not specified in results0.968[4]0.903[2]
Reactive Groups Vinyl, Si-HVinyl, TrimethoxyVinyl, Triethoxy

Table 2: Comparative Performance in Polymer Composites

Note: The following data is compiled from various studies and may not represent a direct head-to-head comparison under identical conditions. It serves as a general performance benchmark.

Performance MetricThis compoundVinyltrimethoxysilane (VTMS)Vinyltriethoxysilane (VTES)Polymer System Example
Tensile Strength Improvement Data not available in searched literatureSignificant improvement observedSignificant improvement observedPolyethylene
Crosslinking Efficiency (Gel Content %) Data not available in searched literatureUp to ~75% in HDPE[5]Studied in LDPE, dictating parameter for properties[6]Polyethylene
Adhesion Strength (Pull-off, MPa) Data not available in searched literatureGood adhesion in epoxy coatings[7]Improves adhesion of epoxy on aluminum[8]Epoxy Coating on Aluminum
Surface Hydrophobicity (Water Contact Angle) Expected to increase hydrophobicityCan reach up to 154° on modified SiO2[1]Used to modify surface wettability[9]Glass/Silica Surfaces
Water Absorption Reduction Expected to reduce water absorptionReduces water uptake in composites[10]Reduces water absorption in composites[11]Natural Fiber/Polymer Composites

Key Industrial Applications and Performance Insights

As a Coupling Agent in Polymer Composites

Vinylsilanes are integral in the manufacturing of fiber-reinforced plastics and mineral-filled polymers. They enhance the interfacial adhesion between the hydrophilic filler/fiber and the hydrophobic polymer matrix. This leads to improved stress transfer and, consequently, enhanced mechanical properties. While specific data for this compound is sparse in the reviewed literature, the mechanism is expected to be similar to that of VTMS and VTES, where the vinyl group copolymerizes with the polymer matrix and the silane (B1218182) portion bonds to the inorganic surface. Studies on glass fiber-reinforced polypropylene (B1209903) have shown that silane treatment is crucial for improving interfacial shear strength.[12]

As a Crosslinking Agent

In polymers like polyethylene, vinylsilanes are used to create crosslinked networks (PEX), which improves thermal stability, tensile strength, and stress-crack resistance. The process typically involves grafting the vinylsilane onto the polymer backbone, followed by a moisture-cured condensation of the silanol (B1196071) groups.[5] The efficiency of this process can be quantified by measuring the gel content of the crosslinked polymer. For instance, studies have shown that the concentration of VTMS is a key factor in determining the final properties of crosslinked polyethylene.[5][13]

As an Adhesion Promoter in Coatings and Sealants

When used as an additive or primer, vinylsilanes can significantly improve the adhesion of coatings and sealants to inorganic substrates like metal and glass.[14] This is particularly important for applications requiring long-term durability in humid environments. For example, the use of vinyltriethoxysilane as a pretreatment for aluminum has been shown to enhance the adhesion and corrosion resistance of subsequent epoxy coatings.[8]

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Protocol 1: Tensile Properties of Polymer Composites (based on ASTM D638)

This protocol outlines the procedure for determining the tensile properties of a polymer composite treated with a silane coupling agent.

1. Materials and Equipment:

  • Universal Testing Machine (UTM) with appropriate load cells.[12]
  • Pneumatic grips.[12]
  • Extensometer for strain measurement.[12]
  • Dumbbell-shaped test specimens (Type I is common) prepared from the polymer composite.[12]
  • Micrometer for measuring specimen dimensions.

2. Specimen Preparation:

  • Prepare the polymer composite by compounding the polymer resin, filler/reinforcement, and the respective silane coupling agent (e.g., this compound, VTMS, or VTES at a specified weight percentage).
  • Manufacture test specimens through a standardized method like injection molding or machining from a compression-molded plaque.[14]
  • Condition the specimens as per ASTM D618 (e.g., 40 hours at 23°C and 50% relative humidity).[15]

3. Test Procedure:

  • Measure the width and thickness of the gauge section of each specimen.[7]
  • Secure the specimen in the grips of the UTM, ensuring proper alignment.[7]
  • Attach the extensometer to the gauge section of the specimen.[7]
  • Set the test speed as specified by the material standard (typically ranging from 1 to 500 mm/min).[12]
  • Initiate the test, recording the load and extension data until the specimen fractures.[7]

4. Data Analysis:

  • Calculate Tensile Strength at Yield and Break: The maximum stress the material withstands before yielding or breaking.[12]
  • Calculate Elongation at Yield and Break: The percentage of stretch the material undergoes.[12]
  • Calculate Tensile Modulus: A measure of the material's stiffness.[12]

Protocol 2: Pull-Off Adhesion Test for Coatings (based on ISO 4624)

This protocol describes a method to measure the adhesion of a coating (formulated with a silane adhesion promoter) to a substrate.

1. Materials and Equipment:

  • Pull-off adhesion tester.
  • Test dollies (loading fixtures).[3]
  • Adhesive for bonding the dollies to the coated surface.
  • Coated substrate panels.

2. Test Procedure:

  • Apply the coating containing the silane adhesion promoter to the substrate and cure according to the manufacturer's instructions.
  • Glue a test dolly to the cured coating surface using a suitable adhesive.[16]
  • Allow the adhesive to cure completely.
  • Attach the pull-off adhesion tester to the dolly.
  • Apply a perpendicular tensile force at a controlled rate until the dolly is pulled off.[16]
  • Record the force required to detach the dolly.

3. Data Analysis:

  • The adhesion strength is calculated as the pull-off force divided by the area of the dolly face.
  • The nature of the failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating) should be recorded.[17]

Visualizing the Mechanisms and Workflows

To better illustrate the underlying principles and processes, the following diagrams are provided.

Silane_Coupling_Mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation & Bonding cluster_polymerization Step 3: Polymer Interaction Silane Vinylsilane (R-Si(OR')₃) Silanol Silanol (R-Si(OH)₃) Silane->Silanol Water Water (H₂O) Water->Silanol -R'OH Inorganic Inorganic Surface (-OH groups) Interface Stable Interfacial Bond (R-Si-O-Inorganic) Inorganic->Interface -H₂O Silanol2->Interface Polymer Polymer Matrix Composite Reinforced Composite Polymer->Composite Copolymerization (via Vinyl Group) Interface2->Composite Tensile_Testing_Workflow start Start prep Prepare Composite (Polymer + Filler + Silane) start->prep mold Mold Test Specimen (e.g., ASTM D638 Type I) prep->mold condition Condition Specimen (Temp & Humidity) mold->condition measure Measure Specimen Dimensions condition->measure mount Mount in UTM Grips & Attach Extensometer measure->mount test Apply Tensile Load at Constant Speed mount->test record Record Load vs. Extension Data test->record analyze Calculate Properties: - Tensile Strength - Modulus - Elongation record->analyze end End analyze->end

References

Safety Operating Guide

Proper Disposal of Dimethyl(vinyl)silane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is paramount for ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of dimethyl(vinyl)silane, tailored for researchers, scientists, and drug development professionals.

This compound is a flammable and corrosive liquid that requires careful handling and specific disposal procedures to mitigate risks to personnel and the environment. Adherence to these guidelines is critical for maintaining laboratory safety and regulatory compliance.

Immediate Safety and Handling

Before handling this compound, ensure that all requisite safety measures are in place. This includes the availability of an eyewash station and a safety shower in the immediate vicinity of the workstation.

Personal Protective Equipment (PPE):

A comprehensive range of personal protective equipment is mandatory when working with this compound. This includes:

  • Eye/Face Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves are required. Inspect gloves for integrity before each use.

  • Skin and Body Protection: A flame-resistant lab coat and other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If working in an area with insufficient ventilation or where exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator.

Handling and Storage:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Use only non-sparking tools.[1][3]

  • Store containers in a cool, well-ventilated, and locked-up area, away from incompatible materials such as strong oxidizing agents.[1]

  • Keep containers tightly closed when not in use.[1]

Spill Response Protocol

In the event of a this compound spill, immediate and decisive action is necessary to contain the situation and prevent exposure.

Immediate Actions:

  • Evacuate: Immediately evacuate all personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.

  • Eliminate Ignition Sources: Remove all sources of ignition from the vicinity.

  • Personal Protection: Don the appropriate PPE before attempting to address the spill.

Containment and Cleanup:

  • Containment: For small spills, contain the liquid with a non-combustible, inert absorbent material such as sand, silica (B1680970) gel, or universal binder.[3][4]

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and closed container for disposal.[3][5]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Waste Disposal: The collected waste is considered hazardous and must be disposed of according to the procedures outlined below.

Disposal Procedures

The disposal of this compound and its contaminated waste must be handled by an approved waste disposal plant.[1][6] Do not attempt to dispose of this chemical in the trash or down the drain.[7]

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Collect all this compound waste, including unused product and contaminated materials from spills, in a designated, properly labeled, and sealed container.

    • Ensure the waste container is compatible with the chemical and stored in a cool, well-ventilated area away from ignition sources.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound."

    • Indicate the associated hazards, such as "Flammable Liquid" and "Corrosive."

  • Contact Environmental Health and Safety (EHS):

    • Contact your institution's Environmental Health and Safety department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain a record of the waste generated, including the quantity and date of disposal, in accordance with your institution's policies and local regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates the procedural flow for the safe disposal of this compound.

G cluster_prep Preparation & Handling cluster_spill Spill Event cluster_disposal Disposal Protocol A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Eliminate Ignition Sources B->C E Contain Spill with Inert Absorbent C->E During Normal Use / In Case of Spill G Collect Waste in a Labeled, Sealed Container C->G During Normal Use / In Case of Spill D Evacuate Area D->E F Collect Waste with Non-Sparking Tools E->F F->G H Store Waste in a Safe, Ventilated Area G->H I Contact EHS or Licensed Waste Disposal Contractor H->I J Arrange for Professional Disposal I->J

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Dimethyl(vinyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for Dimethyl(vinyl)silane and related vinyl-substituted dimethylsilane (B7800572) compounds. It is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety.

Immediate Safety Information

This compound and its derivatives are hazardous chemicals that pose significant risks. They are highly flammable and can cause severe skin burns and eye damage.[1][2] Inhalation may lead to corrosive injuries to the respiratory tract.[1] It is imperative to handle these substances with extreme care in a controlled laboratory environment.

Primary Hazards:

  • Flammability: These substances are highly flammable liquids and vapors. Keep them away from heat, sparks, open flames, and hot surfaces.[1][2][3]

  • Corrosivity: They can cause severe skin burns and eye damage upon contact.[1][4]

  • Reactivity: They may react with water and can form explosive mixtures with air.[1][5] Some vinyl silanes also have the potential for self-heating reactions, especially at elevated temperatures or in the presence of free radical initiators.[6]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.

Body Part Personal Protective Equipment Specifications and Notes
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles must provide a tight seal. A face shield should be worn over goggles, especially when there is a risk of splashing or explosion.[7][8]
Hands Chemical-Resistant GlovesNeoprene or nitrile rubber gloves are recommended.[2] For silanes, 4H® laminate gloves offer extended protection.[9] Always inspect gloves before use and change them immediately upon contamination.
Body Flame-Resistant Laboratory CoatA Nomex® or similar flame-resistant lab coat, fully buttoned, is required.[7]
Respiratory RespiratorUse in a well-ventilated area, such as a chemical fume hood.[10] If ventilation is insufficient, a NIOSH-certified respirator with an organic vapor (black cartridge) is necessary.[2]
Feet Closed-Toe ShoesShoes must cover the entire foot.[7]

Operational Plan: Handling and Experimental Procedures

Follow these steps to ensure the safe handling of this compound throughout your experimental workflow.

1. Preparation and Pre-Experiment Setup:

  • Ventilation: All work must be conducted in a properly functioning chemical fume hood.[10]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are immediately accessible.[2][10]

  • Ignition Sources: Eliminate all potential ignition sources from the work area, including sparks, open flames, and hot surfaces.[10][11] Use non-sparking tools and explosion-proof equipment.[2][3][12]

  • Grounding: Ground and bond all containers and receiving equipment to prevent static discharge.[2]

2. Handling and Use:

  • Container Handling: Keep containers tightly closed when not in use and store them in a cool, dry, and well-ventilated area away from heat.[11]

  • Dispensing: When transferring the chemical, use only non-sparking tools.[3]

  • Personal Hygiene: Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.[12]

3. Post-Experiment:

  • Decontamination: Clean the work area thoroughly after use.

  • Clothing: Remove and wash any contaminated clothing before reuse.

Disposal Plan

Chemical waste must be handled and disposed of in accordance with all local, regional, and national regulations.

1. Waste Collection:

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless compatibility is confirmed.

2. Disposal Procedure:

  • Dispose of the contents and container at an approved waste disposal plant.[3]

  • Handle empty containers with care as they may contain flammable residual vapors.[10]

  • Do not discharge into drains or the environment.[11][13]

Quantitative Data

The following tables provide key quantitative data for this compound and related compounds.

Table 1: Physical and Chemical Properties

Property Chloro(dimethyl)vinylsilane Vinylmethyldimethoxysilane Vinyldimethylethoxysilane
CAS Number 1719-58-0[4]16881-77-9[5]Not specified
Molecular Formula C4H9ClSi[1]C5H12O2Si[2][5]Not specified
Molecular Weight 120.65 g/mol [1]Not specifiedNot specified
Boiling Point 82-83 °C[4]Not specified99-100 °C[14]
Density 0.874 g/mL at 25 °C[4]Not specified0.790 g/mL[14]
Refractive Index n20/D 1.414[4]Not specified1.3983[14]

Table 2: Safety and Flammability Data

Parameter Chloro(dimethyl)vinylsilane Vinylmethyldimethoxysilane Vinyldimethylethoxysilane
Flash Point -5 °C (23.0 °F) - closed cup[4]Not specified4 °C[14]
Hazard Class Flammable Liquid 2, Skin Corrosion 1B[4]Flammable Liquid 3, Acute Toxicity 4, Eye Irritation 2A[5]Not specified
Signal Word Danger[4]Warning[5]Not specified

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

G prep Preparation ppe Don PPE prep->ppe Step 1 handling Handling & Use experiment Conduct Experiment handling->experiment Core Task disposal Disposal waste Collect Waste disposal->waste Step 5 setup Setup in Fume Hood ppe->setup Step 2 grounding Ground Equipment setup->grounding Step 3 grounding->handling Proceed to decontaminate Decontaminate Work Area experiment->decontaminate Step 4 decontaminate->disposal Proceed to dispose Dispose via Approved Vendor waste->dispose Step 6 remove_ppe Doff PPE dispose->remove_ppe Step 7

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.